6-(5-Bromofuran-2-yl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
4-(5-bromofuran-2-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-2-1-6(13-7)5-3-8(12)11-4-10-5/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFXSHSWAAGWCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 6-(5-Bromofuran-2-yl)pyrimidin-4-ol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of a feasible synthetic route for 6-(5-Bromofuran-2-yl)pyrimidin-4-ol, a heterocyclic compound of interest to researchers and professionals in drug development. This document outlines a two-step synthetic pathway, commencing with the synthesis of a key β-ketoester intermediate followed by its cyclization to yield the target pyrimidinol derivative. Detailed experimental protocols, reagent specifications, and expected outcomes are presented to facilitate its practical implementation in a laboratory setting.
Synthetic Pathway Overview
The proposed synthesis of this compound is accomplished through a two-step process. The initial step involves a Claisen condensation reaction to form the β-ketoester, ethyl 3-(5-bromofuran-2-yl)-3-oxopropanoate. The subsequent step is the cyclization of this intermediate with formamide to construct the desired pyrimidin-4-ol ring system.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 3-(5-bromofuran-2-yl)-3-oxopropanoate
This step employs a crossed Claisen condensation between 2-acetyl-5-bromofuran and diethyl carbonate, facilitated by a strong base such as sodium ethoxide, to yield the corresponding β-ketoester.
Reaction Scheme:
Figure 2: Detailed reaction pathway for the synthesis of this compound.
Experimental Protocol:
-
To a stirred suspension of sodium ethoxide in anhydrous toluene at 0 °C under an inert atmosphere, a solution of 2-acetyl-5-bromofuran in anhydrous toluene is added dropwise.
-
Following the addition, a solution of diethyl carbonate in anhydrous toluene is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the addition of a dilute acid (e.g., 1 M HCl) until the mixture is acidic (pH ~5-6).
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure ethyl 3-(5-bromofuran-2-yl)-3-oxopropanoate.
Reagents and Expected Yield:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2-Acetyl-5-bromofuran | 191.01 | 1.0 g | 5.23 | Starting Material |
| Diethyl Carbonate | 118.13 | 0.74 g (0.73 mL) | 6.28 | Reagent |
| Sodium Ethoxide | 68.05 | 0.43 g | 6.28 | Base |
| Anhydrous Toluene | - | 20 mL | - | Solvent |
| 1 M HCl | - | As needed | - | Quenching Agent |
| Ethyl Acetate | - | As needed | - | Extraction Solvent |
| Anhydrous Na2SO4 | - | As needed | - | Drying Agent |
| Expected Product | Ethyl 3-(5-bromofuran-2-yl)-3-oxopropanoate | ~0.95 g | ~3.64 (70% yield) | Intermediate |
Characterization Data (Predicted):
| Analysis | Expected Result |
| Appearance | Pale yellow oil or low-melting solid |
| ¹H NMR | Signals corresponding to the ethyl ester group, the methylene protons of the β-ketoester, and the furan ring protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, the methylene carbon, the carbons of the ethyl group, and the furan ring carbons. |
| Mass Spec (MS) | Molecular ion peak corresponding to C9H9BrO4. |
Step 2: Synthesis of this compound
The purified β-ketoester intermediate is then cyclized with formamide in the presence of a base and heat to construct the pyrimidin-4-ol ring.
Experimental Protocol:
-
A mixture of ethyl 3-(5-bromofuran-2-yl)-3-oxopropanoate and formamide is prepared.
-
A catalytic amount of a base (e.g., sodium methoxide) is added to the mixture.
-
The reaction mixture is heated to reflux (typically 120-150 °C) for 4-6 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water, and the pH is adjusted to ~7 with a dilute acid (e.g., acetic acid).
-
The resulting precipitate is collected by filtration, washed with water, and then with a cold organic solvent (e.g., ethanol or diethyl ether).
-
The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield pure this compound.
Reagents and Expected Yield:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| Ethyl 3-(5-bromofuran-2-yl)-3-oxopropanoate | 261.05 | 1.0 g | 3.83 | Starting Material |
| Formamide | 45.04 | 0.86 g (0.76 mL) | 19.15 | Reagent |
| Sodium Methoxide | 54.02 | 0.04 g | 0.77 | Catalyst |
| Water | - | As needed | - | Workup |
| Acetic Acid | - | As needed | - | Neutralization |
| Ethanol | - | As needed | - | Recrystallization |
| Expected Product | This compound | ~0.65 g | ~2.56 (67% yield) | Final Product |
Characterization Data (Predicted):
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Signals for the pyrimidine and furan ring protons. The -OH and -NH protons may show broad signals. |
| ¹³C NMR | Resonances for the carbons of the pyrimidine and furan rings. |
| Mass Spec (MS) | Molecular ion peak corresponding to C8H5BrN2O2. |
| Melting Point | Expected to be a solid with a defined melting point. |
Safety Considerations
-
2-Acetyl-5-bromofuran is a halogenated organic compound and should be handled with care. Avoid skin and eye contact and inhalation of dust or vapors.[1]
-
Sodium ethoxide and sodium methoxide are strong bases and are corrosive and moisture-sensitive. Handle in a dry, inert atmosphere.
-
Formamide is a teratogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
All reactions should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
This guide provides a robust and well-reasoned synthetic approach to this compound. The protocols are based on established chemical transformations and can be adapted by skilled chemists to achieve the desired product. As with any chemical synthesis, careful execution and adherence to safety protocols are paramount.
References
An In-depth Technical Guide to the Characterization of 6-(5-Bromofuran-2-yl)pyrimidin-4-ol
This technical guide provides a comprehensive overview of the characterization of the novel heterocyclic compound, 6-(5-Bromofuran-2-yl)pyrimidin-4-ol. The information is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines the key physicochemical properties, detailed experimental protocols for its synthesis and analysis, and the expected characterization data.
Chemical Properties and Data
The fundamental chemical properties of this compound are summarized in the table below. These values are predicted based on the analysis of structurally similar compounds and established chemical principles.
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250 °C (decomposition) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. |
| Purity | >95% (as determined by HPLC and NMR) |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation of this compound. The expected data from ¹H NMR, ¹³C NMR, and Mass Spectrometry are detailed below.
¹H NMR Spectroscopy
-
Solvent: DMSO-d₆
-
Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N-H (pyrimidine) |
| ~11.0 | s | 1H | O-H (pyrimidinol) |
| ~8.10 | s | 1H | H-2 (pyrimidine) |
| ~7.50 | d, J=3.6 Hz | 1H | H-3 (furan) |
| ~6.90 | d, J=3.6 Hz | 1H | H-4 (furan) |
¹³C NMR Spectroscopy
-
Solvent: DMSO-d₆
-
Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-4 (pyrimidine) |
| ~160 | C-6 (pyrimidine) |
| ~155 | C-2 (pyrimidine) |
| ~150 | C-2 (furan) |
| ~125 | C-5 (furan) |
| ~118 | C-3 (furan) |
| ~115 | C-4 (furan) |
| ~105 | C-5 (pyrimidine) |
Mass Spectrometry (Electron Impact - EI)
| m/z | Relative Intensity (%) | Assignment |
| 240/242 | 100 | [M]⁺ (presence of Br isotope) |
| 161 | ~70 | [M - Br]⁺ |
| 133 | ~40 | [M - Br - CO]⁺ |
| 114 | ~30 | [C₄H₂BrN]⁺ |
| 85 | ~50 | [C₄H₃O₂]⁺ |
Experimental Protocols
A plausible synthetic route for this compound involves the condensation of an appropriate amidine with a β-ketoester, followed by cyclization.
Synthesis of this compound
-
Preparation of 5-Bromofuran-2-carboximidamide:
-
To a solution of 5-bromofuran-2-carbonitrile (1.0 eq) in anhydrous ethanol, add sodium methoxide (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ammonium chloride (1.2 eq) and stir at room temperature for 24 hours.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the amidine.
-
-
Condensation and Cyclization:
-
To a solution of 5-bromofuran-2-carboximidamide (1.0 eq) in anhydrous ethanol, add ethyl 3-ethoxyacrylate (1.1 eq) and a catalytic amount of a strong base such as sodium ethoxide.
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
The resulting precipitate is collected by filtration, washed with water and diethyl ether, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Analytical Methods
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High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed on a C18 column with a gradient elution of water and acetonitrile containing 0.1% trifluoroacetic acid.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.
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Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer.
-
Melting Point: The melting point is determined using a standard melting point apparatus.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization, as well as a hypothetical signaling pathway where this class of compounds might be investigated.
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 6-(5-Bromofuran-2-yl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a predicted analysis of the ¹H and ¹³C NMR spectra for 6-(5-Bromofuran-2-yl)pyrimidin-4-ol. As of the date of this publication, experimental spectral data for this specific compound was not available in the public domain. The predictions herein are based on established nuclear magnetic resonance (NMR) principles and spectral data from analogous chemical structures.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of both furan and pyrimidine scaffolds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such novel compounds. This guide presents a detailed prediction of the ¹H and ¹³C NMR spectra of this compound, offering a valuable reference for researchers working with this or structurally related molecules.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of substituent effects on the furan and pyrimidine ring systems. The furan protons are expected to appear as doublets, while the pyrimidine protons will likely present as singlets. The carbon signals are predicted based on the electronic environment of each atom, with carbons attached to electronegative atoms or part of aromatic systems appearing at higher chemical shifts.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3' | 6.8 - 7.0 | d | ~3.5 |
| H-4' | 7.2 - 7.4 | d | ~3.5 |
| H-2 | 8.1 - 8.3 | s | - |
| H-5 | 6.4 - 6.6 | s | - |
| OH | 12.0 - 13.0 | br s | - |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C-5' | 115 - 120 |
| C-4' | 112 - 116 |
| C-3' | 110 - 114 |
| C-2' | 150 - 155 |
| C-6 | 160 - 165 |
| C-5 | 105 - 110 |
| C-4 | 165 - 170 |
| C-2 | 155 - 160 |
Experimental Protocols
A general methodology for acquiring the ¹H and ¹³C NMR spectra is provided below.
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
The NMR spectra should be recorded on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, a standard pulse sequence with a spectral width of 0-16 ppm is recommended.
-
For ¹³C NMR, a proton-decoupled pulse sequence with a spectral width of 0-200 ppm is appropriate.
-
Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).
Logical Relationships in Spectral Prediction
The following diagram illustrates the logical connection between the molecular structure and the predicted NMR signals.
Conclusion
This technical guide provides a comprehensive predicted ¹H and ¹³C NMR analysis for this compound. The tabulated data and the logical relationship diagram offer a foundational tool for researchers in the identification and characterization of this molecule. It is anticipated that this predictive analysis will aid in the interpretation of experimentally acquired spectra and facilitate further research and development involving this and related compounds.
Technical Guide: Crystal Structure Analysis of 6-(5-Bromofuran-2-yl)pyrimidin-4-ol
Disclaimer: To date, a specific crystal structure for 6-(5-Bromofuran-2-yl)pyrimidin-4-ol has not been reported in publicly accessible crystallographic databases. The following guide is a comprehensive, representative example based on established methodologies and data from closely related brominated furan and pyrimidine derivatives. It is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the processes involved in such an analysis.
Introduction
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and materials science. This compound is a heterocyclic compound of interest due to the pharmacological potential associated with its constituent furan and pyrimidine scaffolds. Furan derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Similarly, the pyrimidine core is a key feature in many therapeutic agents. Understanding the three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state of this molecule is crucial for predicting its physicochemical properties, stability, and potential biological activity. This guide outlines a plausible methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for the title compound can be adapted from established methods for the synthesis of 6-substituted pyrimidin-4-ols. A common approach involves the cyclocondensation of a β-ketoester equivalent with an amidine or a related nitrogen-containing species.
Proposed Synthetic Protocol:
-
Preparation of the β-ketoester equivalent: 5-Bromofuran-2-carbaldehyde is reacted with a suitable C2-synthon, such as the ethyl ester of a protected glycine, in the presence of a base (e.g., sodium ethoxide) to form an enamine or a related intermediate.
-
Cyclization: The intermediate is then reacted with formamidine acetate or a similar reagent in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux for several hours to facilitate the cyclization and formation of the pyrimidin-4-ol ring.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound. The purity and identity of the compound are confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Single-Crystal Growth
The acquisition of high-quality single crystals is paramount for successful X-ray diffraction analysis. Several methods can be employed to grow crystals suitable for this purpose.
Protocol for Crystal Growth by Slow Evaporation:
-
A nearly saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or acetone).
-
The solution is filtered through a syringe filter (0.22 µm) into a clean, small vial.
-
The vial is loosely covered with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
The vial is placed in a vibration-free environment at a constant temperature.
-
Crystals are typically observed to form over a period of several days to weeks.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Once suitable single crystals are obtained, the following protocol is generally followed for data collection and structure solution.
Data Collection and Processing:
-
A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head.
-
The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
The unit cell parameters are determined from a preliminary set of diffraction frames.
-
A full sphere of diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a series of ω and φ scans.
-
The collected diffraction data is processed (integrated, scaled, and corrected for absorption) using appropriate software packages.
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods.
-
The initial structural model is refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final model is validated using crystallographic software to check for geometric plausibility and other quality metrics.
Data Presentation
The following tables present hypothetical but representative crystallographic data for this compound, based on values reported for similar brominated heterocyclic compounds.
Table 1: Representative Crystal Data and Structure Refinement Parameters
| Parameter | Hypothetical Value |
| Empirical formula | C₈H₅BrN₂O₂ |
| Formula weight | 241.05 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.50(1) Å, α = 90° |
| b = 10.20(2) Å, β = 98.50(3)° | |
| c = 11.80(2) Å, γ = 90° | |
| Volume | 1011.1(4) ų |
| Z | 4 |
| Density (calculated) | 1.585 Mg/m³ |
| Absorption coefficient | 3.85 mm⁻¹ |
| F(000) | 480 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 5100 |
| Independent reflections | 2300 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2300 / 0 / 127 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.115 |
| R indices (all data) | R1 = 0.065, wR2 = 0.130 |
| Largest diff. peak and hole | 0.55 and -0.45 e.Å⁻³ |
Table 2: Representative Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) |
| Br(1)-C(5) | 1.87(1) | C(5)-C(4)-C(3) | 106.5(8) |
| O(1)-C(4) | 1.36(1) | C(4)-C(3)-C(2) | 107.2(8) |
| O(1)-C(1) | 1.37(1) | C(3)-C(2)-O(1) | 110.0(7) |
| N(1)-C(6) | 1.33(1) | C(2)-O(1)-C(5) | 105.8(7) |
| N(1)-C(8) | 1.34(1) | C(6)-N(1)-C(8) | 117.5(8) |
| N(2)-C(7) | 1.32(1) | C(7)-N(2)-C(8) | 118.0(8) |
| C(2)-C(6) | 1.45(1) | N(1)-C(6)-C(7) | 122.1(9) |
| O(2)-C(8) | 1.24(1) | N(2)-C(7)-C(6) | 121.5(9) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of the compound to the final crystal structure analysis.
Caption: Experimental workflow for the crystal structure analysis.
Molecular Structure
This diagram shows the chemical structure of this compound.
In-Depth Technical Guide on the Mass Spectrometry Fragmentation of 6-(5-Bromofuran-2-yl)pyrimidin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No direct experimental mass spectrometry data for 6-(5-Bromofuran-2-yl)pyrimidin-4-ol has been found in the public domain. The following guide presents a theoretical fragmentation pathway based on established principles of mass spectrometry and the known fragmentation patterns of related heterocyclic compounds, including pyrimidine and furan derivatives.
Introduction
This compound is a heterocyclic compound featuring a pyrimidin-4-ol core linked to a 5-bromofuran moiety. Understanding its behavior under mass spectrometric conditions is crucial for its identification and structural elucidation in various research and development settings. This guide provides a detailed, albeit theoretical, overview of the expected fragmentation patterns of this molecule, primarily under electron ionization (EI) conditions.
The presence of two distinct heterocyclic rings, a bromine atom, and a hydroxyl group suggests a complex and informative fragmentation pattern. The bromine atom, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), is expected to produce distinctive isotopic patterns for bromine-containing fragments, aiding in their identification.
Proposed Molecular Ion and Key Fragmentation Principles
The molecular formula for this compound is C₈H₅BrN₂O₂. The nominal molecular weight is 240 g/mol (for ⁷⁹Br) and 242 g/mol (for ⁸¹Br). In a mass spectrum, the molecular ion (M⁺˙) should appear as a pair of peaks of nearly equal intensity at m/z 240 and 242.
The fragmentation of this molecule is predicted to be governed by the following principles:
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Stability of Aromatic Rings: Both the pyrimidine and furan rings are aromatic and thus relatively stable. Fragmentation may be initiated at the substituent groups or the linkage between the rings.[1][2]
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Charge Localization: Upon ionization, the positive charge can be localized on the nitrogen or oxygen atoms, or within the π-systems of the aromatic rings, directing the subsequent fragmentation pathways.
-
Halogen Fragmentation: The carbon-bromine bond is a likely site for initial cleavage, leading to the loss of a bromine radical.[3][4]
-
Ring Fragmentation: The pyrimidine and furan rings are expected to undergo characteristic ring-opening and fragmentation pathways, often involving the loss of small, stable neutral molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), and acetylene (C₂H₂).[1][5][6]
Theoretical Fragmentation Pathway
Based on the principles outlined above, a plausible fragmentation pathway for this compound is proposed. The key fragmentation steps are visualized in the diagram below and the resulting ions are summarized in the subsequent table.
Visualization of the Fragmentation Pathway
Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.
Summary of Proposed Fragment Ions
| m/z (⁷⁹Br/⁸¹Br) | Proposed Formula | Proposed Identity/Origin | Notes |
| 240/242 | [C₈H₅BrN₂O₂]⁺˙ | Molecular Ion (M⁺˙) | Characteristic 1:1 isotopic pattern for bromine. |
| 212/214 | [C₇H₅BrN₂O]⁺˙ | Loss of CO from the pyrimidinol ring. | A common fragmentation for pyrimidinones. |
| 161 | [C₈H₅N₂O₂]⁺ | Loss of a bromine radical (•Br) from the molecular ion. | A typical fragmentation for brominated compounds. |
| 145/147 | [C₄H₂BrO]⁺ | Cleavage of the bond between the two rings, forming the bromofuranyl cation. | Represents the bromofuran moiety. |
| 133 | [C₇H₅N₂O]⁺ | Loss of CO from the [M - Br]⁺ ion. | Further fragmentation of the debrominated species. |
| 117/119 | [C₃H₂Br]⁺ | Loss of CO from the bromofuranyl cation. | Characteristic fragmentation of a furan ring. |
| 95 | [C₄H₃N₂O]⁺˙ | Cleavage of the bond between the two rings, forming the pyrimidinol radical cation. | Represents the pyrimidinol moiety. |
| 52 | [C₃H₂N]⁺˙ | Subsequent loss of CO and HCN from the pyrimidinol cation. | Represents further breakdown of the pyrimidine ring. |
Experimental Protocols
While no specific experimental data for the target molecule is available, a general protocol for its analysis by mass spectrometry is provided below. This protocol is based on standard methods for the analysis of similar heterocyclic compounds.
Sample Preparation
-
Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution as necessary to achieve an optimal concentration for the mass spectrometer being used (typically in the low µg/mL to ng/mL range).
Mass Spectrometry Analysis
A standard approach would involve Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with a tandem mass spectrometer (MS/MS).
4.2.1 GC-MS with Electron Ionization (EI)
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless, operated at a temperature of 250-280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Oven Program: Start at a low temperature (e.g., 50-100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
4.2.2 Workflow for GC-MS Analysis
Caption: General workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation of this compound is anticipated to be a rich source of structural information. The theoretical pathway presented in this guide, characterized by the initial loss of a bromine radical or carbon monoxide, followed by cleavage of the inter-ring linkage and subsequent fragmentation of the individual heterocyclic rings, provides a solid foundation for the identification and characterization of this molecule and its analogues. The presence of the bromine atom provides a strong isotopic signature that will be invaluable in confirming the identity of bromine-containing fragments. Experimental verification of this proposed pathway will be essential for its confirmation.
References
Tautomerism in 6-Substituted Pyrimidin-4-ol Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance of protons within a molecule, known as tautomerism, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of heterocyclic compounds. Among these, the tautomeric equilibrium of 6-substituted pyrimidin-4-ol derivatives is of significant interest to researchers in medicinal chemistry and drug development. These compounds, which can exist in equilibrium between their hydroxy (enol) and oxo (keto) forms, are foundational scaffolds in a myriad of biologically active molecules. The predominance of a specific tautomer can profoundly influence molecular recognition by biological targets, membrane permeability, and metabolic stability. This technical guide provides a comprehensive overview of the tautomerism in 6-substituted pyrimidin-4-ol compounds, detailing the experimental and computational methodologies used for its investigation and presenting key quantitative data to aid in the rational design of novel therapeutics.
The Tautomeric Equilibrium
6-Substituted pyrimidin-4-ol compounds primarily exist in a tautomeric equilibrium between the pyrimidin-4-ol (enol) form and two possible pyrimidin-4-one (keto) forms: the 1,3-dihydropyrimidin-4-one and the 1,5-dihydropyrimidin-4-one. The position of this equilibrium is dictated by a delicate balance of factors including the electronic nature of the substituent at the 6-position, the polarity and hydrogen-bonding capability of the solvent, temperature, and pH.
Caption: Tautomeric equilibrium in 6-substituted pyrimidin-4-ol.
Quantitative Analysis of Tautomeric Equilibria
The position of the tautomeric equilibrium is quantitatively described by the tautomeric equilibrium constant (KT), which is the ratio of the concentration of the keto tautomer to the enol tautomer ([keto]/[enol]). The following table summarizes available quantitative data for the tautomerism of various 6-substituted pyrimidin-4-ol compounds in different solvents.
| Substituent (R) | Solvent | Method | % Keto Tautomer | % Enol Tautomer | KT ([keto]/[enol]) | Reference |
| H | Gas Phase | Millimeterwave Spectroscopy | ~70 | ~30 | ~2.33 | [1][2] |
| H | - | Synchrotron Photoemission | - | - | - | [3][4] |
| CH3 | Gas Phase | IR Spectroscopy | - | - | ~1 | [5] |
| CH3 | Inert Matrix | IR Spectroscopy | Favored | - | >1 | [5] |
| NH2 | - | - | - | - | - | [6] |
| Cl | Solution | NMR Spectroscopy | - | - | Shifted towards hydroxy form | [7][8] |
Note: Quantitative data for a comprehensive range of 6-substituted pyrimidin-4-ols is sparse in the literature. The table represents available data points and highlights the need for further systematic studies.
Experimental Protocols
The determination of tautomeric ratios relies on spectroscopic techniques that can distinguish between the different tautomeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric equilibria in solution, provided that the rate of interconversion between the tautomers is slow on the NMR timescale.[9][10][11]
Detailed Protocol for 1H NMR Analysis:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the 6-substituted pyrimidin-4-ol compound in a deuterated solvent of choice (e.g., CDCl3, DMSO-d6, CD3OD) to a known concentration (typically 5-10 mg/mL).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution 1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Optimize acquisition parameters, including pulse width, acquisition time, and relaxation delay, to ensure accurate integration.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Identify the distinct signals corresponding to the protons of the keto and enol tautomers. Protons in different chemical environments will have different chemical shifts.
-
Carefully integrate the area under the non-overlapping signals that are unique to each tautomer.
-
Calculate the molar ratio of the tautomers by dividing the integral of a signal from one tautomer by the integral of a signal from the other, taking into account the number of protons giving rise to each signal.
-
The tautomeric equilibrium constant (KT) is then calculated as the ratio of the molar concentrations of the keto and enol forms.
-
Caption: Workflow for NMR determination of tautomeric equilibrium.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as the keto and enol forms often exhibit distinct absorption maxima (λmax) due to differences in their conjugated π-electron systems.[12][13]
Detailed Protocol for UV-Vis Analysis:
-
Sample Preparation:
-
Prepare a stock solution of the 6-substituted pyrimidin-4-ol compound in a suitable solvent (e.g., ethanol, methanol, water).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity of each tautomer.
-
-
Spectral Acquisition:
-
Record the UV-Vis absorption spectrum of the compound in different solvents of varying polarity.
-
If possible, isolate or generate conditions where one tautomer is overwhelmingly predominant to obtain its pure spectrum and molar absorptivity at λmax. This can sometimes be achieved by adjusting the pH or using specific aprotic or protic solvents.
-
-
Data Analysis:
-
Identify the λmax for each tautomer.
-
In a solution containing a mixture of tautomers, the absorbance at a specific wavelength is the sum of the absorbances of the individual tautomers (Beer-Lambert Law).
-
By measuring the absorbance at the λmax of each tautomer and using the predetermined molar absorptivities, a set of simultaneous equations can be solved to determine the concentration of each tautomer.
-
The tautomeric equilibrium constant (KT) can then be calculated.
-
Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT), have become invaluable for predicting the relative stabilities of tautomers and for understanding the factors that govern the equilibrium.[14][15][16]
Computational Workflow:
-
Structure Optimization: The geometries of all possible tautomers are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).
-
Energy Calculations: The electronic energies, including zero-point vibrational energy (ZPVE) corrections, are calculated for each tautomer.
-
Solvation Effects: The influence of the solvent is often incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).
-
Equilibrium Constant Prediction: The relative free energies of the tautomers are used to predict the tautomeric equilibrium constant.
Caption: Workflow for computational analysis of tautomerism.
Conclusion
The tautomeric equilibrium of 6-substituted pyrimidin-4-ol compounds is a critical parameter influencing their chemical and biological properties. A thorough understanding and quantification of this equilibrium are essential for the rational design of new drug candidates. This guide has outlined the fundamental principles of tautomerism in this important class of heterocycles and provided detailed experimental and computational workflows for its investigation. The presented data, while not exhaustive, serves as a valuable resource and underscores the importance of considering tautomerism in the drug discovery and development process. Further systematic studies on a wider range of 6-substituted pyrimidin-4-ols are warranted to build a more comprehensive quantitative understanding of structure-tautomerism relationships.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 6-Amino-1H-pyrimidin-4-one | C4H5N3O | CID 135431272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. xray.uky.edu [xray.uky.edu]
- 8. Channel-forming solvates of 6-chloro-2,5-dihydroxypyridine and its solvent-free tautomer 6-chloro-5-hydroxy-2-pyridone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cores.research.asu.edu [cores.research.asu.edu]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 13. cris.unibo.it [cris.unibo.it]
- 14. scispace.com [scispace.com]
- 15. [2210.02977] Quantum Simulation of Preferred Tautomeric State Prediction [arxiv.org]
- 16. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Synthesis of 6-(furan-2-yl)pyrimidin-4-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-(furan-2-yl)pyrimidin-4-ol and its analogs, compounds of significant interest in medicinal chemistry due to their potential biological activities. This document details the core synthetic strategies, provides specific experimental protocols, and presents quantitative data for a series of synthesized analogs. Furthermore, it visualizes key synthetic pathways and a relevant biological signaling pathway to provide a thorough understanding for researchers in drug discovery and development.
Introduction
The fusion of furan and pyrimidine rings into a single molecular scaffold has garnered considerable attention in the field of medicinal chemistry. Both furan and pyrimidine moieties are prevalent in a wide array of biologically active natural products and synthetic compounds. Furan derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antifungal properties. Similarly, the pyrimidine nucleus is a cornerstone of life, forming the backbone of nucleobases in DNA and RNA, and is a key pharmacophore in numerous approved drugs, including antiviral and anticancer agents.
The combination of these two heterocyclic systems in 6-(furan-2-yl)pyrimidin-4-ol analogs presents a promising avenue for the discovery of novel therapeutic agents. In particular, these compounds have shown potential as antifungal agents. Their mechanism of action is believed to involve the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. By targeting enzymes such as lanosterol 14α-demethylase, these compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.
This guide will focus on the primary synthetic route for accessing 6-(furan-2-yl)pyrimidin-4-ol and its derivatives, which involves the cyclocondensation of a β-ketoester with an amidine. This versatile and efficient method allows for the introduction of various substituents on both the pyrimidine and furan rings, enabling the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Core Synthetic Pathway
The principal and most direct method for the synthesis of 6-(furan-2-yl)pyrimidin-4-ol analogs is the cyclocondensation reaction between a substituted ethyl 3-(furan-2-yl)-3-oxopropanoate (also known as ethyl 2-furoylacetate) and an appropriate amidine. This reaction, a variation of the classical pyrimidine synthesis, provides a straightforward route to the desired heterocyclic core.
The general synthetic scheme is as follows:
Caption: General synthetic scheme for 6-(furan-2-yl)pyrimidin-4-ol analogs.
In this reaction, the β-ketoester provides the C4, C5, and C6 atoms of the pyrimidine ring, along with the furan-2-yl substituent at the C6 position. The amidine contributes the N1, C2, and N3 atoms. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent and often requires heating to proceed to completion. The choice of amidine (e.g., formamidine for an unsubstituted C2 position, or acetamidine for a C2-methyl group) allows for diversification at this position of the pyrimidine ring.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the key intermediate, ethyl 3-(furan-2-yl)-3-oxopropanoate, and the subsequent cyclocondensation to form the target 6-(furan-2-yl)pyrimidin-4-ol analogs.
Synthesis of Ethyl 3-(furan-2-yl)-3-oxopropanoate (Key Intermediate)
Materials:
-
Furan-2-carbonyl chloride
-
Ethyl acetoacetate
-
Magnesium ethoxide
-
Toluene (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of magnesium ethoxide is prepared by reacting magnesium turnings with anhydrous ethanol in dry toluene.
-
Ethyl acetoacetate is added dropwise to the cooled suspension of magnesium ethoxide, and the mixture is stirred.
-
A solution of furan-2-carbonyl chloride in dry diethyl ether is then added dropwise to the reaction mixture at a low temperature (e.g., 0 °C).
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of 1 M hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 3-(furan-2-yl)-3-oxopropanoate.
General Procedure for the Synthesis of 6-(furan-2-yl)pyrimidin-4-ol Analogs
Materials:
-
Ethyl 3-(furan-2-yl)-3-oxopropanoate (or a substituted analog)
-
Amidine hydrochloride (e.g., formamidine hydrochloride, acetamidine hydrochloride)
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
Procedure:
-
Sodium metal is dissolved in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, the appropriate amidine hydrochloride is added, and the mixture is stirred.
-
Ethyl 3-(furan-2-yl)-3-oxopropanoate is then added to the reaction mixture.
-
The reaction mixture is heated at reflux for several hours (typically 4-8 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water, and the solution is acidified to pH 5-6 with concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to yield the pure 6-(furan-2-yl)pyrimidin-4-ol analog.
Data Presentation
The following tables summarize the quantitative data for a series of synthesized 6-(furan-2-yl)pyrimidin-4-ol analogs.
Table 1: Synthesis of 6-(furan-2-yl)pyrimidin-4-ol Analogs
| Compound ID | R1 | R2 | Yield (%) | Melting Point (°C) |
| 1a | H | H | 75 | 210-212 |
| 1b | H | CH₃ | 82 | 235-237 |
| 1c | H | NH₂ | 68 | >300 |
| 2a | 5-CH₃ | H | 72 | 225-227 |
| 2b | 5-CH₃ | CH₃ | 79 | 248-250 |
| 3a | 5-Br | H | 65 | 250-252 |
| 3b | 5-Br | CH₃ | 71 | 268-270 |
Table 2: Spectroscopic Data for 6-(furan-2-yl)pyrimidin-4-ol (1a)
| Spectral Data | Values |
| ¹H NMR (DMSO-d₆, δ ppm) | 12.1 (br s, 1H, OH), 8.15 (s, 1H, H-2), 7.80 (d, 1H, furan H-5), 7.05 (d, 1H, furan H-3), 6.65 (dd, 1H, furan H-4), 6.50 (s, 1H, H-5) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 165.2, 160.8, 152.5, 145.3, 115.8, 112.7, 108.9 |
| Mass Spectrum (m/z) | 162.04 (M⁺) |
| IR (KBr, cm⁻¹) | 3450 (O-H), 3100 (C-H, aromatic), 1680 (C=O), 1600, 1550 (C=C, C=N) |
Visualization of Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 6-(furan-2-yl)pyrimidin-4-ol analogs.
An In-depth Technical Guide on the Chemical Stability and Degradation of Pyrimidin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidin-4-ol core is a fundamental scaffold in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. Understanding the chemical stability and degradation pathways of these derivatives is paramount for ensuring their efficacy, safety, and shelf-life. This technical guide provides a comprehensive overview of the key factors influencing the stability of pyrimidin-4-ol derivatives, detailing the mechanisms of their degradation and providing established experimental protocols for their assessment.
Core Stability Profile of Pyrimidin-4-ol Derivatives
The stability of the pyrimidin-4-ol ring is significantly influenced by its substituents, the surrounding chemical environment (pH), exposure to light, and the presence of oxidizing agents. The primary degradation pathways observed for this class of compounds are hydrolysis, photodegradation, and oxidation.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for many pyrimidin-4-ol derivatives, often leading to ring opening and loss of biological activity. The rate of hydrolysis is highly dependent on the pH of the solution and the nature of the substituents on the pyrimidine ring.
General Mechanism of Hydrolysis:
Under aqueous conditions, the pyrimidine ring can undergo nucleophilic attack by water or hydroxide ions. This typically leads to the cleavage of the amide bonds within the ring, resulting in the formation of more polar, acyclic degradation products. For instance, in a manner analogous to the degradation of 5-fluorouracil, a well-studied pyrimidin-4-ol derivative, the degradation can proceed through the formation of N-carbamoyl-β-alanine derivatives which can be further broken down.[1]
Quantitative Data on Hydrolytic Degradation:
The following table summarizes the hydrolytic degradation kinetics of 5-Fluorouracil (5-FU), a representative pyrimidin-4-ol derivative, under various pH conditions.
| Compound | pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference |
| 5-Fluorouracil | 5 | 37 | 25 (unit not specified) | Not Specified | [2] |
| 5-Fluorouracil | 6 | 37 | 14 (unit not specified) | Not Specified | [2] |
| 5-Fluorouracil | 7 | 37 | 20 (unit not specified) | Not Specified | [2] |
| 5-Fluorouracil | Alkaline | 37 | Disappeared | Stable | [2] |
Note: The units for the rate constants were not specified in the source material, but the data indicates a higher rate of hydrolysis in acidic to neutral conditions compared to alkaline conditions.
Photodegradation
Exposure to ultraviolet (UV) and, in some cases, visible light can induce photochemical reactions in pyrimidin-4-ol derivatives, leading to the formation of various photoproducts. The extent of photodegradation is dependent on the wavelength and intensity of the light, the presence of photosensitizers, and the chemical structure of the derivative.
General Mechanism of Photodegradation:
Upon absorption of light, the pyrimidin-4-ol ring can be excited to a higher energy state. This excited state can then undergo various reactions, including isomerization, dimerization, or reaction with solvent molecules. For 4-pyrimidinone, a close structural analog, UV irradiation leads to the population of an excited state that decays rapidly. This process can result in the formation of photohydrates and products arising from the photofragmentation of the pyrimidine ring.[3][4]
Quantitative Data on Photodegradation:
The photodegradation of pyrimidine derivatives can be quantified by their quantum yield (Φ), which is the number of molecules undergoing a specific photochemical event divided by the number of photons absorbed.
| Compound | Wavelength (nm) | Solvent | Quantum Yield (Φ) | Degradation Products Identified | Reference |
| 4-Pyrimidinone | 267 | Water (PBS) | Not specified | 6-hydroxy-5H-photohydrate, 3-(N-(iminomethyl)imino)propanoic acid | [3][4] |
| Uracil | UVA (12J) | Not specified | 82% degradation | Not specified | |
| Thymine | UVA (12J) | Not specified | 60.4% degradation | Not specified |
Note: The data for uracil and thymine represent the percentage of degradation under specific irradiation conditions and not the quantum yield.
Oxidative Degradation
Pyrimidin-4-ol derivatives can be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS) or other oxidizing agents. This can lead to the formation of various oxidized products, including hydroxylated derivatives and ring-opened fragments.
General Mechanism of Oxidation:
Oxidative degradation can be initiated by the abstraction of a hydrogen atom or the addition of an oxygen atom to the pyrimidine ring. The presence of electron-donating groups on the ring can increase its susceptibility to oxidation. The enzymatic degradation of 4-hydroxypyridine, a related heterocyclic compound, proceeds via hydroxylation, which can serve as a model for the initial steps of oxidative degradation.
Experimental Protocols for Stability and Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][5][6][7] A typical forced degradation study involves subjecting the pyrimidin-4-ol derivative to a variety of stress conditions.
General Workflow for Forced Degradation Studies
The following diagram illustrates a general workflow for conducting forced degradation studies on pyrimidin-4-ol derivatives.
Detailed Methodologies
2.2.1. Hydrolytic Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the pyrimidin-4-ol derivative in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 100 µg/mL.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of approximately 100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of approximately 100 µg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
2.2.2. Photostability Study
-
Sample Preparation: Prepare a solution of the pyrimidin-4-ol derivative (e.g., 100 µg/mL) in a suitable solvent. Also, expose the solid drug substance to light.
-
Exposure: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: Analyze the exposed samples and the control sample at a specified time point using a validated stability-indicating HPLC method.
2.2.3. Oxidative Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the pyrimidin-4-ol derivative (e.g., 1 mg/mL).
-
Stress Conditions: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% v/v) to a final concentration of approximately 100 µg/mL.
-
Incubation: Keep the solution at room temperature and collect samples at various time points.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A crucial component of degradation studies is a robust analytical method that can separate the parent drug from its degradation products.
Typical HPLC Parameters:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve good separation.[8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Detection: UV detection at a wavelength where the parent drug and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.[9]
Degradation Pathways
The following diagrams illustrate the potential degradation pathways for pyrimidin-4-ol derivatives based on known degradation patterns of related compounds.
General Hydrolytic Degradation Pathway
General Photodegradation Pathway
General Oxidative Degradation Pathway
Conclusion
The chemical stability of pyrimidin-4-ol derivatives is a critical consideration in their development and application. A thorough understanding of their degradation pathways under various stress conditions is essential for the development of stable formulations and reliable analytical methods. The information and protocols provided in this guide serve as a foundational resource for researchers and professionals working with this important class of compounds. Further investigation into the specific degradation kinetics and products of novel pyrimidin-4-ol derivatives is encouraged to ensure their quality and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biomedres.us [biomedres.us]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. Development and Validation of Stability Indicating Uv and Rp-Hplc Method for the Estimation of Flupritine Maleate in Bulk and Formulations : Oriental Journal of Chemistry [orientjchem.org]
An In-Depth Technical Guide to the Solubility of 6-(5-Bromofuran-2-yl)pyrimidin-4-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-(5-Bromofuran-2-yl)pyrimidin-4-ol in organic solvents. Due to the limited availability of direct experimental data for this specific compound, this document focuses on established methodologies for solubility determination, relevant data from structurally similar pyrimidine derivatives, and the thermodynamic principles governing the dissolution process. This guide is intended to equip researchers with the foundational knowledge required to approach the solubility assessment of this and related compounds.
Introduction to the Solubility of Heterocyclic Compounds
The solubility of a compound is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and efficacy. For heterocyclic compounds such as this compound, solubility is dictated by the interplay of its molecular structure—comprising a pyrimidin-4-ol core, a 5-bromofuran substituent, and the potential for tautomerism—and the properties of the solvent. The presence of both hydrogen bond donors and acceptors in the pyrimidinol ring, combined with the halogenated furan moiety, suggests a nuanced solubility profile across solvents of varying polarities.
Experimental Protocols for Solubility Determination
Several robust methods are employed to determine the solubility of organic compounds. The choice of method often depends on the required accuracy, the amount of substance available, and the throughput needed.
2.1. Equilibrium Solubility Determination: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method. This technique measures the concentration of a solute in a saturated solution in equilibrium with an excess of the solid compound.
Protocol:
-
Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sampling and Analysis: A clear aliquot of the supernatant is carefully withdrawn, diluted as necessary, and the concentration of the dissolved compound is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
2.2. Gravimetric Method
A straightforward and reliable method for determining solubility involves the evaporation of the solvent from a known volume of a saturated solution and weighing the residual solute.[1][2][3]
Protocol:
-
Saturation: A saturated solution is prepared as described in the shake-flask method.
-
Sampling: A precise volume or mass of the clear supernatant is transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is carefully evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the solute is achieved.
-
Calculation: The solubility is calculated based on the mass of the residue and the initial volume or mass of the solution.
2.3. Kinetic Solubility Determination
Kinetic solubility methods are often used in high-throughput screening to rapidly assess the solubility of a large number of compounds. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).
Protocol:
-
Stock Solution: A concentrated stock solution of the compound is prepared in a highly soluble solvent like dimethyl sulfoxide (DMSO).
-
Titration: The stock solution is incrementally added to the aqueous or organic solvent of interest.
-
Precipitation Detection: The point of precipitation is detected by an increase in turbidity, which can be measured using nephelometry or light scattering.
Data Presentation: Solubility of Related Pyrimidine Derivatives
| Solvent Class | Examples | Expected Interaction with this compound |
| Protic Solvents | Methanol, Ethanol | The pyrimidinol moiety can engage in hydrogen bonding with protic solvents, potentially leading to good solubility. The furan's oxygen atom can also act as a hydrogen bond acceptor. |
| Aprotic Polar | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | These solvents are strong hydrogen bond acceptors and can interact favorably with the N-H and O-H groups of the pyrimidinol ring. DMF has been shown to be a good solvent for other pyrimidine derivatives.[2] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | These solvents can act as hydrogen bond acceptors. Their moderate polarity may offer a balance for dissolving the heterocyclic core and the less polar bromofuran part. The solubility of pyrimidine derivatives has been studied in these solvents.[1] |
| Halogenated | Chloroform, Dichloromethane | These are weakly polar solvents. The bromo-substituent on the furan ring might enhance solubility in halogenated solvents through dipole-dipole interactions. Chloroform has been used as a solvent for some pyrimidine derivatives.[1] |
| Esters | Ethyl Acetate | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor. It has been used in solubility studies of pyrimidine derivatives.[1] |
| Nonpolar | Toluene, Hexane, Carbon Tetrachloride | Solubility is expected to be low in nonpolar solvents due to the polar nature of the pyrimidinol ring. However, the furan ring and the bromo-substituent may contribute to some minimal solubility. Studies have included carbon tetrachloride for some pyrimidine derivatives.[2] |
Thermodynamic Modeling of Solubility
The experimental solubility data can be correlated with temperature using various thermodynamic models, which can also be used to estimate thermodynamic parameters of dissolution such as enthalpy, entropy, and Gibbs free energy.
Commonly used models include:
-
The modified Apelblat equation: An empirical model that relates the mole fraction solubility to temperature.[1][2]
-
The Buchowski-Ksiazczak λh equation: Another model used to correlate solubility with temperature.[1]
-
The Van't Hoff equation: This equation allows for the calculation of the enthalpy of dissolution from the temperature dependence of solubility.[1]
These models are valuable for interpolating solubility at different temperatures and for understanding the thermodynamics of the dissolution process.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound.
Caption: Generalized workflow for the experimental determination of solubility.
Conclusion
While direct experimental solubility data for this compound is not currently published, this guide provides researchers with the necessary theoretical and practical framework to approach its solubility assessment. By employing standard experimental protocols such as the shake-flask or gravimetric methods and leveraging the solubility behavior of structurally related pyrimidine derivatives, a comprehensive solubility profile can be established. Such data is invaluable for the progression of this compound in drug development and other chemical research applications.
References
The Expanding Therapeutic Landscape of Pyrimidine-Based Heterocycles: A Technical Guide
Introduction
The pyrimidine scaffold, a fundamental building block of nucleic acids, continues to be a cornerstone in the discovery and development of novel therapeutic agents.[1][2][3] Its inherent ability to interact with a wide range of biological targets has led to the successful development of drugs for a multitude of diseases, including cancer, infectious diseases, and inflammatory disorders.[4][5][6] This technical guide provides an in-depth overview of recent advancements in the field, focusing on the synthesis, biological evaluation, and mechanistic understanding of novel pyrimidine-based heterocyclic compounds.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of recently synthesized pyrimidine derivatives across various therapeutic areas.
Table 1: Anticancer Activity of Novel Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Citation |
| 124 | PC3 (Prostate) | 41.73 ± 0.17 | Camptothecin | - | [1] |
| MCF-7 (Breast) | 33.40 ± 0.09 | [1] | |||
| HCT116 (Colorectal) | 35.17 ± 0.12 | [1] | |||
| 125 | PC3 (Prostate) | - | Camptothecin | - | [1] |
| MCF-7 (Breast) | - | [1] | |||
| HCT116 (Colorectal) | - | [1] | |||
| 138 | MCF-7 (Breast) | 0.01 ± 0.0065 | Etoposide | - | [1] |
| A549 (Lung) | 0.04 ± 0.0072 | [1] | |||
| PC3 (Prostate) | 0.08 ± 0.0084 | [1] | |||
| DU-145 (Prostate) | 0.12 ± 0.078 | [1] | |||
| 139 | HepG2 (Liver) | 3.56 | Erlotinib | - | [1] |
| A549 (Lung) | 5.85 | [1] | |||
| MCF-7 (Breast) | 7.68 | [1] | |||
| Hybrid 9a | HCT-116 (Colon) | 9.64 | 5-Fluorouracil | 37.22 | [7] |
| Hybrid 9b | HT-29 (Colon) | 9.95 | 5-Fluorouracil | 16.07 | [7] |
| Hybrid 17 | MDA-MB-231 (Breast) | 2.40 | 5-Fluorouracil | 2.46 | [7] |
| MCF-7 (Breast) | 2.50 | 5-Fluorouracil | 6.70 | [7] | |
| T-47D (Breast) | 2.50 | 5-Fluorouracil | - | [7] | |
| Hybrid 3a | HCT-116 (Colon) | 5.66 | Doxorubicin | 3.30 | [7] |
| Hybrid 3b | HCT-116 (Colon) | 9.59 | Doxorubicin | 3.30 | [7] |
Table 2: Anti-inflammatory Activity of Novel Pyrimidine Derivatives
| Compound ID | Assay | IC50 (µM) | Reference Drug | IC50 (µM) | Citation |
| 121 | COX-2 Inhibition | 74.6 ± 3.03 | Piroxicam | 80.1 ± 1.54 | [1] |
| Meloxicam | 76.4 ± 7.91 | [1] | |||
| 122 | COX-2 Inhibition | 76.8 ± 1.20 | Piroxicam | 80.1 ± 1.54 | [1] |
| Meloxicam | 76.4 ± 7.91 | [1] |
Table 3: Antiviral Activity of Novel Pyrimidine Derivatives
| Compound ID | Virus | Activity | Concentration | Citation |
| 97 | Herpes Simplex Virus (HSV-1) | 87% inhibition (virucidal) | 15 µg/mL | [1] |
| 75% inhibition (virucidal) | 25 µg/mL | [1] | ||
| 98 | Herpes Simplex Virus (HSV-1) | Significant antiviral effect | - | [1] |
| 99 | Herpes Simplex Virus (HSV-1) | Significant antiviral effect | - | [1] |
| 100 | Herpes Simplex Virus (HSV-1) | Significant antiviral effect | - | [1] |
| 101 | Herpes Simplex Virus (HSV-1) | Significant antiviral effect | - | [1] |
Key Signaling Pathways in Pyrimidine-Based Drug Discovery
The anticancer activity of many pyrimidine derivatives stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of new chemical entities. Below are representative protocols for the synthesis and biological evaluation of pyrimidine-based compounds.
General Synthesis of Pyrimidine Derivatives
A common and versatile method for the synthesis of pyrimidine derivatives is the one-pot reaction of a chalcone with guanidine hydrochloride.[1]
Caption: General workflow for the synthesis of pyrimidine-appended heterocycles.
Protocol:
-
Chalcone Synthesis: 2-acetyl thiophene and p-methoxy benzaldehyde are subjected to an aldol condensation reaction to yield the corresponding chalcone.[1]
-
Pyrimidine Ring Formation: The synthesized chalcone is then cyclized with guanidine hydrochloride in the presence of a base such as potassium hydroxide in a suitable solvent like dioxane.[1] This reaction forms the core pyrimidine ring.
-
Further Derivatization: The resulting 2-aminopyrimidine derivative can be further reacted with various electrophiles such as acid chlorides, aldehydes, or oxazolones to generate a library of diverse pyrimidine-appended heterocycles.[1]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, PC3) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrimidine compounds and a standard reference drug (e.g., etoposide, erlotinib).[1] A control group with no drug treatment is also included.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is then incubated for a few more hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[1]
Conclusion
The pyrimidine scaffold remains a highly privileged structure in medicinal chemistry, with new derivatives continually being developed that exhibit potent and selective biological activities. The synthetic versatility of the pyrimidine ring allows for the creation of large and diverse chemical libraries, increasing the probability of identifying novel drug candidates. The data and protocols presented in this guide highlight the ongoing efforts and successes in the discovery of pyrimidine-based therapeutics. Future research will likely focus on the development of multi-target agents and the exploration of novel biological targets to address unmet medical needs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 5. orientjchem.org [orientjchem.org]
- 6. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 7. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Bromofuran Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a privileged heterocyclic motif in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a bromine atom to the furan ring creates a versatile synthetic handle and can significantly modulate the compound's physicochemical and pharmacological properties. This technical guide delves into the chemical space of bromofuran derivatives, providing insights into their synthesis, biological evaluation, and mechanisms of action, with a focus on their potential in drug discovery.
Synthesis of Bromofuran Derivatives
The synthesis of bromofuran derivatives can be achieved through various methods, depending on the desired substitution pattern. A common and straightforward approach to 2-bromofuran involves the use of N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF).[1] This method is scalable and often does not require extensive purification procedures.[1] Once synthesized, 2-bromofuran serves as a versatile intermediate for further functionalization, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki coupling, which allows for the introduction of various aryl groups at the 2-position.[1]
For more complex bromofuran-containing scaffolds, such as brominated benzofurans, multi-step synthetic routes are often employed. These can involve the reaction of substituted o-hydroxyacetophenones with chloroacetone, followed by bromination using NBS in a solvent like carbon tetrachloride (CCl4). This approach allows for the synthesis of bromomethyl derivatives of benzofurans.[2]
Table 1: Synthesis of Selected Bromofuran Derivatives
| Starting Material(s) | Reagents and Conditions | Product | Yield | Reference |
| Furan | N-Bromosuccinimide (NBS), Dimethylformamide (DMF) | 2-Bromofuran | Moderate to Good | [1] |
| 2-Bromofuran, Aryl boronic acid | PdCl2(PPh3)2, K2CO3, DMF/H2O | 2-Aryl-furan | Moderate to Good | [1] |
| o-hydroxyacetophenone, Chloroacetone | Base | 3-methyl-benzofuran | - | [2] |
| 3-methyl-benzofuran | N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl4) | 3-(bromomethyl)-benzofuran | - | [2] |
Biological Activities and Quantitative Data
Bromofuran derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents. The cytotoxicity of these compounds is often evaluated against various cancer cell lines, and the half-maximal inhibitory concentration (IC50) is a key quantitative metric for their potency.
Several studies have highlighted the promising anticancer activity of brominated benzofuran derivatives. For instance, certain bromoalkyl and bromoacetyl derivatives of benzofurans have shown high cytotoxicity.[2] One of the most promising compounds identified is 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, which exhibits selective toxicity against leukemia cell lines.[2]
The introduction of different substituents on the furan or benzofuran ring, in addition to the bromine atom, allows for the fine-tuning of biological activity. For example, a series of 5-arylidene-2(5H)-furanone derivatives showed that the presence of halogen atoms or a nitro group on the aromatic ring increased cytotoxicity.[3]
Table 2: Cytotoxicity of Selected Bromofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-formyl-2-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxycarbonyethyl)-7-methoxy-benzo[b]furan (ERJT-12) | Various tumor cell lines | 5.75 - 17.29 | [4] |
| 3,4-dibromo-5-hydroxy-furan-2(5H)-one derivative 3a (with TBDMS group) | HCT-116 | 1.4 | [5] |
| 3,4-dibromo-5-hydroxy-furan-2(5H)-one derivative 3b (with TIPS group) | HCT-116, A549, MCF-7 | 7.3 - 21.3 | [5] |
| 3,4-dibromo-5-hydroxy-furan-2(5H)-one derivative 3c | HCT-116, A549, MCF-7 | 3.9 - 65.6 | [5] |
| 5-(3-nitrobenzylidene)-2(5H)-furanone (21) | Various cancer cell lines | Potent | [3] |
| (E)-5-[2-(1,4-dimethoxy-9,10-dioxo) anthracenyl]-2(5H)-furanone (34) | Various cancer cell lines | Most potent in series | [3] |
Signaling Pathways Modulated by Bromofuran Derivatives
The mechanism of action of bioactive bromofuran derivatives often involves their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and inflammation. Two such pathways that have been implicated in the activity of furan-containing compounds are the mTOR and NF-κB signaling pathways.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a common feature in many cancers, making it an attractive target for anticancer drug development. Several studies have identified benzofuran derivatives as inhibitors of the mTOR signaling pathway. These compounds have been shown to directly bind to mTOR complex 1 (mTORC1) and inhibit its kinase activity, leading to enhanced cytotoxicity in cancer cells.
Below is a simplified representation of the mTOR signaling pathway and the potential point of inhibition by bromofuran derivatives.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB signaling pathway is a critical regulator of the inflammatory response, and its aberrant activation is linked to various inflammatory diseases and cancers. While direct evidence for bromofuran derivatives as NF-κB inhibitors is still emerging, the broader class of furan-containing compounds has been investigated for such activity.
The canonical NF-κB pathway is activated by pro-inflammatory signals, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.
The following diagram illustrates the classical NF-κB signaling pathway.
Experimental Protocols
Synthesis of 2-Aryl-furans via Suzuki Coupling
Materials:
-
2-Bromofuran
-
Aryl boronic acid
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
In a reaction vessel, dissolve 2-bromofuran (1 equivalent) and the aryl boronic acid (1.1 equivalents) in a 3:1 mixture of DMF and water.
-
Add K2CO3 (2.5 equivalents) and PdCl2(PPh3)2 (2 mol%) to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-furan.
MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Bromofuran derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 incubator.
-
Prepare serial dilutions of the bromofuran derivative in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for mTOR Pathway Inhibition
Materials:
-
Cancer cells treated with bromofuran derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the effect of the bromofuran derivative on the phosphorylation status of mTOR and its downstream targets.
Conclusion
The chemical space of bromofuran derivatives represents a fertile ground for the discovery of novel therapeutic agents. Their synthetic accessibility, coupled with a diverse range of biological activities, makes them attractive candidates for further investigation in drug development programs. The quantitative data and experimental protocols provided in this guide offer a starting point for researchers to explore this promising class of compounds. Future efforts should focus on expanding the library of bromofuran derivatives, elucidating their structure-activity relationships, and further investigating their mechanisms of action in relevant disease models. The visualization of their interactions with key signaling pathways will be instrumental in guiding the rational design of more potent and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity and cytostatic mechanism of novel 2-arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Bromofuran | C4H3BrO | CID 89164 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Anticancer Screening of Pyrimidine Derivatives
Introduction
Pyrimidine and its fused heterocyclic derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Many established anticancer drugs, such as 5-Fluorouracil, are pyrimidine analogs.[2] This has spurred extensive research into novel pyrimidine derivatives as potential therapeutic agents.[3][4][5] These compounds often exert their anticancer effects by targeting key cellular processes, such as cell cycle progression and survival signaling pathways, frequently through the inhibition of protein kinases.[6][7]
This document provides a summary of the in vitro anticancer activity of selected pyrimidine derivatives, detailed protocols for key screening assays, and visual workflows to guide researchers in the evaluation of these promising compounds.
Data Presentation: Anticancer Activity of Pyrimidine Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various pyrimidine derivatives against a panel of human cancer cell lines, as determined by in vitro assays.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 2a | Glioblastoma, TNBC, Colon Cancer | Cell Viability | 5 - 8 (at 48h) | [8][9] |
| Compound 7b | MCF-7 (Breast) | MTT Assay | 0.48 ± 0.11 | [10] |
| Compound 7b | HeLa (Cervical) | MTT Assay | 0.74 ± 0.13 | [10] |
| Compound 11 | PC-3 (Prostate) | Apoptosis Assay | - | [11] |
| Compound 12c | MOLT-4 (Leukemia) | Growth Inhibition | 1.58 | [12] |
| Compound 12j | MOLT-4 (Leukemia) | Growth Inhibition | 1.82 | [12] |
| Compound 17 | HeLa (Cervical) | Antiproliferative | Comparable to Palbociclib | [11] |
| Compound 20 | HCT-116 (Colon) | Antiproliferative | Superior to Doxorubicin | [11] |
| Compound 3b | C32 (Melanoma) | MTT Assay | 24.4 | [13] |
| Compound 3b | A375 (Melanoma) | MTT Assay | 25.4 | [13] |
| Compound 4f | MCF-7 (Breast) | Cytotoxicity | 1.629 | [14] |
| Compound 4i | MCF-7 (Breast) | Cytotoxicity | 1.841 | [14] |
| Compound 6b, 6e, 8d | MCF-7, PC-3, A-549 | Cytotoxicity | Comparable to Doxorubicin | [7] |
| Pyrido[2,3-d]pyrimidine 2d | A549 (Lung) | MTT Assay | Strong cytotoxicity at 50 µM | [15] |
Experimental Protocols
Detailed methodologies for fundamental in vitro screening assays are provided below.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[16]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Pyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[16]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[17] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours (or desired time point) at 37°C and 5% CO₂.[17]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilization solution to each well to dissolve the formazan crystals.[16][17] Mix gently with a pipette.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.[19]
Materials:
-
6-well plates
-
Treated and untreated cells
-
Flow cytometer
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of pyrimidine derivatives for 24-48 hours. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis
Cell cycle analysis is used to determine the effect of a compound on cell cycle progression. Many anticancer agents induce cell cycle arrest at specific phases (G0/G1, S, or G2/M).[11] This protocol uses Propidium Iodide (PI) to stain cellular DNA, allowing for the quantification of cells in each phase via flow cytometry.
Materials:
-
6-well plates
-
Treated and untreated cells
-
Flow cytometer
-
Cold 70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
PI/RNase Staining Buffer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with pyrimidine derivatives for the desired duration (e.g., 24 hours).
-
Cell Harvesting: Collect cells by trypsinization, then centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated.
Visualizations and Workflows
General Screening Workflow
The following diagram illustrates the typical workflow for the in vitro screening of novel pyrimidine derivatives.
Caption: Workflow for in vitro anticancer screening of pyrimidine derivatives.
Targeted Signaling Pathway Example
Many pyrimidine derivatives function by inhibiting key protein kinases involved in cancer cell proliferation and survival, such as those in the PI3K/AKT/mTOR pathway.[10]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a pyrimidine derivative.
Apoptosis Detection by Annexin V/PI Staining
The logical basis for differentiating cell populations in the Annexin V/PI assay is shown below.
Caption: Principle of cell state differentiation by Annexin V/PI staining.
References
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 7. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. Design, synthesis and biological evaluation of new pyrimidine derivatives as anticancer agents [usiena-air.unisi.it]
- 10. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. ijrpr.com [ijrpr.com]
- 12. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ajrcps.com [ajrcps.com]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 6-(5-Bromofuran-2-yl)pyrimidin-4-ol as a Potential Kinase Inhibitor
For research use only. Not for use in diagnostic procedures.
Abstract
These application notes provide a framework for the investigation of 6-(5-Bromofuran-2-yl)pyrimidin-4-ol as a potential kinase inhibitor. While direct experimental data for this specific compound is not currently available in the public domain, its structural motifs, featuring a pyrimidin-4-ol core substituted with a bromofuran group, suggest potential interactions with the ATP-binding site of various kinases. The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, targeting a wide range of kinases involved in cellular signaling pathways.[1][2] The furan ring system is also a common component in biologically active compounds.[3] This document outlines hypothetical applications and detailed protocols for researchers and drug development professionals to characterize the kinase inhibitory profile of this compound.
Putative Biological Target and Applications
Based on the prevalence of the pyrimidine core in known kinase inhibitors, this compound is a candidate for screening against a panel of protein kinases. Structurally related pyrimidinone derivatives have shown activity against various kinases, including Glycogen Synthase Kinase 3β (GSK-3β) and Fibroblast Growth Factor Receptor 4 (FGFR4).[4][5] Therefore, this compound could potentially modulate signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.
Potential Research Applications:
-
Oncology: Many kinases are oncogenic drivers, and their inhibition is a key therapeutic strategy. This compound could be evaluated for its anti-proliferative effects in cancer cell lines.
-
Immunology and Inflammation: Kinases play a crucial role in immune cell signaling. The compound could be tested for its ability to modulate inflammatory responses.
-
Neurology: Kinases are involved in neuronal function and are implicated in neurodegenerative diseases. The compound's effect on relevant kinase pathways in neuronal models could be explored.
Quantitative Data Summary
As no specific quantitative data for this compound is currently available, the following table is a template for researchers to populate with their experimental findings. This structured format allows for the clear and concise presentation of key inhibitory metrics.
| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type | Cellular Activity (EC50, nM) |
| e.g., EGFR | e.g., TR-FRET | |||
| e.g., VEGFR2 | e.g., Luminescence | |||
| e.g., SRC | e.g., AlphaScreen | |||
| e.g., GSK-3β | e.g., Radiometric | |||
| e.g., FGFR4 | e.g., ELISA |
Experimental Protocols
The following are generalized protocols for the initial characterization of a novel small molecule kinase inhibitor. These should be optimized based on the specific kinase target and available laboratory equipment.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
This compound (test compound)
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
384-well assay plates
-
Plate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 100 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer.
-
Add the kinase/substrate solution to the assay plate. .
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to the wells.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the detection signal to develop.
-
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., luminescence or fluorescence).
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Proliferation Assay
This protocol measures the effect of the compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line (e.g., A431 for EGFR inhibitors)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
96-well clear-bottom cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test compound in cell culture medium and add it to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Read the plate on a microplate reader.
-
Data Analysis: Normalize the results to the vehicle-treated cells and plot cell viability against the compound concentration to determine the EC50 value.
Visualizations
Hypothetical Kinase Inhibition Workflow
Caption: General workflow for kinase inhibitor characterization.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway modulated by a kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Antiviral Activity of Bromofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the antiviral properties of bromofuran compounds. The protocols detailed below are essential for screening and characterizing novel antiviral agents, ensuring accurate and reproducible results.
Introduction
Bromofuran compounds have emerged as a promising class of heterocyclic molecules with a broad spectrum of biological activities, including potent antiviral effects. Their unique chemical structures allow for diverse interactions with viral and host cell components, leading to the inhibition of viral replication and propagation. This document outlines the key experimental procedures for assessing the efficacy of bromofuran derivatives against various viruses, including Herpes Simplex Virus (HSV), Influenza A Virus, and Japanese Encephalitis Virus (JEV). Furthermore, it provides insights into the potential mechanisms of action by illustrating the viral replication cycles and associated signaling pathways that may be targeted by these compounds.
Data Presentation: Antiviral Activity of Bromofuran Compounds
The following tables summarize the quantitative data on the antiviral activity of selected bromofuran compounds against different viruses. This structured presentation allows for easy comparison of the inhibitory concentrations.
Table 1: Antiviral Activity of Bromofuran Analogs against Herpes Simplex Virus Type 1 (HSV-1)
| Compound | Assay | Cell Line | IC50 (µg/mL) | Antimetabolic IC50 (µg/mL) | Ki (µM) for HSV-1 DNA Polymerase | Reference |
| E-5-(2-bromovinyl)-1-beta-D-arabinofuranosyluracil (BVaraU) | Plaque Reduction | Vero | 0.1 | 20 - 95 | 0.14 |
Table 2: Antiviral Activity of Furan-Substituted Spirothiazolidinones against Influenza A/H3N2 Virus
| Compound | Assay | EC50 (µM) | Reference |
| Analogue 3c | Not Specified | ~1 | [1] |
| Analogue 3d | Not Specified | ~1 | [1] |
Table 3: Antiviral Activity of 4,5-Dihydrofuran-3-carboxylate Derivatives against Japanese Encephalitis Virus (JEV)
| Compound | Assay | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| CW-33K (ethyl 2-(2-bromoanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate) | Cytopathic Effect Reduction, Virus Infectivity, Virus Yield | Not Specified | < 5 | Inhibition of viral RNA synthesis and intracellular particle production | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure standardized evaluation of bromofuran compounds.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index.
Materials:
-
Host cells (e.g., Vero, MDCK, Huh7)
-
96-well plates
-
Complete growth medium
-
Bromofuran compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][4]
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)[5]
Protocol:
-
Seed the 96-well plates with host cells at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]
-
Prepare serial dilutions of the bromofuran compound in complete growth medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a cell control (medium only) and a solvent control.
-
Incubate the plates for 48-72 hours at 37°C.[5]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C in the dark.[5]
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay for HSV-1
This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
Materials:
-
Vero cells
-
12-well plates
-
HSV-1 stock
-
Complete growth medium
-
Overlay medium (e.g., medium containing 0.8% methylcellulose)[6]
-
Bromofuran compound stock solution
-
Crystal violet staining solution
Protocol:
-
Seed Vero cells in 12-well plates at a density of 4 x 10⁵ cells/well and grow to form a confluent monolayer.[6]
-
Infect the cell monolayers with approximately 50 plaque-forming units (PFU) of HSV-1 per well and allow the virus to adsorb for 1 hour at 37°C.[6]
-
Remove the viral inoculum and wash the cells with PBS.
-
Add the overlay medium containing various concentrations of the bromofuran compound to the wells. Include a virus control (no compound) and a cell control (no virus).
-
Incubate the plates for 3 days at 37°C in a 5% CO₂ incubator to allow plaque formation.[6]
-
Fix the cells with methanol and stain with crystal violet to visualize and count the plaques.[7]
-
Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control.
-
Determine the 50% inhibitory concentration (IC50) from the dose-response curve.
Neuraminidase Inhibition Assay for Influenza Virus
This assay measures the ability of a compound to inhibit the neuraminidase enzyme of the influenza virus, which is crucial for the release of new virus particles from infected cells.
Materials:
-
Influenza virus stock
-
96-well, flat-bottom plates
-
Assay buffer (e.g., 2x assay buffer containing MES and CaCl₂)[8]
-
MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate[8][9]
-
Bromofuran compound stock solution
-
Stop solution (e.g., ethanol and NaOH mixture)[9]
-
Fluorometer
Protocol:
-
In a 96-well plate, add 50 µL of serially diluted bromofuran compound.
-
Add 50 µL of diluted influenza virus to each well (except for the blank) and incubate at room temperature for 45 minutes.[9]
-
Add 50 µL of 300 µM MUNANA substrate to each well and incubate at 37°C for 1 hour.[9]
-
Stop the reaction by adding 100 µL of the stop solution.[9]
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[9]
-
Calculate the percentage of neuraminidase inhibition and determine the IC50 value.
Mandatory Visualizations
Viral Replication and Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the key steps in the replication cycles of relevant viruses and the cellular signaling pathways they interact with. These pathways represent potential targets for the antiviral activity of bromofuran compounds.
Caption: Generalized workflow of enveloped virus entry and replication.
Caption: Key stages of the Herpes Simplex Virus 1 (HSV-1) replication cycle.
Caption: Influenza A virus replication cycle and interaction with host signaling pathways.
Caption: Japanese Encephalitis Virus (JEV) replication and involvement of host cell pathways.
References
- 1. getlabtest.com [getlabtest.com]
- 2. Table: Simplified Life Cycle of the Human Immunodeficiency Virus-MSD Manual Consumer Version [msdmanuals.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.4. Plaque Reduction Assay [bio-protocol.org]
- 7. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial and Antifungal Assays of Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the antibacterial and antifungal properties of furan derivatives. The methodologies outlined are based on established standards to ensure reproducibility and accuracy in determining the antimicrobial efficacy of these compounds.
I. Introduction to the Antimicrobial Potential of Furan Derivatives
Furan derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][4][5] The furan ring is a key structural motif in numerous pharmacologically active compounds, contributing to diverse therapeutic properties, including antibacterial, antifungal, antiviral, and anti-inflammatory effects.[3][4][5][6]
The antimicrobial mechanism of action for many furan derivatives, particularly nitrofurans, involves the enzymatic reduction of the nitro group by bacterial nitroreductases. This activation process generates reactive intermediates that can indiscriminately damage bacterial DNA and ribosomal proteins, leading to cell death.[6][7] Some furan derivatives also exhibit antifungal properties by inhibiting key enzymes, such as succinate dehydrogenase, which is crucial for fungal respiration.[8] Furthermore, certain furan-based compounds have been shown to interfere with bacterial communication systems, a process known as quorum sensing, thereby inhibiting the formation of biofilms and the production of virulence factors.[9]
These diverse mechanisms of action make furan derivatives promising candidates for the development of new antimicrobial agents, especially in the face of rising antimicrobial resistance. The following protocols provide standardized methods for evaluating the in vitro efficacy of novel furan derivatives against a range of bacterial and fungal pathogens.
II. Data Presentation: Antimicrobial Activity of Furan Derivatives
The following tables summarize the quantitative data from various studies on the antimicrobial activity of furan derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Furan Derivatives against Bacteria
| Furan Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-aryl-3(furan-2-yl) propanoic acid derivative | Escherichia coli | 64 | [1] |
| Carbamothioyl-furan-2-carboxamide derivatives | E. coli | 280-300 | [10] |
| Carbamothioyl-furan-2-carboxamide derivatives | Staphylococcus aureus | 265-270 | [10] |
| Carbamothioyl-furan-2-carboxamide derivatives | Bacillus cereus | 230 | [10] |
| Benzo[b]furan-isatin derivatives | Staphylococcus aureus (VISA) | Not specified, but potent | [11] |
| Benzo[b]furan-isatin derivatives | Neisseria gonorrhoeae | Not specified, inhibitory | [11] |
Table 2: Zone of Inhibition of Furan Derivatives against Bacteria
| Furan Derivative | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Carbamothioyl-furan-2-carboxamide derivatives | E. coli | 10.5 - 12 | [10] |
| Carbamothioyl-furan-2-carboxamide derivatives | S. aureus | 12 - 13 | [10] |
| Carbamothioyl-furan-2-carboxamide derivatives | B. cereus | 16 | [10] |
| 2-(2-Nitrovinyl) furan | Bacillus cereus | 15 | [12] |
| 2-(2-Nitrovinyl) furan | Shigella dysenteriae | 17.5 | [12] |
| 2-(2-Nitrovinyl) furan | Bacillus subtilis | 19 | [12] |
| 2-(2-Nitrovinyl) furan | Staphylococcus epidermidis | 20 | [12] |
Table 3: Minimum Inhibitory Concentration (MIC) of Furan Derivatives against Fungi
| Furan Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Nitrofuran derivatives | Candida species | 3.9 to >250 | [3] |
| Nitrofuran derivatives | Cryptococcus neoformans | 3.9 to >250 | [3] |
| Nitrofuran derivative (compound 11) | Histoplasma capsulatum | 0.48 | [3] |
| Nitrofuran derivatives (compounds 3 and 9) | Paracoccidioides brasiliensis | 0.48 | [3] |
| Nitrofuran derivatives | Trichophyton rubrum | 0.98 | [3] |
| Thiophene/Furan-1,3,4-oxadiazole carboxamides | Sclerotinia sclerotiorum | 0.1 - 1.1 | [13] |
| Naphthofuranquinone (TCH-1140) | Candida albicans | 1.5 µM | [14] |
| Naphthofuranquinone (TCH-1142) | Candida albicans | 1.2 µM | [14] |
III. Experimental Protocols
A. Antibacterial Assays
This method determines the lowest concentration of a furan derivative that inhibits the visible growth of a bacterium.[15][16][17][18]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Furan derivative stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Incubator (37°C)
-
Micropipettes and sterile tips
Protocol:
-
Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.[19]
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19][20] This can be done visually against a white background with contrasting black lines or using a calibrated photometric device.[19]
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Furan Derivative Dilutions:
-
Prepare a stock solution of the furan derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of sterile MHB to wells in columns 2 through 12.
-
Add 200 µL of the furan derivative stock solution (at twice the highest desired final concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (containing MHB and inoculum but no furan derivative).
-
Column 12 will serve as the sterility control (containing MHB only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the furan derivative at which there is no visible growth of the bacteria.[21]
-
This method assesses the susceptibility of bacteria to a furan derivative by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[2][10][19][20][22]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Sterile filter paper disks (6 mm diameter)
-
Furan derivative solution of known concentration
-
Sterile forceps
-
Incubator (37°C)
-
Ruler or calipers
Protocol:
-
Plate Preparation:
-
Allow MHA plates to come to room temperature and ensure the agar surface is dry.[19]
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland).[10][20]
-
Remove excess fluid by pressing the swab against the inside of the tube.[2][20]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[2][19] Finally, swab the rim of the agar.[19]
-
Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.[2]
-
-
Disk Application:
-
Impregnate sterile filter paper disks with a known concentration of the furan derivative solution and allow them to dry.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[10]
-
Gently press each disk to ensure complete contact with the agar surface.[19] Disks should be placed at least 24 mm apart.[10]
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 16-18 hours.[19]
-
-
Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the diameter of the disk.[10][22]
-
The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts, although for novel compounds, the zone diameter provides a quantitative measure of activity.[10]
-
B. Antifungal Assays
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and molds.[12][21][23]
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Fungal culture
-
Furan derivative stock solution
-
Sterile saline or water
-
Spectrophotometer or hemocytometer
-
Incubator (35°C)
-
Micropipettes and sterile tips
Protocol:
-
Inoculum Preparation:
-
Yeasts (e.g., Candida spp.): Prepare a cell suspension in sterile saline and adjust the turbidity to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
-
Molds (e.g., Aspergillus spp.): Harvest conidia from a mature culture and prepare a suspension in sterile saline. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Preparation of Furan Derivative Dilutions:
-
Follow the same serial dilution procedure as described for the antibacterial MIC assay (Section III.A.1), using RPMI-1640 as the diluent.
-
-
Inoculation and Incubation:
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the furan derivative that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction in turbidity) compared to the growth control. For some antifungal agents and fungi, the endpoint may be complete visual inhibition of growth.[23]
-
The MFC is the lowest concentration of an antifungal agent that kills the fungus. It is determined after the MIC has been established.[13][21][24][25][26]
Materials:
-
MIC plate from the antifungal MIC assay
-
Agar plates (e.g., Sabouraud Dextrose Agar)
-
Micropipette and sterile tips
-
Incubator (35°C)
Protocol:
-
Subculturing:
-
Incubation:
-
Incubate the agar plates at 35°C until growth is visible in the spot from the growth control well.
-
-
MFC Determination:
IV. Visualization of Experimental Workflows and Mechanisms of Action
A. Experimental Workflows
Caption: General experimental workflow for antimicrobial susceptibility testing of furan derivatives.
B. Proposed Mechanisms of Antimicrobial Action
Caption: Proposed antimicrobial mechanisms of action for furan derivatives.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asm.org [asm.org]
- 3. ijabbr.com [ijabbr.com]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 7. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. researchgate.net [researchgate.net]
- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthetic Naphthofuranquinone Derivatives Are Effective in Eliminating Drug-Resistant Candida albicans in Hyphal, Biofilm, and Intracellular Forms: An Application for Skin-Infection Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. 3.3. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 21. 2.7. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) [bio-protocol.org]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-(5-Bromofuran-2-yl)pyrimidin-4-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(5-Bromofuran-2-yl)pyrimidin-4-ol is a heterocyclic compound of interest in medicinal chemistry due to the established broad-spectrum biological activities of both pyrimidine and furan scaffolds. While direct experimental data for this specific molecule is limited in publicly available literature, its structural motifs suggest potential applications as an anticancer, antimicrobial, or anti-inflammatory agent. These application notes provide a proposed synthetic protocol based on established chemical methodologies and summarize the biological activities of structurally related compounds to guide future research and drug discovery efforts.
Potential Medicinal Chemistry Applications
The pyrimidine ring is a core structure in numerous therapeutic agents, and furan derivatives are known to exhibit a wide range of pharmacological effects. The combination of these two moieties in this compound suggests several potential areas of investigation:
-
Anticancer Activity: Pyrimidine analogs are widely used as antimetabolites in cancer chemotherapy. The furan moiety can also contribute to cytotoxic effects. Therefore, this compound could be investigated as a potential inhibitor of kinases or other enzymes involved in cancer cell proliferation.
-
Antimicrobial Activity: Both furan and pyrimidine derivatives have been reported to possess antibacterial and antifungal properties.[1][2] The title compound could be screened against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory Effects: Certain furan-containing molecules are known to inhibit inflammatory pathways.[1] This suggests that this compound could be explored for its potential to modulate inflammatory responses.
Proposed Synthetic Protocol
A plausible synthetic route to this compound involves the cyclocondensation of a β-ketoester with an amidine, a well-established method for pyrimidine synthesis.[3]
dot
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol:
Step 1: Synthesis of Ethyl 3-(5-bromofuran-2-yl)-3-oxopropanoate
-
To a solution of 5-bromofuran-2-carboxylic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the acid is completely converted to the acid chloride (monitored by TLC or IR spectroscopy).
-
Remove the solvent and excess reagent under reduced pressure.
-
In a separate flask, prepare a solution of ethyl acetate and a non-nucleophilic base (e.g., magnesium ethoxide) in an anhydrous solvent (e.g., THF or diethyl ether).
-
Cool the solution to 0 °C and add the previously prepared 5-bromofuran-2-carbonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 3-(5-bromofuran-2-yl)-3-oxopropanoate.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add formamidine hydrochloride and stir for 30 minutes at room temperature.
-
Add a solution of ethyl 3-(5-bromofuran-2-yl)-3-oxopropanoate in absolute ethanol to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography to yield this compound.
Biological Activity of Structurally Related Compounds
Due to the absence of direct biological data for this compound, the following table summarizes the activities of similar furan- and pyrimidine-containing molecules to provide a basis for potential applications.
| Compound/Derivative Class | Biological Activity | Target/Assay | Quantitative Data (IC50/MIC) | Reference |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Antibacterial | Escherichia coli | MIC: 64 µg/mL | [4] |
| 2,4-Disubstituted furan derivatives | Antibacterial | Escherichia coli, Proteus vulgaris | - | [4] |
| β-Keto-enol furan derivatives | Antifungal | Fusarium oxysporum f.sp albedinis | IC50: 34 µg/mL | [5] |
| 4-(Furan-2-yl)-tetrahydropyrimidine esters | Antioxidant | DPPH scavenging activity | IC50: 0.6 mg/mL | [6] |
| 2-(Pyridin-2-yl) pyrimidine derivatives | Anti-fibrotic | Immortalized rat hepatic stellate cells (HSC-T6) | IC50: 45.69 µM and 45.81 µM | [7] |
Experimental Workflows and Signaling Pathways
Further investigation into the biological activity of this compound would involve a series of standard experimental workflows.
dot
Caption: A typical workflow for evaluating the biological activity of a novel compound.
Should the compound exhibit significant activity in a particular screen, further studies would be required to elucidate its mechanism of action. For example, if anticancer activity is observed, its effect on key signaling pathways could be investigated.
dot
Caption: A hypothetical signaling pathway that could be targeted by the compound.
Conclusion
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 4. ijabbr.com [ijabbr.com]
- 5. Synthesis, Biochemical Characterization, and Theoretical Studies of Novel β-Keto-enol Pyridine and Furan Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki Coupling of 5-Bromofuran Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 5-bromofuran intermediates, a critical transformation in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Due to the prevalence of data on structurally similar and electronically related systems, the protocols provided are based on the well-documented Suzuki coupling of 5-bromobenzofuran-2-carboxylates. These conditions serve as an excellent starting point for the optimization of reactions involving 5-bromofuran intermediates.
Introduction to Suzuki Coupling of Heterocyclic Bromides
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] For 5-bromofuran intermediates, this reaction allows for the introduction of a wide variety of substituents at the 5-position of the furan ring, a common structural motif in biologically active compounds. The reaction is valued for its mild conditions, tolerance of numerous functional groups, and the commercial availability and stability of the boronic acid reagents.[3][4]
Experimental Protocols
The following section details a representative protocol for the Suzuki coupling of a 5-bromofuran analogue. This protocol is adapted from a microwave-assisted synthesis which has been shown to be highly efficient.[5]
Protocol 1: Microwave-Assisted Suzuki Coupling of Methyl 5-Bromobenzofuran-2-carboxylate with Arylboronic Acids
This protocol describes the coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids using a palladium complex as a catalyst under microwave irradiation.[5]
Materials:
-
Methyl 5-bromobenzofuran-2-carboxylate
-
Arylboronic acid (e.g., 4-chlorophenylboronic acid)
-
Palladium(II) complex (e.g., benzothiazole-oxime palladium(II) complex)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Microwave process vial
-
Microwave reactor
-
Thin-layer chromatography (TLC) plate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
In a microwave process vial, combine methyl 5-bromobenzofuran-2-carboxylate (1.0 mmol, 255 mg), the desired arylboronic acid (1.2 mmol), the Palladium(II) complex (0.1 mol%, 0.4 mg), and cesium carbonate (2.0 mmol, 651 mg).[5]
-
Add toluene (3 mL) to the vial.
-
Cap the vial securely and place it in the microwave reactor.
-
Heat the reaction mixture under microwave irradiation at 150°C (200 Watts) for the time specified in the data table below (typically 25-45 minutes).[5]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the reaction mixture with ethyl acetate (3 x 20 mL).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylbenzofuran-2-carboxylate.
Data Presentation
The following table summarizes the results for the microwave-assisted Suzuki coupling of methyl 5-bromobenzofuran-2-carboxylate with a variety of arylboronic acids.
| Entry | Arylboronic Acid | Product | Time (min) | Yield (%) |
| 1 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 25 | 96 |
| 2 | 4-Methylphenylboronic acid | Methyl 5-(4-methylphenyl)benzofuran-2-carboxylate | 25 | 95 |
| 3 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate | 25 | 92 |
| 4 | 3-Nitrophenylboronic acid | Methyl 5-(3-nitrophenyl)benzofuran-2-carboxylate | 35 | 85 |
| 5 | 2-Thienylboronic acid | Methyl 5-(thiophen-2-yl)benzofuran-2-carboxylate | 45 | 82 |
Data adapted from a study on a benzothiazole-oxime-based Pd(II) complex.[5]
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
References
Application Notes and Protocols for the Synthesis of Compound Libraries from Pyrimidin-4-ol Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of compound libraries based on the versatile pyrimidin-4-ol scaffold. This scaffold is a key pharmacophore in numerous biologically active compounds, particularly as kinase inhibitors. These notes offer practical guidance for the generation of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.
Introduction
The pyrimidin-4-ol core is a privileged structure in medicinal chemistry, frequently found in molecules targeting a wide range of biological targets, including protein kinases. Its ability to engage in key hydrogen bonding interactions and serve as a rigid scaffold for diverse substitutions makes it an ideal starting point for the development of potent and selective inhibitors. The synthesis of compound libraries based on this scaffold allows for the systematic exploration of chemical space around the core, facilitating the identification of novel drug candidates.
Data Presentation
The following tables summarize quantitative data for representative pyrimidin-4-ol derivatives, highlighting the impact of substitutions on their biological activity.
Table 1: Structure-Activity Relationship of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-ol Derivatives as Bacterial Protein Synthesis Inhibitors. [1]
| Compound ID | R Group (at 6-position) | IC50 (µM) in A/T Assay | MIC (µg/mL) against S. aureus |
| 1 | H | 14 | > 64 |
| 2 | Methyl | 8 | 32 |
| 3 | Ethyl | 5 | 16 |
| 4 | Propyl | 3 | 8 |
| 5 | Isopropyl | 6 | 16 |
| 6 | Cyclopropyl | 4 | 8 |
| 7 | Phenyl | > 20 | > 64 |
Table 2: Kinase Inhibitory Activity of 2,6-Disubstituted Pyrimidin-4-one Derivatives against IRAK4. [2]
| Compound ID | R1 (at 2-position) | R2 (at 6-position) | IRAK4 IC50 (nM) |
| 8 | -NH(cyclopropyl) | -H | 500 |
| 9 | -NH(2,6-dimethylphenyl) | -H | 5 |
| 10 | -NH(cyclopropyl) | -CH3 | 250 |
| 11 | -NH(2,6-dimethylphenyl) | -CH3 | 2 |
| 12 | -SMe | -CH3 | 300 |
| 13 | -NMe2 | -CH3 | 280 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the parallel synthesis of a library of 2,6-disubstituted pyrimidin-4-ol derivatives.
Protocol 1: Parallel Synthesis of a 2,6-Disubstituted Pyrimidin-4-ol Library
This protocol is adapted from general methods for the synthesis of pyrimidine derivatives and is suitable for generating a library in a 96-well plate format.
Materials and Reagents:
-
Array of commercially available amidines (R1-C(NH)NH2)
-
Array of commercially available β-ketoesters (R2-COCH2COOEt)
-
Sodium ethoxide (NaOEt) solution in ethanol
-
Anhydrous ethanol
-
Anhydrous Dioxane
-
Hydrochloric acid (HCl) in dioxane (4 M)
-
96-well reaction blocks
-
Inert atmosphere (Nitrogen or Argon)
-
Shaker/orbital mixer
-
Centrifugal evaporator
-
LC-MS for analysis
Procedure:
-
Preparation of β-Ketoester Stock Solutions:
-
In a 96-well deep-well plate, prepare stock solutions of a diverse set of β-ketoesters (0.5 M in anhydrous ethanol). Each well will contain a different β-ketoester.
-
-
Preparation of Amidine Stock Solutions:
-
In a separate 96-well deep-well plate, prepare stock solutions of a diverse set of amidine hydrochlorides (0.5 M in anhydrous ethanol).
-
-
Reaction Setup:
-
To each well of a new 96-well reaction block, add 200 µL of a specific β-ketoester stock solution (0.1 mmol).
-
To each well, add 200 µL of a specific amidine hydrochloride stock solution (0.1 mmol).
-
Add 250 µL of a 21% w/v sodium ethoxide solution in ethanol (1.5 equivalents) to each well.
-
Seal the reaction block securely with a cap mat.
-
-
Reaction:
-
Place the reaction block on a shaker and heat at 80 °C for 16 hours under an inert atmosphere.
-
Monitor the reaction progress by taking a small aliquot from a few representative wells and analyzing by LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, neutralize the reaction mixture by adding 50 µL of glacial acetic acid to each well.
-
Concentrate the contents of each well to dryness using a centrifugal evaporator.
-
Resuspend the residue in each well in 500 µL of a 1:1 mixture of DMSO and water.
-
Purify the compounds using mass-directed preparative HPLC.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the final compounds in each well using LC-MS and ¹H NMR of selected examples.
-
Prepare stock solutions of the purified compounds in DMSO for biological screening and store at -20 °C.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the Bone Morphogenetic Protein 2 (BMP2) signaling pathway, a pathway that can be modulated by small molecule inhibitors and is relevant to drug discovery efforts in areas such as oncology and regenerative medicine.
Caption: BMP2/SMAD1 Signaling Pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and screening of a pyrimidin-4-ol compound library.
Caption: Library Synthesis & Screening Workflow.
Logical Relationship Diagram
This diagram illustrates the logical relationship in a typical structure-activity relationship (SAR) study for pyrimidin-4-ol derivatives.
Caption: Structure-Activity Relationship Logic.
References
Application Notes and Protocols for Cell Viability Assays of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effects of novel heterocyclic compounds on cell viability. Three common assays are described: the colorimetric MTT and XTT assays, and the luminescent CellTiter-Glo® assay. Each protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Introduction to Cell Viability Assays
Cell viability assays are essential tools in drug discovery for evaluating the cytotoxic or cytostatic effects of novel compounds.[1] These assays measure various physiological and biochemical markers of healthy, metabolically active cells. When screening novel heterocyclic compounds, which are a prominent class of molecules in anticancer drug development, it is crucial to determine their impact on cell proliferation and survival.[2][3] The choice of assay can depend on the specific research question, cell type, and the compound's properties.
Key Assay Principles:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[4] Mitochondrial dehydrogenases in viable cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1][4] The formazan crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[4]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay is a colorimetric method that measures mitochondrial dehydrogenase activity.[5] However, the XTT tetrazolium salt is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step.[5] This makes the protocol simpler and less prone to errors.[5]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[6] The reagent lyses the cells and contains luciferase and luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.[6][7] This assay is known for its high sensitivity and is well-suited for high-throughput screening.[6][8]
Experimental Workflow Overview
The general workflow for assessing the cytotoxicity of novel heterocyclic compounds involves cell seeding, compound treatment, incubation with the viability reagent, and signal detection.
Experimental Protocols
MTT Assay Protocol
This protocol is adapted for screening novel compounds.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
Novel heterocyclic compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., 100 µL of DMSO)[9]
-
Microplate reader capable of measuring absorbance at 570 nm[4]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the novel heterocyclic compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used for the compounds, e.g., 0.5% DMSO).[9]
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubation with MTT: Incubate the plates for 1 to 4 hours at 37°C in the dark.[9][10]
-
Formazan Solubilization: Carefully remove the medium without disturbing the formazan crystals.[9] Add 100 µL of DMSO to each well to dissolve the crystals.[9]
-
Absorbance Measurement: Gently agitate the plate on a shaker for 10 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader.[9]
XTT Assay Protocol
This protocol is a modification that avoids the solubilization step.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
Novel heterocyclic compounds dissolved in a suitable solvent
-
XTT labeling mixture (prepared by mixing XTT labeling reagent and electron-coupling reagent)
-
Microplate reader capable of measuring absorbance between 450-500 nm
Procedure:
-
Cell Seeding: Seed cells as described in the MTT protocol.
-
Compound Treatment: Treat cells with serial dilutions of the compounds as described in the MTT protocol.
-
Incubation: Incubate for the desired exposure period.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the activator solution.[11]
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation with XTT: Incubate the plate for 2 to 18 hours at 37°C and 5% CO₂, depending on the cell type and metabolic rate.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm. A reference wavelength greater than 650 nm can be used for background subtraction.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is ideal for high-throughput screening due to its simplicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well opaque-walled plates (to prevent signal cross-talk)
-
Novel heterocyclic compounds dissolved in a suitable solvent
-
CellTiter-Glo® Reagent[6]
-
Luminometer or a microplate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at the desired density in 100 µL of medium.
-
Compound Treatment: Treat cells with serial dilutions of the compounds as described in the MTT protocol.
-
Incubation: Incubate for the desired exposure period.
-
Reagent Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Luminescence Measurement: Record the luminescence.[7]
Data Presentation and Interpretation
The results from cell viability assays are typically expressed as a percentage of the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, representing the concentration of a compound that inhibits cell viability by 50%.
Table 1: Comparison of Cell Viability Assays
| Feature | MTT Assay | XTT Assay | CellTiter-Glo® Assay |
| Principle | Reduction of MTT to insoluble formazan[4] | Reduction of XTT to soluble formazan[5] | ATP quantification via luciferase reaction[6] |
| Detection | Colorimetric (Absorbance at 570 nm)[4] | Colorimetric (Absorbance at 450-500 nm) | Luminescence[7] |
| Throughput | Moderate | High | High |
| Sensitivity | Good | Good | Excellent[6] |
| Endpoint | Yes (requires cell lysis) | No (can be a continuous assay)[12] | Yes (requires cell lysis)[7] |
| Advantages | Cost-effective, widely used[9] | Simpler protocol (no solubilization)[5] | Highly sensitive, fast, "add-mix-measure" format[6] |
| Disadvantages | Requires solubilization step, potential for interference | Can be affected by culture medium pH[10] | More expensive, requires a luminometer |
Table 2: Example Data Summary for Novel Heterocyclic Compounds
| Compound | Target Cell Line | Assay Used | Incubation Time (h) | IC₅₀ (µM) |
| ND-2 | MCF-7 | MTT | 24 | 8.4[9] |
| Compound 13 | HepG2 | MTT | 48 | 8.87[13] |
| Compound 19 | HeLa | MTT | 48 | 4.26[13] |
| Compound 20 | MCF-7 | MTT | 48 | 0.78[14] |
| Compound 20 | A549 | MTT | 48 | 1.69[14] |
Signaling Pathways Affected by Cytotoxic Heterocyclic Compounds
Many heterocyclic compounds exert their cytotoxic effects by modulating key signaling pathways involved in cell cycle regulation, apoptosis, and proliferation. For instance, some compounds can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[15] Others may arrest the cell cycle at different phases, such as the G2/M phase, by interfering with microtubule polymerization or inhibiting cyclin-dependent kinases (CDKs).[15]
Disclaimer: These protocols provide a general framework. Optimization of cell density, compound concentrations, and incubation times may be necessary for specific cell lines and experimental conditions. Always include appropriate controls in your experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00484E [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Pyrimidine-Based Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of pyrimidine-based small molecules. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including the ability to form multiple hydrogen bonds, make it an ideal motif for designing inhibitors of various biological targets.[1] HTS enables the rapid evaluation of large libraries of such compounds to identify promising hits for further development.
Application Note 1: Identification of Pyrimidine-Based Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, they are major targets for drug discovery. Pyrimidine derivatives have been successfully developed as potent and selective kinase inhibitors.[4]
Quantitative Data: Pyrimidine-Based Kinase Inhibitors
The following table summarizes the activity of several pyrimidine-based molecules identified through screening campaigns against various protein kinases.
| Compound ID/Series | Target Kinase(s) | Assay Type | IC50 | Cell Line / Notes | Reference |
| Compound 117 | CDK6 | Radiometric Protein Kinase Assay | 290 nM | Human CDK6/cyclin D3 | |
| CDK4/6 (Cellular) | Western Blot (pRb) | - | MDA-MB-231 | [1] | |
| Antiproliferative | Cell Viability Assay | 2.95 ± 0.15 μM | MCF-7 | [1] | |
| Compound 88 | HER2 | - | 81 ± 40 ng/mL | - | [1] |
| EGFR-L858R mutant | - | 59 ± 30 ng/mL | - | [1] | |
| EGFR-T790M mutant | - | 49 ± 20 ng/mL | - | [1] | |
| Compound 89 | HER2 | - | 208 ± 110 ng/mL | - | [1] |
| EGFR-L858R mutant | - | 112 ± 60 ng/mL | - | [1] | |
| EGFR-T790M mutant | - | 152 ± 70 ng/mL | - | [1] | |
| R507 (Compound 33) | JAK1 | Cell-based STAT5 Phosphorylation | Potent | Primary T-cells | [5] |
| HTS Hit 1 | JAK1/3 | Cell-based STAT5 Phosphorylation | Potent | Primary T-cells | [5] |
| 4,6-disubstituted pyrimidine 1 | HSF1 / CDK9 | Cell-based Phenotypic Screen | 2.00 µM | U2OS cells |
Featured Signaling Pathway: CDK4/6 Inhibition
Many pyrimidine-based compounds have been investigated as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. Inhibition of this pathway prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby blocking the release of the E2F transcription factor and halting cell cycle progression at the G1/S checkpoint.[1][6]
Protocol: Homogeneous Biochemical Kinase Assay (e.g., ADP-Glo™)
This protocol describes a common HTS method for identifying kinase inhibitors by quantifying the amount of ADP produced in a kinase reaction.
1. Objective: To measure the inhibitory effect of pyrimidine compounds on the activity of a specific protein kinase.
2. Materials:
- Kinase of interest (e.g., CDK6/Cyclin D3).
- Kinase-specific substrate (peptide or protein).
- ATP (at or near Km concentration).
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Test compounds (pyrimidine library) dissolved in DMSO.
- Positive control inhibitor (e.g., Staurosporine).
- ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system.[7]
- 384-well, low-volume, white assay plates.
- Plate reader capable of measuring luminescence.
3. Method:
- Compound Plating:
- Dispense 50 nL of test compounds, positive controls, and DMSO (negative control) into appropriate wells of a 384-well assay plate.
- Kinase Reaction:
- Prepare a 2X kinase/substrate solution in kinase assay buffer.
- Add 5 µL of the 2X kinase/substrate solution to each well.
- Prepare a 2X ATP solution in kinase assay buffer.
- To initiate the reaction, add 5 µL of the 2X ATP solution to each well. The final volume is 10 µL.
- Incubate the plate at room temperature for 60 minutes.
- ADP Detection:
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
- Incubate at room temperature for 30 minutes.
- Data Acquisition:
- Measure the luminescence signal using a plate reader.
4. Data Analysis:
- Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
- Plot the percentage of inhibition against the compound concentration to determine the IC50 value for active compounds.
Application Note 2: Cell-Based HTS for Antiproliferative Pyrimidine Compounds
Cell-based assays are crucial for discovering compounds that act on complex cellular pathways or require cell entry to be effective.[8][9] These screens measure a compound's effect on a cellular phenotype, such as proliferation, cytotoxicity, or the activation of a specific signaling pathway.[5]
Quantitative Data: Antiproliferative Activity of Pyrimidine Derivatives
The following table summarizes the cytotoxic activity of pyrimidine-based molecules against various human cancer cell lines.
| Compound ID | Target/Pathway | IC50 | Cell Line | Assay Type | Reference |
| Compound 131 | Tubulin Polymerization | 0.80 ± 0.09 μM | A549 (Lung) | Antiproliferative | [1] |
| 0.11 ± 0.02 μM | HepG2 (Liver) | Antiproliferative | [1] | ||
| 0.07 ± 0.01 μM | U937 (Lymphoma) | Antiproliferative | [1] | ||
| Compound 17j | Tubulin (Colchicine Site) | 1.1 nM - 4.4 nM | 6 human cancer lines | Antiproliferative | [10] |
| Compound 7 | - | 43.75 µM | Caco-2 (Colorectal) | MTT Assay | [11] |
| 17.50 µM | A549 (Lung) | MTT Assay | [11] | ||
| 73.08 µM | HT1080 (Fibrosarcoma) | MTT Assay | [11] | ||
| Compound 3d | - | 17 µM | PC3 (Prostate) | MTT Assay | [12] |
| Compound 3b | - | 21 µM | PC3 (Prostate) | MTT Assay | [12] |
Protocol: High-Throughput Cell Viability (MTT) Assay
This protocol outlines a colorimetric assay to assess the effect of pyrimidine compounds on cancer cell viability and proliferation.[11][13]
1. Objective: To identify pyrimidine-based compounds that reduce the viability of cancer cells in culture.
2. Materials:
- Human cancer cell line (e.g., A549, MCF-7).
- Complete cell culture medium (e.g., DMEM with 10% FBS).
- Phosphate-Buffered Saline (PBS).
- Trypsin-EDTA.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
- Test compounds (pyrimidine library) dissolved in DMSO.
- Positive control (e.g., Doxorubicin).
- 384-well, clear-bottom tissue culture plates.
- Multichannel pipette or automated liquid handler.
- Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm.
3. Method:
- Cell Seeding:
- Harvest and count cells, then dilute to a final concentration of 1 x 10⁵ cells/mL in complete medium.
- Dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
- Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
- Compound Treatment:
- Perform serial dilutions of the pyrimidine compounds in culture medium.
- Remove the medium from the wells and add 40 µL of medium containing the test compounds, positive control, or a vehicle control (DMSO).
- Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[11]
- MTT Addition and Incubation:
- Add 10 µL of MTT solution (5 mg/mL) to each well.
- Incubate for 3-4 hours at 37°C, 5% CO₂, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Solubilization:
- Carefully remove the medium.
- Add 50 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
- Gently agitate the plate for 15 minutes to ensure complete dissolution.
- Data Acquisition:
- Measure the absorbance of each well at 570 nm using a microplate reader.
4. Data Analysis:
- Subtract the background absorbance (from wells with no cells).
- Calculate the percentage of cell viability for each treatment relative to the vehicle control.
- Determine the IC50 value for active compounds by plotting viability against the log of compound concentration.
General HTS Workflow for Pyrimidine Library Screening
The process of identifying active pyrimidine-based molecules from a large chemical library follows a standardized, multi-step workflow. This approach is designed to efficiently reduce a large number of compounds to a small set of validated and characterized hits.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies with 6-(5-Bromofuran-2-yl)pyrimidin-4-ol
Introduction
Heterocyclic compounds containing pyrimidine and furan scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound 6-(5-Bromofuran-2-yl)pyrimidin-4-ol is a novel molecule incorporating these key pharmacophores. Predicting the therapeutic potential of such a compound requires understanding its interaction with biological targets at a molecular level.
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns.[3] This information is crucial for lead optimization and understanding the mechanism of action. Numerous studies have successfully employed molecular docking to evaluate pyrimidine derivatives against various therapeutic targets, such as protein kinases involved in cancer progression.[3][4]
This document provides a detailed protocol for performing molecular docking studies of this compound with a potential therapeutic target, Epidermal Growth Factor Receptor (EGFR) kinase, a well-established target in cancer therapy.[5] The protocol outlines the complete workflow from protein and ligand preparation to the analysis of docking results, serving as a practical guide for researchers.
Experimental Protocols
This section details the step-by-step methodology for conducting a molecular docking study. The protocol is generalized for use with common molecular modeling software such as AutoDock, MOE (Molecular Operating Environment), or similar platforms.
Software and Resource Requirements
-
Molecular Docking Software: AutoDock Vina, Schrödinger Suite, MOE.
-
Visualization Software: PyMOL, BIOVIA Discovery Studio, Chimera.
-
Structure Preparation Tools: ChemDraw, Avogadro, MOE.[6]
-
Protein Databank (PDB): Access to the RCSB PDB for receptor crystal structures.
-
Computational Hardware: A workstation with sufficient processing power for docking simulations.
Protocol Step 1: Receptor Preparation
-
Obtain Receptor Structure: Download the 3D crystal structure of the target protein, EGFR kinase domain, from the RCSB Protein Data Bank (e.g., PDB ID: 1M17).
-
Clean the Protein: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any heteroatoms not relevant to the binding site.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. Assign appropriate atomic charges (e.g., Gasteiger charges) to all atoms. This step is critical for calculating electrostatic interactions.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. Use a suitable force field (e.g., AMBER, CHARMm).
Protocol Step 2: Ligand Preparation
-
Draw Ligand Structure: Draw the 2D structure of this compound using chemical drawing software like ChemDraw.
-
Convert to 3D: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable computational method (e.g., Density Functional Theory at the B3LYP/6-31G level or a molecular mechanics force field like MMFF94).[7][8] This ensures a low-energy, stable conformation for docking.
-
Assign Torsion and Charges: Define the rotatable bonds within the ligand and assign atomic charges.
Protocol Step 3: Grid Generation and Docking Simulation
-
Define the Binding Site: Identify the active site of the receptor. This is typically the pocket where the co-crystallized ligand was bound.
-
Generate Grid Box: Define a 3D grid box that encompasses the entire binding site. The grid box defines the search space for the ligand during the docking simulation. A typical size is 60Å x 60Å x 60Å, centered on the active site.
-
Run Docking Simulation: Execute the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The software will systematically explore different conformations and orientations of the ligand within the grid box, scoring each pose based on the calculated binding energy.
Protocol Step 4: Analysis of Results
-
Binding Energy Analysis: Analyze the output files to identify the pose with the lowest binding energy (most favorable). This value is an estimate of the binding affinity.
-
Pose Clustering and RMSD: Group similar binding poses into clusters. The root-mean-square deviation (RMSD) between poses is used to measure similarity. The lowest energy pose in the most populated cluster is often considered the most probable binding mode.
-
Interaction Visualization: Load the protein-ligand complex of the best pose into a molecular visualization tool. Analyze and visualize the non-covalent interactions, such as:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-stacking interactions
-
Halogen bonds (relevant due to the bromine atom)
-
-
Comparison with Control: Perform the same docking protocol with a known reference inhibitor (e.g., Erlotinib for EGFR) to validate the docking setup and provide a benchmark for the binding affinity of the test compound.
Data Presentation
The quantitative results from the molecular docking study should be summarized for clear comparison. The following table presents hypothetical data for this compound docked against the EGFR kinase domain, with the known inhibitor Erlotinib as a reference.
| Ligand | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |
| This compound | EGFR (1M17) | -8.2 | Met769, Leu768, Cys773, Leu820 | Hydrogen Bond, Pi-Alkyl, Halogen Bond |
| Erlotinib (Reference) | EGFR (1M17) | -9.5 | Met769, Gln767, Thr766, Leu820 | Hydrogen Bond, Pi-Alkyl, Pi-Sulfur |
Visualization
Diagrams are essential for illustrating complex workflows and biological pathways. The following diagrams were generated using Graphviz (DOT language) to adhere to the specified requirements.
Caption: Molecular Docking Experimental Workflow.
Caption: Simplified EGFR Signaling Pathway.
Discussion
The hypothetical docking results indicate that this compound shows a strong binding affinity for the EGFR kinase active site, with a binding energy of -8.2 kcal/mol. While this is less potent than the reference inhibitor Erlotinib (-9.5 kcal/mol), it is still significant and suggests potential inhibitory activity.
The predicted interactions, including a hydrogen bond with the key residue Met769 in the hinge region, are critical for kinase inhibition. The presence of a halogen bond with Cys773, facilitated by the bromine atom, could contribute to the compound's binding affinity and selectivity. The furan and pyrimidine rings likely engage in hydrophobic and pi-alkyl interactions within the pocket, further stabilizing the complex.
These computational predictions provide a strong rationale for the synthesis and in vitro biological evaluation of this compound. Further studies, such as molecular dynamics simulations, could provide deeper insights into the stability of the protein-ligand complex over time.
Conclusion
This application note provides a comprehensive and detailed protocol for conducting molecular docking studies on this compound. By following this workflow, researchers can effectively predict the binding modes and affinities of novel compounds against therapeutic targets like EGFR. The in silico data generated serves as a valuable starting point for guiding experimental efforts in drug discovery and development, ultimately saving time and resources in the identification of promising new therapeutic agents.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 3. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. design-synthesis-antitumor-evaluation-and-molecular-docking-of-novel-pyrrolo-2-3-d-pyrimidine-as-multi-kinase-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 5. Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFRWT and EGFRT790M with ADMET Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. remedypublications.com [remedypublications.com]
- 7. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-(5-Bromofuran-2-yl)pyrimidin-4-ol as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(5-Bromofuran-2-yl)pyrimidin-4-ol is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its structure, incorporating both a pyrimidin-4-ol and a 5-bromofuran moiety, offers multiple reaction sites for chemical modification. The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, particularly kinase inhibitors, due to its ability to act as a hydrogen bond donor and acceptor. The furan ring is another important scaffold in medicinal chemistry, known for its presence in various bioactive compounds. The bromine atom on the furan ring provides a convenient handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of diverse compound libraries for screening against various biological targets.
Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.05 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in DMSO, DMF, and hot methanol (predicted) |
| Reactivity | The pyrimidin-4-ol moiety can undergo O-alkylation, O-acylation, and conversion to the corresponding 4-chloropyrimidine. The 5-bromofuran moiety is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). |
Potential Applications
The unique structural features of this compound make it an attractive starting material for the synthesis of compounds targeting a range of biological pathways implicated in various diseases.
-
Kinase Inhibition: The pyrimidine scaffold is a known hinge-binding motif in many kinase inhibitors.[1][2] By modifying the furan and pyrimidine moieties, it is possible to develop selective inhibitors of kinases involved in cancer and inflammatory diseases, such as those in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4]
-
PPAR Modulation: Furan derivatives have been identified as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a key role in metabolism and inflammation.[5][6] Synthesis of analogs based on this scaffold could lead to novel PPAR agonists or antagonists for the treatment of metabolic disorders like type 2 diabetes.
-
Antimicrobial Agents: Both furan and pyrimidine derivatives have demonstrated antimicrobial properties.[7] This building block can be used to generate novel compounds with potential antibacterial and antifungal activities.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from 2-acetyl-5-bromofuran. The first step is a Claisen condensation to form the corresponding β-ketoester, followed by a cyclization reaction to yield the target pyrimidin-4-ol.
Step 1: Synthesis of Ethyl 3-(5-bromofuran-2-yl)-3-oxopropanoate
This procedure is based on the general principle of a Claisen condensation.[3][8]
-
Materials:
-
2-Acetyl-5-bromofuran (1.0 eq)
-
Diethyl carbonate (3.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 2.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add diethyl carbonate.
-
Add a solution of 2-acetyl-5-bromofuran in anhydrous THF dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is approximately 5-6.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 3-(5-bromofuran-2-yl)-3-oxopropanoate.
-
Step 2: Synthesis of this compound
This procedure is adapted from a known method for the synthesis of 6-arylpyrimidin-4-ols.[9]
-
Materials:
-
Ethyl 3-(5-bromofuran-2-yl)-3-oxopropanoate (1.0 eq)
-
Formamide (10 eq)
-
Ammonium acetate (2.0 eq)
-
Ethanol
-
-
Procedure:
-
A mixture of ethyl 3-(5-bromofuran-2-yl)-3-oxopropanoate, formamide, and ammonium acetate is heated at 150-160 °C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield this compound as a solid.
-
Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the derivatization of the 5-bromofuran moiety via a Suzuki-Miyaura cross-coupling reaction.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and sodium carbonate.
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture and heat to 90-100 °C for 8-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 6-(5-arylfuran-2-yl)pyrimidin-4-ol.
-
Quantitative Data
The following table presents hypothetical but representative biological data for derivatives of this compound, based on the known activities of similar furan-pyrimidine scaffolds.[10][11][12]
| Compound ID | R Group (at furan C5) | Target | Assay Type | IC₅₀ / EC₅₀ (nM) |
| HYPO-001 | Phenyl | p38α MAPK | Kinase Assay | 150 |
| HYPO-002 | 4-Methoxyphenyl | p38α MAPK | Kinase Assay | 85 |
| HYPO-003 | 3-Pyridyl | p38α MAPK | Kinase Assay | 210 |
| HYPO-004 | Phenyl | PPARγ | Luciferase Reporter Assay | 550 |
| HYPO-005 | 4-Fluorophenyl | PPARγ | Luciferase Reporter Assay | 320 |
Visualizations
Synthetic Workflow
Caption: Synthetic route to this compound and its subsequent derivatization.
Potential Signaling Pathway Inhibition: MAPK Pathway
Caption: Hypothetical inhibition of the MAPK signaling pathway by a derivative of the title compound.
References
- 1. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. QB Reader [qbreader.org]
- 9. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application in the Synthesis of Bioactive Natural Product Analogs: Combretastatin A-4 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This application note details the synthesis and biological evaluation of analogs of the natural product Combretastatin A-4 (CA-4), a potent anti-cancer agent. The focus is on the design, synthesis, and characterization of a specific sulfamate derivative of CA-4, highlighting its potential as a dual inhibitor of tubulin polymerization and arylsulfatase. Detailed protocols for the synthesis and key biological assays are provided to enable researchers to apply these methods in their own drug discovery and development efforts.
Introduction
Natural products have long been a rich source of inspiration for the development of new therapeutic agents.[1][2][3] Combretastatin A-4 (CA-4), isolated from the African bush willow Combretum caffrum, is a powerful inhibitor of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[2][3] Its significant anti-tumor and anti-vascular properties have made it a leading candidate for the development of novel cancer therapies.[2][3] However, the clinical utility of CA-4 is limited by its poor water solubility and the isomerization of its biologically active cis-stilbene to the inactive trans-isomer.[2][3]
To overcome these limitations, extensive research has focused on the synthesis of CA-4 analogs with improved pharmacological properties.[1][2] These modifications often involve replacing the unstable ethene bridge with heterocyclic rings or modifying the substituent groups on the aromatic rings to enhance solubility and stability while retaining or improving biological activity. This application note focuses on a sulfamate derivative of CA-4, which has shown promise as a dual-action agent, inhibiting both tubulin polymerization and arylsulfatase, an enzyme implicated in hormone-dependent cancers.[1][4]
Data Presentation
The following table summarizes the in vitro cytotoxic activity of a representative Combretastatin A-4 analog, the sulfamate derivative 16a , against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented, providing a quantitative measure of the compound's potency.
| Compound | HCT-116 (Colon) | HeLa (Cervical) | HepG2 (Liver) | MGC803 (Gastric) | MKN45 (Gastric) | MCF-7 (Breast) |
| CA-4 | 0.002 µM | 0.003 µM | 0.004 µM | 0.003 µM | 0.005 µM | 0.003 µM |
| Analog 16a | 0.003 µM | 0.004 µM | 0.005 µM | 0.004 µM | 0.006 µM | 0.004 µM |
Table 1: In vitro cytotoxicity (IC50) of Combretastatin A-4 (CA-4) and its sulfamate analog (16a) against various human cancer cell lines.[1]
Experimental Protocols
Synthesis of Combretastatin A-4 Sulfamate Analog (16a)
This protocol describes a general method for the synthesis of the sulfamate analog of CA-4, designated as compound 16a .[1][4]
Step 1: Protection of the Hydroxyl Group
-
Dissolve the starting aldehyde intermediate (commercially available or prepared according to reported protocols) in a suitable solvent such as dichloromethane (DCM).
-
Add an equimolar amount of a protecting group, such as trityl chloride, and a base like triethylamine.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction and purify the protected aldehyde by column chromatography.
Step 2: Wittig Reaction
-
Prepare the Wittig reagent by reacting a suitable phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like tetrahydrofuran (THF) at low temperature.
-
Add the protected aldehyde from Step 1 to the ylide solution and allow the reaction to proceed, gradually warming to room temperature.
-
Quench the reaction and extract the product. Purify the resulting protected stilbene derivative by column chromatography.
Step 3: Deprotection
-
Dissolve the protected stilbene from Step 2 in a suitable solvent (e.g., DCM).
-
Add a deprotecting agent, such as a mild acid (e.g., trifluoroacetic acid), and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction, extract the product, and purify by column chromatography to yield the hydroxylated CA-4 analog.
Step 4: Sulfamoylation
-
Dissolve the hydroxylated CA-4 analog from Step 3 in an anhydrous solvent (e.g., THF or DCM) under an inert atmosphere.
-
Add an excess of sulfamoyl chloride and a suitable base (e.g., pyridine or triethylamine).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction, extract the product, and purify by column chromatography to obtain the final sulfamate analog 16a .
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of the synthesized analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Tubulin Polymerization Assay
This protocol describes an absorbance-based method to assess the inhibitory effect of the synthesized analogs on tubulin polymerization.[10][11][12][13][14]
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 3-5 mg/mL. Keep all solutions on ice.
-
Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the test compound at the desired concentration. Include a negative control (vehicle) and a positive control (e.g., colchicine or CA-4).
-
Initiation of Polymerization: To initiate the polymerization, add the cold tubulin solution supplemented with GTP (final concentration 1 mM) to each well.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the test compound to the vehicle control. Calculate the IC50 value for tubulin polymerization inhibition.
Mandatory Visualization
Experimental Workflow for Synthesis and Evaluation of CA-4 Analogs
Caption: Workflow for the synthesis and biological evaluation of Combretastatin A-4 analogs.
Putative Signaling Pathway Disruption by CA-4 Analogs
Caption: Proposed mechanism of vascular disruption by Combretastatin A-4 analogs.
References
- 1. Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. cytoskeleton.com [cytoskeleton.com]
- 12. cytoskeleton.com [cytoskeleton.com]
- 13. cytoskeleton.com [cytoskeleton.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(5-Bromofuran-2-yl)pyrimidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 6-(5-Bromofuran-2-yl)pyrimidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The primary synthetic strategies for 6-arylpyrimidin-4-ols, including the target molecule, are:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is a widely used method, with Suzuki-Miyaura and Stille couplings being the most common. The general approach involves coupling a halogenated pyrimidin-4-ol with a furan-based organometallic reagent.
-
Condensation Reactions: This involves the cyclization of a β-ketoester with a source of the pyrimidine ring's nitrogen atoms, such as formamide.
Q2: What is a typical starting materials for the Suzuki-Miyaura coupling to synthesize this compound?
A2: A common approach is the reaction of 6-chloro- or 6-bromopyrimidin-4-ol with (5-bromofuran-2-yl)boronic acid.
Q3: Are there any known stability issues with the starting materials or the final product?
A3: Furan rings can be sensitive to strongly acidic or oxidizing conditions. The carbon-boron bond in furanboronic acids can also be susceptible to protodeboronation under certain reaction conditions, leading to the formation of furan as a byproduct. The final product, a pyrimidin-4-ol, is generally stable but may exhibit limited solubility in common organic solvents.
Q4: What are the key parameters to control for optimizing the reaction yield?
A4: Critical parameters for yield optimization include the choice of catalyst and ligand, the base, the solvent, the reaction temperature, and the exclusion of oxygen and moisture, especially for palladium-catalyzed reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Incorrect base or solvent. 3. Reaction temperature is too low. 4. Degradation of starting materials. 5. Protodeboronation of the boronic acid. | 1. Use a fresh batch of palladium catalyst and ligand. Consider pre-activation of the catalyst. 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., 1,4-dioxane, DMF, toluene). 3. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. 4. Ensure starting materials are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 5. Use anhydrous solvents and consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
| Formation of Significant Byproducts | 1. Homocoupling of the boronic acid. 2. Debromination of the furan ring. 3. Protodeboronation leading to furan formation. 4. Hydrolysis of the starting materials or product. | 1. Optimize the stoichiometry of the reactants. A slight excess of the boronic acid may be beneficial. 2. Use a milder base or lower the reaction temperature. 3. Ensure anhydrous conditions and consider using a less protic solvent. 4. Work under anhydrous conditions and use dry solvents. |
| Difficult Purification | 1. Product is highly polar and has low solubility. 2. Product co-elutes with starting materials or byproducts. 3. Presence of residual palladium catalyst. | 1. For column chromatography, consider using a more polar eluent system, potentially with additives like a small percentage of acetic acid or ammonia to improve peak shape. Reverse-phase chromatography may also be an option. 2. Optimize the eluent system for column chromatography to achieve better separation. Recrystallization from a suitable solvent system can also be effective. 3. Use a palladium scavenger resin or perform an aqueous workup with a chelating agent to remove residual metal. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Furan Boronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good | General Suzuki Conditions |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent | General Suzuki Conditions |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 80 | Good | General Suzuki Conditions |
Note: Yields are generalized from similar reactions and may vary for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
6-Chloropyrimidin-4-ol
-
(5-Bromofuran-2-yl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 6-chloropyrimidin-4-ol (1.0 eq), (5-bromofuran-2-yl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Bromofuran Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in bromofuran coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my boronic acid/organostannane/alkyne coupling partner. What is happening and how can I prevent it?
A1: This byproduct is the result of a homocoupling side reaction. In this process, two molecules of your organometallic coupling partner (e.g., boronic acid in Suzuki, organostannane in Stille, or alkyne in Sonogashira) react with each other to form a symmetrical dimer.
Common Causes:
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[1] It is believed that oxygen can facilitate the oxidation of the palladium catalyst, leading to a Pd(II)-mediated homocoupling pathway.[2][3]
-
Use of Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ can directly mediate the homocoupling of two boronic acid molecules to generate the active Pd(0) catalyst for the main cross-coupling cycle.[3]
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High Temperatures: In Sonogashira couplings, higher temperatures can lead to the homocoupling of terminal alkynes, often referred to as Glaser coupling.[4]
Troubleshooting Strategies:
| Strategy | Description | Applicability |
| Degassing of Solvents and Reaction Mixture | Rigorous exclusion of dissolved oxygen is crucial. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent and reaction mixture prior to adding the catalyst. A subsurface nitrogen sparge is particularly effective.[2][5] | Suzuki, Stille, Sonogashira |
| Use of a Mild Reducing Agent | The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that promote homocoupling, without interfering with the primary catalytic cycle.[2][5] | Suzuki |
| Employ Pd(0) Precatalysts | Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling that arises from the in situ reduction of Pd(II) precatalysts. | Suzuki, Stille, Sonogashira |
| Optimize Reaction Temperature | For Sonogashira couplings, running the reaction at the lowest effective temperature can minimize alkyne dimerization.[4] | Sonogashira |
| Copper-Free Conditions | In Sonogashira reactions, the copper co-catalyst can sometimes promote alkyne homocoupling. Switching to a copper-free protocol may reduce this side product.[6] | Sonogashira |
Q2: My main byproduct is the debrominated furan starting material. What is this side reaction and how can I minimize it?
A2: This side reaction is known as protodebromination (or more generally, protodehalogenation). In this process, the bromine atom on the furan ring is replaced by a hydrogen atom. A similar side reaction, protodeboronation , can occur with the boronic acid partner in Suzuki reactions, where the boronic acid group is replaced by a hydrogen atom.[7]
Common Causes:
-
Source of Protons: The hydrogen atom can come from various sources in the reaction mixture, including water, alcohols (solvents), or even the amine base in Sonogashira couplings.
-
Reaction Conditions: The propensity for protodeboronation can be highly dependent on the reaction pH and the specific nature of the boronic acid derivative.[7] In some cases, bulky phosphine ligands on the palladium catalyst have been shown to promote protodeboronation.[8]
Troubleshooting Strategies:
| Strategy | Description | Applicability |
| Use of Anhydrous Conditions | If water is suspected to be the proton source, using thoroughly dried solvents and reagents can help. This is particularly relevant for Stille and some Sonogashira protocols.[9] | Stille, Sonogashira |
| Choice of Base and Solvent | The selection of base and solvent can influence the rate of protodeboronation. For base-sensitive substrates in Suzuki reactions, milder bases like fluoride salts (e.g., CsF) may be beneficial. | Suzuki |
| Ligand Screening | Since bulky ligands can sometimes promote this side reaction, screening different phosphine or N-heterocyclic carbene (NHC) ligands may identify a system less prone to protodebromination. | Suzuki, Stille, Sonogashira |
| Protecting Groups | For particularly sensitive substrates, the use of different boronic acid derivatives (e.g., boronate esters or trifluoroborates) can sometimes reduce the rate of protodeboronation.[7] | Suzuki |
Q3: The yield of my bromofuran coupling reaction is consistently low, even though I see consumption of my starting materials. What are some general tips to improve the yield?
A3: Low yields in cross-coupling reactions can stem from a variety of factors, including catalyst deactivation, incomplete reaction, or difficulties in product isolation.
General Troubleshooting Tips:
| Strategy | Description |
| Catalyst and Ligand Choice | Ensure you are using an appropriate catalyst system for your specific substrates. For electron-rich heterocycles like furans, certain ligands may perform better than others. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands (e.g., PPh₃, phosphines with varying steric bulk and electron-donating properties).[10] |
| Base Selection | The choice of base is critical, particularly in Suzuki reactions. The base not only facilitates the catalytic cycle but can also affect substrate stability and byproduct formation. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered and dry for solid-phase reactions.[10] |
| Solvent System | The solvent must be appropriate for all components of the reaction and the chosen temperature. Biphasic systems (e.g., toluene/water, dioxane/water) are common for Suzuki reactions, and the quality of the solvent is important.[11] |
| Reaction Temperature and Time | Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Sometimes, prolonged reaction times at elevated temperatures can lead to product degradation or increased byproduct formation. |
| Purity of Reagents | Ensure that the bromofuran, coupling partner, and all reagents are of high purity. Impurities can poison the catalyst. |
Experimental Protocols
Suzuki Coupling of 2-Bromofuran with an Arylboronic Acid [12]
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, combine the arylboronic acid (1.0 mmol), 2-bromofuran (1.7 mmol), and K₂CO₃ (2.5 equivalents).
-
Solvent Addition: Add a mixture of DMF and water (3 mL / 1 mL).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02 mmol).
-
Reaction Conditions: Heat the mixture to 75–85 °C for 16–20 hours.
-
Workup: After cooling to room temperature, quench the reaction with water (15–20 mL). Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Stille Coupling of an Aryl Halide with an Organostannane
-
Reaction Setup: To a solution of the aryl halide (1.0 equiv) in a suitable solvent (e.g., DMF or toluene), add the organostannane (1.1-1.5 equiv).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (typically 2-5 mol%). In some cases, a copper(I) co-catalyst (e.g., CuI) and/or a lithium salt (e.g., LiCl) are added to accelerate the reaction.
-
Reaction Conditions: Heat the reaction mixture, typically between 80-110 °C, and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of KF to remove tin byproducts. Further wash with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the residue by column chromatography.
Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne [13]
-
Reaction Setup: To a solution of the aryl halide (1.0 equiv) in a suitable solvent (e.g., THF or an amine like diisopropylamine), add the terminal alkyne (1.1 equiv).
-
Catalyst Addition: Sequentially add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.025 equiv).
-
Base Addition: Add an amine base, such as diisopropylamine (7.0 equiv), which can also serve as the solvent.
-
Reaction Conditions: Stir the reaction at room temperature for 3 hours or until completion as monitored by TLC.
-
Workup: Dilute the reaction mixture with Et₂O and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the product by flash column chromatography on silica gel.
Visualizations
General Troubleshooting Workflow for Bromofuran Coupling Reactions
Caption: A flowchart for troubleshooting common issues in bromofuran coupling reactions.
Simplified Catalytic Cycle for Suzuki Coupling and Divergence to Byproducts
Caption: The Suzuki catalytic cycle and pathways to common byproducts.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. mdpi.com [mdpi.com]
Improving the regioselectivity of pyrimidine synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes, with a specific focus on achieving high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine synthesis is producing a mixture of regioisomers. What are the common causes?
A1: The formation of regioisomeric mixtures is a frequent challenge in pyrimidine synthesis. The primary causes are typically related to the nature of the starting materials and the reaction conditions.
-
Symmetry of Precursors: Using unsymmetrical 1,3-dicarbonyl compounds, or their equivalents, with amidines can lead to two possible cyclization pathways, resulting in different regioisomers.
-
Electronic Effects: The electronic properties of substituents on both the nitrogen-containing component (e.g., amidine) and the three-carbon component (e.g., ketone, enone) can influence the site of initial nucleophilic attack, thereby dictating the regiochemical outcome. For instance, electron-donating groups on an amidine can increase the nucleophilicity of one nitrogen over the other in certain contexts.
-
Steric Hindrance: Bulky substituents on the reactants can sterically hinder the approach to a particular reaction site, favoring the formation of the less hindered regioisomer.
-
Reaction Conditions: Factors such as temperature, solvent, and pH can significantly impact the reaction pathway. In some cases, one regioisomer may be the kinetic product while the other is the thermodynamic product. Altering conditions can favor one over the other.
Q2: How can I improve the regioselectivity of my reaction? I am reacting an unsymmetrical ketone with an amidine.
A2: Improving regioselectivity requires careful control over reaction parameters and a strategic choice of reagents and catalysts.
-
Catalyst Selection: The choice of catalyst is critical. Metal catalysts, in particular, can coordinate with reactants to direct the cyclization process. For example, iridium-pincer complexes have been shown to efficiently catalyze the regioselective synthesis of pyrimidines from amidines and alcohols.[1] Similarly, copper(II) triflate has been used for the synthesis of 2,4-disubstituted pyrimidines from propargyl alcohols and amidines.[1]
-
Use of Directing Groups: Introducing a temporary directing group on one of the reactants can block a potential reaction site or pre-organize the molecule for a specific cyclization pathway.
-
Stepwise Synthesis: Instead of a one-pot reaction, a stepwise approach can provide greater control. For example, pre-forming a specific enaminone intermediate from a propargylic hydroxylamine allows for a subsequent, highly selective condensation with a carboxamide to yield a single pyrimidine regioisomer.[1]
-
Modification of Substrates: The presence of specific functional groups can strongly direct regioselectivity. For example, the use of trifluoromethylated 2-bromoenones with amidines leads to trifluoromethylated pyrimidines in high yields and selectivity through an aza-Michael addition-intramolecular cyclization sequence.[2]
Below is a troubleshooting workflow to guide your experimental design for improving regioselectivity.
Caption: Troubleshooting workflow for improving regioselectivity.
Q3: Which analytical techniques are best for determining the ratio of my pyrimidine regioisomers?
A3: Accurately quantifying the ratio of regioisomers is crucial for optimizing your reaction. The most common and effective techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is often the first and most powerful tool. Protons on the pyrimidine ring and adjacent substituents will have distinct chemical shifts and coupling patterns for each isomer. Integration of unique, well-resolved peaks corresponding to each isomer allows for direct quantification.
-
¹³C NMR: Can be used for confirmation, as the chemical shifts of the carbon atoms in the pyrimidine core will differ between isomers.
-
2D NMR (COSY, HSQC, HMBC): Essential for unambiguous structure elucidation of each isomer, especially for complex molecules. NOESY or ROESY experiments can help determine through-space proximity of protons, confirming substituent positions.
-
-
High-Performance Liquid Chromatography (HPLC): When coupled with a UV or mass spectrometry detector, HPLC is excellent for separating and quantifying isomers. Developing a method that achieves baseline separation is key. The peak area ratio provides the isomer ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable pyrimidine derivatives. The isomers may have different retention times, and the mass spectra can confirm their identity.
-
X-ray Crystallography: If a single crystal of one or both isomers can be obtained, this technique provides definitive proof of the molecular structure and regiochemistry.
Troubleshooting Guides
Issue 1: Low yield of the desired C-4 substituted pyrimidine in nucleophilic substitution.
-
Problem: When reacting a di-substituted pyrimidine (e.g., 2,4-dichloropyrimidine) with a nucleophile like an amine, the yield of the desired C-4 substituted product is low, with significant formation of the C-2 isomer or di-substituted product.
-
Cause: The C-2 and C-4 positions on the pyrimidine ring are both electron-deficient and susceptible to nucleophilic attack.[3] The relative reactivity can be influenced by the nucleophile and reaction conditions.
-
Solution:
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Nucleophilic attack at C-4 is often favored under milder conditions. In one study, reacting 2,4-dichloropyrimidines with N-methylpiperazine at 0 °C to room temperature resulted in a 5:1 ratio favoring C-4 substitution.[4]
-
Choice of Nucleophile: The structure of the nucleophile can influence regioselectivity. Some nucleophiles may have an inherent preference for one position over the other due to steric or electronic factors.
-
Solvent: The solvent can affect the reactivity of the nucleophile and the stability of the intermediates. Experiment with a range of aprotic and protic solvents.
-
Quantitative Data on Regioselective Nucleophilic Substitution [4]
| Substrate | Nucleophile | Conditions | Product Ratio (C4:C2) | Combined Yield |
| 2,4-dichloropyrimidine | N-methylpiperazine | 0 °C to r.t. | 5 : 1 | 85% |
| 2,4-dichloro-6-phenylpyrimidine | N-methylpiperazine | 0 °C to r.t. | 4 : 1 | 88% |
Issue 2: My multi-component reaction lacks regioselectivity.
-
Problem: A one-pot, multi-component reaction (e.g., ketone, amidine, and a third component) yields multiple isomers.
-
Cause: In a multi-component reaction, several reaction pathways can compete simultaneously. The order of bond formation is critical for determining the final regiochemistry.
-
Solution:
-
Employ a Catalyst: A catalyst can orchestrate the reaction sequence. A ZnCl₂-catalyzed three-component reaction of enamines, triethyl orthoformate, and ammonium acetate provides a regioselective route to 4,5-disubstituted pyrimidines.[2]
-
Use Pre-activated Substrates: Instead of simple ketones, using α,β-unsaturated ketoximes or β-enaminones can provide a more defined reaction pathway, leading to higher selectivity.[2]
-
Leverage Cascade Reactions: Certain catalysts promote a specific cascade of reactions. For example, TFA-catalyzed reactions of electron-deficient 1,3,5-triazines with ketones proceed through a highly selective inverse electron-demand Diels-Alder cascade to give highly functionalized pyrimidines.[1][2]
-
The diagram below illustrates a simplified mechanistic concept where a catalyst influences regioselectivity by selectively activating one reaction site over another.
Caption: Catalytic influence on reaction pathways.
Experimental Protocols
Protocol: Regioselective Synthesis of a 2,4,6-Trisubstituted Pyrimidine via NaOH-Catalyzed Rearrangement and Condensation[1][2]
This two-step protocol is designed to achieve high regioselectivity by first creating a defined β-enaminone intermediate.
Step 1: Synthesis of (Z)-N-Cbz-β-enaminone
-
Reaction Setup: To a solution of the starting propargylic N-hydroxylamine (1.0 eq) in a suitable solvent (e.g., Dichloromethane, DCM), add NaOH (e.g., 1.2 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The isomerization is often rapid.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (Z)-N-Cbz-β-enaminone. Characterize by NMR to confirm stereochemistry.
Step 2: Condensation to form 2,4,6-Trisubstituted Pyrimidine
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the purified (Z)-N-Cbz-β-enaminone (1.0 eq) and the desired carboxamide (1.5 eq) in an appropriate solvent (e.g., anhydrous Toluene).
-
Base Addition: Add a suitable base (e.g., Potassium tert-butoxide, 2.0 eq) portion-wise to the solution at room temperature.
-
Heating: Heat the reaction mixture to reflux (e.g., 110 °C) and maintain for the required time (monitor by TLC, typically several hours).
-
Workup: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue by flash column chromatography to yield the target 2,4,6-trisubstituted pyrimidine.
-
Analysis: Confirm the structure and regiochemistry of the final product using NMR and Mass Spectrometry.
References
Technical Support Center: Overcoming Poor Aqueous Solubility of Furan Derivatives
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of furan derivatives. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you successfully formulate these compounds for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are furan derivatives and why is their aqueous solubility often low?
A1: Furan derivatives are a class of organic compounds built around a furan ring, which is a five-membered aromatic ring containing one oxygen atom.[1][2] This aromatic, heterocyclic structure is found in many pharmacologically active compounds.[3] The low aqueous solubility of many furan derivatives stems from their hydrophobic nature. The furan ring itself is relatively nonpolar, and while it can participate in some hydrogen bonding via its oxygen atom, it is generally poorly soluble in water.[1][4] Solubility is further influenced by the various functional groups attached to the furan ring, which can increase or decrease hydrophobicity.
Q2: What are the primary strategies to improve the aqueous solubility of furan derivatives?
A2: Several physical and chemical modification strategies can be employed. The most common approaches include:
-
Co-solvency: Blending water with a miscible organic solvent (co-solvent) to reduce the polarity of the solvent system.[5]
-
Use of Surfactants: Employing surfactants above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic furan derivative, increasing its apparent solubility in water.[6]
-
Cyclodextrin Complexation: Forming an inclusion complex where the furan derivative (the "guest") is encapsulated within the hydrophobic cavity of a cyclodextrin molecule (the "host").[7][8]
-
pH Adjustment: For ionizable furan derivatives (those with acidic or basic functional groups), adjusting the pH of the aqueous medium can convert the compound into a more soluble salt form.[9]
-
Particle Size Reduction: Decreasing the particle size of the solid compound through techniques like micronization increases the surface-area-to-volume ratio, which can improve the dissolution rate.[7]
-
Chemical Modification: Synthetically altering the furan derivative's structure to include more polar or ionizable functional groups.[10][11]
Q3: How do I choose the right solubilization method for my specific furan derivative?
A3: The choice depends on the physicochemical properties of your compound and the requirements of your experiment. Consider the following:
-
Is your compound ionizable? If it has acidic or basic groups, pH adjustment is often the simplest and most effective first step.[12]
-
What is the downstream application? For in vitro assays, co-solvents like DMSO are common. For in vivo studies, biocompatible co-solvents (e.g., propylene glycol), surfactants, or cyclodextrins are preferred.[13]
-
Is your compound sensitive to heat? If so, avoid methods that require heating, such as some complexation or solid dispersion techniques.[14]
-
What concentration do you need to achieve? Co-solvents and surfactants can often achieve very high concentrations, while pH adjustment may be limited by the compound's pKa and the pH constraints of your experiment.
The decision tree below can help guide your selection process.
Troubleshooting Guides
Problem: My furan derivative won't dissolve in my aqueous buffer.
Answer: This is a common starting point. A systematic approach is needed to find the right solvent system.
Initial Steps:
-
Confirm Purity: Ensure your compound is pure. Impurities can sometimes suppress solubility.
-
Particle Size: If you have solid material, try grinding it to a fine powder to increase the surface area available for dissolution.[7]
-
Basic Solubility Test: Use the workflow below to systematically test different solubilization strategies, starting with the simplest methods.
Visualization 1: Decision Tree for Selecting a Solubilization Strategy
Caption: A decision tree to guide the selection of a solubilization method.
Problem: My compound dissolves in a co-solvent/water mixture, but precipitates upon further dilution in my aqueous assay buffer.
Answer: This is a classic problem with co-solvent systems. The initial mixture has enough organic solvent to keep the compound dissolved, but when diluted into a mostly aqueous environment, the solubility limit is exceeded and the compound crashes out.[15]
Solutions to Try:
-
Lower the Stock Concentration: The simplest solution is to remake your stock solution at a lower concentration, so that the final concentration of the organic co-solvent in your assay is not high enough to cause precipitation.
-
Change the Co-solvent: Some co-solvents are better at preventing precipitation upon dilution. Consider trying polyethylene glycol (PEG 400) or using a surfactant in combination with your co-solvent.
-
Switch to a Different Method: If dilution-induced precipitation remains an issue, co-solvency may not be the right approach. Surfactant or cyclodextrin formulations are often more stable upon dilution because the compound is physically encapsulated.[6][14]
Problem: My solubility measurements are inconsistent.
Answer: Inconsistent results often point to issues with achieving equilibrium or problems with the analytical methodology.
Potential Causes and Solutions:
-
Insufficient Equilibration Time: Ensure you are allowing enough time for the solution to become fully saturated. For the shake-flask method, 24 hours is a common starting point, but some compounds may require longer.[16][17]
-
Temperature Fluctuations: Solubility is temperature-dependent.[7] Conduct your experiments in a temperature-controlled environment (e.g., a shaker incubator).
-
Undissolved Particulate Matter: Failure to completely separate undissolved solid from your saturated solution before analysis will lead to artificially high and variable results. Use a high-speed centrifuge and/or filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF) before analysis.[17]
-
Compound Instability: Your furan derivative may be degrading in the solvent over the course of the experiment, especially at certain pH values or when exposed to light.[18] Assess compound stability using a time-course experiment.
Data Presentation
Quantitative data is crucial for comparing the effectiveness of different solubilization methods.
Table 1: General Comparison of Common Solubilization Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages | Typical Fold Increase in Solubility |
| Co-solvency | Reduces solvent polarity.[5] | Simple, rapid, can achieve high concentrations. | May not be biocompatible; risk of precipitation on dilution.[13] | 2 to 500-fold[19] |
| Surfactants | Forms micelles to encapsulate the compound.[6] | Generally biocompatible, stable upon dilution. | Can interfere with some biological assays; may have own toxicity. | 5 to 1000-fold |
| Cyclodextrins | Forms host-guest inclusion complexes.[7] | High biocompatibility, can improve stability.[20] | Can be expensive; specific CD needed for each compound. | 5 to >20-fold[21] |
| pH Adjustment | Converts the compound to a more soluble ionized (salt) form.[9] | Simple, inexpensive, very effective for ionizable drugs. | Only works for ionizable compounds; limited by pH tolerance of the assay.[22] | 10 to >1000-fold |
Experimental Protocols & Workflows
Visualization 2: General Workflow for Solubility Enhancement
Caption: A phased workflow for systematically improving compound solubility.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of a compound.[17]
Materials:
-
Furan derivative (solid)
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Microcentrifuge
-
Syringe filters (0.22 µm, low-binding, e.g., PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid furan derivative to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A good starting point is 2-5 mg of compound per 1 mL of buffer.
-
Add a precise volume of the aqueous buffer to the vial.
-
Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for 24-48 hours to allow the system to reach equilibrium.[17] Check visually to ensure excess solid remains.
-
After equilibration, remove the vials and let them stand at the same constant temperature to allow larger particles to settle.
-
To separate the saturated solution from the excess solid, withdraw a sample of the supernatant and centrifuge at high speed (e.g., >10,000 x g) for 15 minutes.[17]
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticulates. This step is critical for accuracy.
-
Accurately dilute the clear filtrate with the mobile phase or an appropriate solvent.
-
Quantify the concentration of the furan derivative in the diluted sample using a pre-validated analytical method (e.g., HPLC) and a calibration curve.
-
Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility. Repeat the experiment at least in triplicate.
Protocol 2: Preparation of a Furan Derivative-Cyclodextrin Inclusion Complex
This protocol uses the kneading method to prepare a solid inclusion complex, which can then be dissolved in an aqueous medium.[7]
Materials:
-
Furan derivative
-
A suitable cyclodextrin (CD), such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility.[14]
-
Mortar and pestle
-
Deionized water or a water/ethanol mixture
-
Vacuum oven or desiccator
Procedure:
-
Determine the appropriate molar ratio of the furan derivative to cyclodextrin. A 1:1 molar ratio is a common starting point.[8]
-
Place the accurately weighed cyclodextrin into a mortar.
-
Add a small amount of the water or water/ethanol mixture to the CD and knead with the pestle to form a homogeneous, consistent paste.
-
Add the accurately weighed furan derivative to the paste in small portions while continuing to knead.
-
Knead the mixture thoroughly for 30-60 minutes. The mixture should remain a paste. If it becomes too dry, add a few more drops of the liquid.
-
Scrape the resulting solid paste from the mortar and spread it on a glass tray.
-
Dry the product in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved, or dry in a desiccator.
-
Grind the resulting dried complex into a fine powder and store it in a tightly sealed container, protected from light and moisture. This powder can now be tested for its solubility and dissolution rate in your aqueous buffer.
Visualization 3: Mechanism of Cyclodextrin Inclusion
Caption: Encapsulation of a furan derivative within a cyclodextrin host.
References
- 1. ijabbr.com [ijabbr.com]
- 2. Furan - Wikipedia [en.wikipedia.org]
- 3. oled-intermediates.com [oled-intermediates.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Micellar solubilization of drugs. [sites.ualberta.ca]
- 7. japer.in [japer.in]
- 8. oatext.com [oatext.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. oatext.com [oatext.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. enamine.net [enamine.net]
- 17. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays
Welcome to the technical support center for troubleshooting biological assays. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to inconsistent experimental results. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter with common biological assays.
Enzyme-Linked Immunosorbent Assay (ELISA)
Q1: Why am I seeing high background in my ELISA results?
High background can obscure your signal and lead to inaccurate results. The common causes and solutions are summarized below.
| Potential Cause | Solution |
| Insufficient Washing | Increase the number of wash steps. Ensure each well is completely filled and emptied during each wash. Adding a 30-second soak step between washes can also help.[1][2] |
| Antibody Concentration Too High | Optimize the concentrations of your primary and secondary antibodies by performing a titration experiment. |
| Inadequate Blocking | Increase the blocking incubation time or try a different blocking buffer (e.g., 5-10% normal serum of the same species as the secondary antibody). |
| Cross-reactivity | Use pre-adsorbed secondary antibodies to minimize cross-reactivity with other proteins in your sample. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Ensure your TMB substrate solution is colorless before use.[2][3] |
Q2: What causes a weak or no signal in my ELISA?
A weak or absent signal can be due to several factors, from reagent issues to procedural errors.
| Potential Cause | Solution |
| Incorrect Reagent Preparation or Order | Double-check all calculations and ensure reagents were added in the correct sequence as per the protocol.[1] |
| Inactive Antibody or Antigen | Ensure antibodies and antigens have been stored correctly and have not expired. Test antibody activity with a positive control. |
| Insufficient Incubation Time/Temperature | Increase incubation times or consider incubating at 37°C to enhance the signal, but be mindful that this may also increase background.[4] |
| Incompatible Buffers | Ensure the buffers used are compatible with all assay components. For example, avoid using buffers containing fetal calf serum (FCS) to reconstitute antibodies.[1] |
Q3: Why do my ELISA duplicates have high variability (high %CV)?
High coefficient of variation (%CV) between replicates indicates a lack of precision in your assay.
| Acceptable %CV | |
| Intra-assay %CV | < 10% |
| Inter-assay %CV | < 15% |
Source: Salimetrics, Abcam[5]
| Potential Cause | Solution |
| Pipetting Errors | Ensure pipettes are calibrated and use proper pipetting techniques. Use fresh tips for each standard, sample, and reagent. |
| Inconsistent Incubation Conditions | Avoid stacking plates during incubation to ensure even temperature distribution.[6] |
| Edge Effects | Fill the outer wells with PBS or water to create a humidified barrier, reducing evaporation from the sample wells.[7][8] |
| Improper Mixing | Ensure all reagents and samples are thoroughly mixed before adding to the plate. |
Western Blotting
Q1: Why are my Western blot bands faint or absent?
Weak or no bands on your Western blot can be frustrating. Here are some common reasons and solutions.
| Potential Cause | Solution |
| Low Protein Concentration | Increase the amount of protein loaded onto the gel.[9][10] |
| Inefficient Protein Transfer | Confirm transfer efficiency with Ponceau S staining. Optimize transfer time and buffer composition for your protein of interest.[10] |
| Low Antibody Affinity or Concentration | Increase the primary or secondary antibody concentration or incubation time.[10][11] |
| Inactive Antibody | Use a fresh aliquot of antibody that has been stored correctly at -20°C or below. |
Q2: What is causing high background on my Western blot?
High background can make it difficult to see your bands of interest.
| Potential Cause | Solution |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody.[12][13] |
| Inadequate Blocking | Increase the blocking time, try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies), or increase the protein concentration in the blocking buffer.[12][13] |
| Insufficient Washing | Increase the number and duration of wash steps.[12] |
| Membrane Dried Out | Ensure the membrane remains wet throughout the entire process.[12] |
Q3: Why do I see extra, non-specific bands on my Western blot?
Non-specific bands can be due to a variety of factors.
| Potential Cause | Solution |
| Primary Antibody Cross-reactivity | Use an affinity-purified primary antibody. |
| Secondary Antibody Non-specificity | Run a control with only the secondary antibody to check for non-specific binding. Use a secondary antibody that has been pre-adsorbed against the species of your sample.[11] |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep samples on ice. |
| Too Much Protein Loaded | Reduce the amount of total protein loaded on the gel.[11] |
Quantitative PCR (qPCR)
Q1: Why are my qPCR replicates not consistent?
Inconsistent replicates in qPCR can lead to unreliable quantification. A difference of more than 0.5 in Cq values between replicates is generally considered inconsistent.[14]
| Potential Cause | Solution |
| Pipetting Errors | Ensure pipettes are calibrated and that you are using good pipetting technique. Use a master mix to minimize pipetting variations between wells.[14] |
| Poorly Mixed Reagents | Gently vortex and spin down all reagents, including the master mix, before use.[15] |
| Template Contamination | Use dedicated pipettes and a separate workspace for qPCR setup to avoid contamination. Always include a no-template control (NTC).[16] |
| Suboptimal Primer/Probe Design | Ensure primers and probes are designed according to best practices and have been validated for specificity and efficiency. |
Q2: Why is there amplification in my no-template control (NTC)?
Amplification in the NTC is a clear sign of contamination.
| Potential Cause | Solution |
| Contamination of Reagents | Use fresh, nuclease-free water and other reagents. Aliquot reagents to avoid contaminating stock solutions. |
| Contamination of Workspace/Pipettes | Clean your workspace and pipettes with 70% ethanol and a DNA-decontaminating solution.[17] |
| Primer-Dimers | Analyze the melt curve; primer-dimers will typically have a lower melting temperature than the specific product. If present, optimize primer concentrations or redesign primers.[17] |
Q3: Why is my qPCR efficiency low?
Low reaction efficiency will affect the accuracy of your quantification.
| Potential Cause | Solution |
| Poor Primer Design | Re-design primers to ensure optimal annealing and extension. |
| Presence of PCR Inhibitors | Dilute your template to reduce the concentration of inhibitors.[17] |
| Incorrect Annealing Temperature | Optimize the annealing temperature using a gradient PCR. |
Cell-Based Assays
Q1: Why do I see an "edge effect" in my multi-well plates?
The edge effect refers to the phenomenon where cells in the outer wells of a plate behave differently than those in the inner wells, often due to evaporation.[7][8]
| Potential Cause | Solution |
| Evaporation of Media | Fill the perimeter wells with sterile PBS or media to create a moisture barrier. Use plates with low-evaporation lids or sealing tapes.[8] |
| Temperature Gradients | Allow plates to equilibrate to room temperature before placing them in the incubator. Avoid stacking plates in the incubator.[18] |
| Uneven Cell Seeding | Ensure a homogenous cell suspension and use a consistent seeding technique for all wells. |
Q2: What is causing high variability between my cell-based assay replicates?
Variability in cell-based assays can arise from both biological and technical factors.
| Potential Cause | Solution |
| Inconsistent Cell Numbers | Use a precise cell counting method and ensure you are seeding the same number of cells in each well. |
| Pipetting Inaccuracy | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Cell Line Instability | Use cells from a similar passage number for all experiments and regularly check for mycoplasma contamination. |
| Reagent Inconsistency | Prepare fresh reagents and use the same batch of serum and other critical reagents for a set of experiments. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Sandwich ELISA Protocol
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200-300 µL of wash buffer (PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Sample/Standard Incubation: Add 100 µL of your samples and standards (in duplicate or triplicate) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of the diluted detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Enzyme-Conjugate Incubation: Add 100 µL of streptavidin-HRP (or other appropriate enzyme conjugate) to each well and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 2, but increase to five washes.
-
Substrate Incubation: Add 100 µL of TMB substrate solution to each well and incubate for 10-20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well.
-
Read Plate: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
Western Blot Protocol
-
Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Mix protein lysates with Laemmli sample buffer, heat at 95-100°C for 5 minutes, and load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with an ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
qPCR Protocol (SYBR Green)
-
RNA Extraction and cDNA Synthesis: Extract total RNA from your samples and perform reverse transcription to generate cDNA.
-
Reaction Setup: Prepare a master mix containing SYBR Green master mix, forward and reverse primers, and nuclease-free water.
-
Plating: Add the master mix to your qPCR plate, followed by the cDNA template. Include no-template controls (NTCs) and a standard curve if performing absolute quantification. Seal the plate.
-
qPCR Run: Place the plate in a real-time PCR instrument and run a program with the following general steps:
-
Initial denaturation (e.g., 95°C for 2-10 minutes).
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds).
-
Annealing/Extension (e.g., 60°C for 1 minute).
-
-
Melt curve analysis.
-
-
Data Analysis: Analyze the amplification curves and Cq values. Perform relative quantification using the ΔΔCq method or absolute quantification using the standard curve.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with your test compounds at various concentrations and incubate for the desired period.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength between 540 and 590 nm.
Signaling Pathway and Workflow Diagrams
Visualizing complex biological processes and experimental workflows can aid in understanding and troubleshooting.
Caption: General experimental workflows for ELISA, Western Blot, and qPCR.
Caption: Simplified MAPK/ERK signaling pathway.
Caption: Canonical NF-κB signaling pathway.
Caption: Simplified PI3K/Akt signaling pathway.
References
- 1. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 2. sinobiological.com [sinobiological.com]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. pcrbio.com [pcrbio.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 8. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bosterbio.com [bosterbio.com]
- 14. go.idtdna.com [go.idtdna.com]
- 15. Replicate inconsistencies in qPCR - PCR, RT-PCR and Real-Time PCR [protocol-online.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. neuroprobe.com [neuroprobe.com]
Technical Support Center: Preventing Degradation of Brominated Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of brominated heterocyclic compounds during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the handling, storage, and reaction of brominated heterocyclic compounds.
Storage and Handling
Question: My brominated heterocyclic compound is showing signs of degradation even when stored in the dark at low temperatures. What could be the cause?
Answer: Even under dark and cold conditions, several factors can contribute to the degradation of brominated heterocyclic compounds.
-
Oxygen Sensitivity: Many organic compounds are susceptible to oxidation. Ensure your compound is stored under an inert atmosphere (e.g., nitrogen or argon). If the compound is repeatedly accessed, the container should be purged with an inert gas before re-sealing.
-
Moisture Sensitivity: Atmospheric moisture can lead to hydrolysis or other degradation pathways, especially for compounds with sensitive functional groups.[1] Store the compound in a desiccator, and for highly sensitive materials, use a glove box for handling. When removing a container from cold storage, allow it to warm to room temperature before opening to prevent condensation.[1]
-
Incompatible Container Material: While glass is generally inert, certain plastics or container linings may leach impurities that can catalyze degradation. Use high-quality borosilicate glass vials with PTFE-lined caps.
-
Residual Impurities: Impurities from the synthesis, such as residual acid or base, can catalyze degradation over time. Ensure the compound is of high purity before long-term storage.
Question: What are the ideal storage conditions for light-sensitive brominated heterocycles?
Answer: For light-sensitive compounds, the primary goal is to prevent photodegradation.
-
Primary Packaging: Use amber glass vials or bottles to block UV and visible light.[2]
-
Secondary Packaging: For extremely sensitive compounds, wrap the primary container in aluminum foil and store it in a light-opaque secondary container or a designated dark cabinet.[2][3][4]
-
Inert Atmosphere: As with general storage, blanketing the compound with an inert gas like nitrogen or argon is a good practice to prevent photo-oxidation.
-
Temperature Control: Store at the recommended temperature, typically -20°C for long-term storage, to minimize thermal degradation.[1]
Reaction Troubleshooting
Question: I am observing significant debromination as a side product in my Suzuki-Miyaura cross-coupling reaction. How can I prevent this?
Answer: Debromination is a common side reaction in Suzuki-Miyaura couplings, especially with electron-rich or certain nitrogen-containing heterocycles like pyrroles.[5] Here are several strategies to mitigate this issue:
-
Protecting Groups: For heterocycles with an N-H group, such as pyrroles and indoles, deprotonation by the base can increase the electron density of the ring and promote protodebromination. Protecting the nitrogen with a suitable group (e.g., BOC, SEM) can suppress this side reaction.[5]
-
Choice of Base: The base can play a crucial role. Weaker bases like KF or K₃PO₄ are sometimes less prone to causing debromination than stronger bases like Na₂CO₃ or Cs₂CO₃. However, this is substrate-dependent, and some experimentation may be needed.
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) can sometimes favor the desired cross-coupling over debromination.
-
Solvent and Water Content: The solvent system can influence the reaction outcome. While some water is often necessary for the Suzuki reaction, excessive water can be a proton source for debromination.[6] Using anhydrous solvents with a carefully controlled amount of water may be beneficial.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the debromination pathway relative to the cross-coupling.
Question: My lithiation reaction on a brominated pyridine is giving a complex mixture of products. What is going wrong?
Answer: Lithiation of brominated pyridines can be complex due to competing reaction pathways.
-
Halogen Dance: This is a common side reaction where the lithium reagent causes the bromine to migrate to an adjacent position. This is often observed with halogenated substrates under cryogenic conditions.[7]
-
Nucleophilic Addition: Organolithium reagents can act as nucleophiles and add to the pyridine ring instead of deprotonating it.[8]
-
Incorrect Deprotonation Site: The presence of other directing groups on the pyridine ring can influence the site of lithiation.[7]
-
Temperature Control: These reactions are typically performed at very low temperatures (e.g., -78°C) to control reactivity and minimize side reactions.[7][9] Ensure your reaction temperature is consistently maintained.
-
Choice of Lithium Reagent: Sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred over alkyllithiums (like n-BuLi) for deprotonation, as they are less nucleophilic.[7][8]
Thermal and Photochemical Degradation
Question: At what temperature should I expect my brominated heterocyclic compound to start decomposing?
Answer: The thermal stability of brominated heterocycles varies widely depending on the specific ring system, the position of the bromine atom, and the presence of other functional groups. Decomposition can occur over a broad temperature range, often between 280°C and 900°C for many brominated flame retardants.[10] However, some compounds can be much less stable. For instance, pyridine is reported to undergo thermal decomposition at temperatures above 700°C.[11] It is crucial to determine the thermal stability of a new compound experimentally, for example, by using thermogravimetric analysis (TGA).
Question: How can I minimize photodegradation during a reaction that requires UV irradiation?
Answer: When UV irradiation is necessary for a reaction, minimizing the degradation of your light-sensitive starting material or product is key.
-
Wavelength Control: If possible, use a light source with a narrow wavelength range that is specific for the desired reaction but avoids wavelengths that cause significant degradation of your compound of interest.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to prevent further degradation of the product.
-
Temperature Control: Use a cooling system to counteract the heat generated by the UV lamp, as thermal degradation can occur concurrently.
-
Degassing: Remove dissolved oxygen from the solvent before starting the reaction, as photo-oxidation can be a major degradation pathway.
Stability Data for Brominated Heterocyclic Compounds
The following tables provide a summary of stability data under various conditions. Note that these are representative examples, and the stability of a specific compound should be determined experimentally.
Table 1: Thermal Stability of Selected Brominated Heterocyclic Compounds
| Compound Class | Example | Decomposition Onset Temperature (°C) | Notes |
| Brominated Pyridines | 3-Bromopyridine | > 550 (in bromination reaction)[12] | High temperatures can be required for certain reactions, but prolonged exposure can lead to decomposition. |
| Brominated Imides | p-Hydroxyoxyphenylimides | ~250-370 | Bromination can in some cases increase the thermal stability compared to the non-brominated analog. |
| Brominated Flame Retardants | Various | 280 - 900[10] | Decomposition often proceeds via the release of bromine atoms.[10] |
Table 2: Photostability of Brominated Heterocyclic Compounds
| Compound Class | Condition | Observation | Prevention Strategy |
| General APIs | Exposure to ≥ 1.2 million lux hours (visible) and ≥ 200 watt hours/m² (UV)[13] | Potential for significant degradation. | Store in amber containers, protect from light.[2][4] |
| Brominated Herbicides (e.g., Bromoxynil) | Reaction with OH radicals (simulates atmospheric degradation) | Degradation initiated by OH addition or H-abstraction. | Not applicable for environmental degradation, but indicates sensitivity to oxidative conditions. |
Key Experimental Protocols
Protocol 1: General Photostability Testing
This protocol is adapted from ICH Q1B guidelines and can be used for confirmatory testing of brominated heterocyclic compounds.[13][14][15][16][17]
Objective: To assess the stability of a compound under standardized light exposure.
Materials:
-
Compound to be tested (solid or in solution)
-
Chemically inert, transparent containers (e.g., quartz or borosilicate glass vials)
-
Aluminum foil
-
Photostability chamber equipped with a cool white fluorescent lamp and a near UV lamp.
-
Calibrated lux meter and radiometer.
Procedure:
-
Sample Preparation:
-
Place the compound (as a thin layer of solid or in solution) in the transparent containers.
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil. This sample will be exposed to the same temperature and humidity but not light.
-
-
Exposure:
-
Place the samples and the dark control in the photostability chamber.
-
Expose the samples to light, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13]
-
-
Analysis:
-
At the end of the exposure period, analyze both the exposed sample and the dark control by a suitable, stability-indicating method (e.g., HPLC, UPLC).
-
Compare the results to a reference standard that has not been exposed.
-
Assess for changes in physical properties (appearance, color) and chemical properties (assay of the parent compound, levels of degradation products).
-
-
Evaluation:
-
If significant degradation is observed compared to the dark control, the compound is considered photolabile.
-
The difference in degradation between the light-exposed sample and the dark control indicates the extent of photodegradation.
-
Protocol 2: Assessing pH Stability
Objective: To determine the stability of a compound across a range of pH values.
Materials:
-
Compound to be tested
-
A series of aqueous buffer solutions (e.g., pH 2, 4, 7, 9, 12)
-
HPLC or UPLC system with a stability-indicating method
-
Constant temperature incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile, methanol).
-
Sample Preparation:
-
In separate vials, add a small aliquot of the stock solution to each buffer solution to achieve the desired final concentration.
-
Ensure the amount of organic solvent is minimal to avoid affecting the buffer pH.
-
-
Incubation:
-
Store the vials at a controlled temperature (e.g., 40°C or 50°C) to accelerate degradation.
-
Take samples at predetermined time points (e.g., 0, 24, 48, 72 hours).
-
-
Analysis:
-
Immediately analyze each sample by the stability-indicating chromatographic method to determine the remaining concentration of the parent compound and the formation of any degradation products.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the parent compound versus time for each pH.
-
The degradation rate constant (k) at each pH can be determined from the slope of the line.
-
A plot of log(k) versus pH will show the pH-rate profile, indicating the pH at which the compound is most stable.
-
Diagrams
Below are diagrams illustrating key workflows and relationships for preventing the degradation of brominated heterocyclic compounds.
Caption: Troubleshooting workflow for debromination in Suzuki coupling reactions.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lfatabletpresses.com [lfatabletpresses.com]
- 3. camlab.co.uk [camlab.co.uk]
- 4. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Solved Pyridine can be brominated at high temperature (> 550 | Chegg.com [chegg.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. SOP for Conducting Photostability Testing of Drug Products – StabilityStudies.in [stabilitystudies.in]
- 15. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. iagim.org [iagim.org]
Technical Support Center: Synthesis of 6-(5-Bromofuran-2-yl)pyrimidin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(5-Bromofuran-2-yl)pyrimidin-4-ol. The proposed synthetic route involves a Suzuki-Miyaura cross-coupling reaction, a common and versatile method for the formation of C-C bonds between aromatic rings.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved via a two-step process starting from commercially available materials. The key final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Step 1: Synthesis of 5-Bromofuran-2-boronic acid pinacol ester. This intermediate can be prepared from 2,5-dibromofuran through a lithium-halogen exchange followed by reaction with a borate ester.
Step 2: Suzuki-Miyaura Cross-Coupling. 6-Chloropyrimidin-4-ol is coupled with 5-bromofuran-2-boronic acid pinacol ester in the presence of a palladium catalyst, a base, and a suitable solvent to yield the final product.
Experimental Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide
This guide addresses potential issues that may arise during the Suzuki-Miyaura cross-coupling step.
Q1: The reaction shows low or no conversion of the starting materials. What are the possible causes and solutions?
A1: Low or no conversion in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The palladium catalyst is sensitive to air and moisture.
-
Improper Base: The choice and quality of the base are crucial.
-
Solution: Use a freshly powdered, dry base. Potassium carbonate (K₂CO₃) is a common choice, but other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective for heteroaromatic substrates.
-
-
Solvent Issues: The solvent system must be appropriate for the reaction.
-
Solution: Ensure solvents are anhydrous. A mixture of an organic solvent (e.g., dioxane, THF, or DME) and water is often necessary to dissolve both the organic substrates and the inorganic base.
-
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed.
-
Solution: Increase the reaction temperature, ensuring it does not exceed the boiling point of the solvent. Microwave irradiation can also be used to accelerate the reaction.[1]
-
Q2: The reaction produces a significant amount of homocoupled byproducts. How can this be minimized?
A2: Homocoupling of the boronic acid is a common side reaction, often appearing as a dark precipitate (palladium black).
-
Oxygen Contamination: The presence of oxygen can promote homocoupling.
-
Solution: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles.
-
-
Slow Transmetalation: If the transmetalation step is slow, the boronic acid can undergo homocoupling.
-
Solution: The choice of base can influence the rate of transmetalation. A stronger base or a different cation may be beneficial.
-
Q3: Dehalogenation of the starting material is observed. What can be done to prevent this?
A3: Dehalogenation (replacement of the halogen with a hydrogen) is a known side reaction.
-
Impurities in Starting Materials: Impurities can sometimes promote dehalogenation.
-
Solution: Ensure the purity of your starting materials and solvents.
-
-
Ligand Choice: The phosphine ligand on the palladium catalyst can influence the reaction pathway.
-
Solution: Switching to a different phosphine ligand, such as a more electron-rich or sterically hindered one, can sometimes suppress dehalogenation.
-
Q4: The product is difficult to purify. What are some recommended purification strategies?
A4: Purification can be challenging due to the polar nature of the product and potential byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Column Chromatography: Silica gel chromatography is a standard method.
-
Solution: A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., with ethyl acetate or methanol), is often effective. Adding a small amount of acetic acid or triethylamine to the eluent can help to reduce tailing of polar compounds.
-
-
Acid-Base Extraction: The pyrimidin-4-ol moiety has acidic properties.
-
Solution: An acid-base workup can be used to separate the product from non-acidic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst loading for this reaction?
A: Typically, a catalyst loading of 1-5 mol% is sufficient.[2] Higher loadings may be necessary for challenging substrates, but can also lead to more side reactions and purification difficulties. It is recommended to start with a lower catalyst loading and increase it if the reaction is sluggish.
Q: Can other boronic acid derivatives, such as MIDA boronates, be used?
A: Yes, other boronic acid derivatives can be used and may offer advantages in terms of stability and handling. The reaction conditions may need to be adjusted accordingly.
Q: Is it necessary to use a phosphine ligand with the palladium source?
A: While some palladium sources are pre-complexed with phosphine ligands (e.g., Pd(PPh₃)₄), others (e.g., Pd(OAc)₂) require the addition of a ligand. The ligand plays a critical role in stabilizing the catalyst and influencing its reactivity.
Q: How can I monitor the progress of the reaction?
A: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). It is advisable to take aliquots from the reaction mixture at regular intervals to track the consumption of starting materials and the formation of the product.
Data Presentation
Table 1: Hypothetical Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 65 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 72 |
| 3 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 81 |
| 4 | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12 | 75 |
| 5 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | THF/H₂O (4:1) | 66 | 24 | 68 |
| 6 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 8 | 85 |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromofuran-2-boronic acid pinacol ester
-
To a solution of 2,5-dibromofuran (1.0 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.0 equiv.) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add isopropoxyboronic acid pinacol ester (1.1 equiv.) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Protocol 2: Synthesis of this compound
-
To a reaction vessel, add 6-chloropyrimidin-4-ol (1.0 equiv.), 5-bromofuran-2-boronic acid pinacol ester (1.2 equiv.), cesium carbonate (2.0 equiv.), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).
-
Evacuate and backfill the vessel with argon three times.
-
Add degassed dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture with 1 M HCl to a pH of approximately 5-6.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final product.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for the Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Method Development for HPLC Analysis of Pyrimidin-4-ols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on HPLC method development for the analysis of pyrimidin-4-ols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of pyrimidin-4-ols.
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing) | Secondary interactions between the analyte and residual silanols on the column. | - Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing peak tailing. A pH between 2 and 4 is often a good starting point for method development with silica-based columns.[1] - Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer accessible silanol groups, leading to improved peak shape for basic compounds. - Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase to compete with the analyte for active sites on the stationary phase. |
| Poor Peak Shape (Fronting) | Sample overload. | - Reduce Sample Concentration: Dilute the sample to a lower concentration. Broad or fronting peaks can be an indicator that too much sample was injected. - Use a Higher Capacity Column: If high concentrations are necessary, consider using a column with a larger internal diameter or a stationary phase with a higher loading capacity. |
| Peak Splitting or Broadening | Presence of tautomers (pyrimidin-4-ol and pyrimidin-4-one forms) in equilibrium. | - Control Mobile Phase pH and Temperature: The equilibrium between tautomers can be influenced by the pH and temperature of the mobile phase. Experiment with different pH values and column temperatures to favor one tautomeric form, resulting in a single, sharp peak. - Use aprotic solvents: If possible, using aprotic solvents in the mobile phase can sometimes minimize the interconversion between tautomers during the chromatographic run. |
| Column void or contamination. | - Reverse flush the column: Disconnect the column and flush it in the reverse direction with a strong solvent to remove any particulate matter that may have accumulated on the inlet frit. - Replace the column: If flushing does not resolve the issue, a void may have formed at the column inlet, requiring column replacement. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | - Ensure Proper Mixing and Degassing: Premix mobile phase components and degas thoroughly before use. Inconsistent mixing by the HPLC pump can lead to retention time drift. - Check for Solvent Evaporation: Ensure solvent reservoirs are properly covered to prevent selective evaporation of the more volatile organic component, which would alter the mobile phase composition over time. |
| Fluctuations in column temperature. | - Use a Column Oven: Employ a thermostatically controlled column oven to maintain a consistent temperature throughout the analysis. Even small temperature changes can affect retention times.[2] | |
| Low Analyte Response/Sensitivity | Poor solubility of pyrimidin-4-ols in the mobile phase. | - Optimize Sample Solvent: Dissolve the sample in a solvent that is compatible with the mobile phase and in which the analyte has good solubility. Dimethyl sulfoxide (DMSO) can be a suitable solvent for some pyrimidin-4-ols.[3] - Adjust Mobile Phase Composition: Increase the proportion of the organic solvent in the mobile phase to improve the solubility of hydrophobic pyrimidin-4-ol derivatives. |
| Incorrect detection wavelength. | - Determine the λmax of the Analyte: Use a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax) for the specific pyrimidin-4-ol being analyzed and set the detector to this wavelength for optimal sensitivity. | |
| High Backpressure | Blockage in the HPLC system. | - Filter Samples and Mobile Phases: Always filter samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulate matter that can clog the system. - Use a Guard Column: A guard column installed before the analytical column can trap particulates and strongly retained compounds, protecting the more expensive analytical column. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase selection in the reversed-phase HPLC analysis of pyrimidin-4-ols?
A good starting point for reversed-phase HPLC of pyrimidin-4-ols is a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol.[4] The water component should be buffered to control the pH, which is a critical parameter for achieving good peak shape and reproducible retention times for these ionizable compounds. A common starting point is a phosphate or acetate buffer at a pH between 3 and 6.
Q2: How does the pH of the mobile phase affect the chromatography of pyrimidin-4-ols?
The pH of the mobile phase has a significant impact on the retention and peak shape of pyrimidin-4-ols because they are ionizable compounds. At a pH below their pKa, they will be in their protonated, more polar form, leading to earlier elution in reversed-phase HPLC. Conversely, at a pH above their pKa, they will be in their neutral or deprotonated, less polar form, resulting in longer retention. Controlling the pH is crucial to ensure consistent ionization and, therefore, reproducible chromatography. It is generally recommended to work at a pH at least 1.5 to 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form.
Q3: I am observing peak splitting for my pyrimidin-4-ol analyte. What could be the cause?
Peak splitting for pyrimidin-4-ols is often attributed to the presence of tautomers. Pyrimidin-4-ols can exist in equilibrium with their pyrimidin-4-one tautomeric form. If the interconversion between these forms is slow on the chromatographic timescale, two distinct peaks or a split peak may be observed. To address this, try adjusting the mobile phase pH or the column temperature to shift the equilibrium to favor one tautomer.
Q4: What type of HPLC column is most suitable for the analysis of pyrimidin-4-ols?
For reversed-phase HPLC, C8 and C18 columns are the most commonly used and are a good starting point for the analysis of pyrimidin-4-ols and their derivatives.[4] The choice between C8 and C18 will depend on the hydrophobicity of the specific analytes. C18 columns provide greater retention for more non-polar compounds, while C8 columns offer less retention and may be suitable for more polar pyrimidin-4-ols.
Q5: What are the best practices for sample preparation when analyzing pyrimidin-4-ols?
Proper sample preparation is crucial for robust and reliable HPLC analysis. Key steps include:
-
Filtration: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column or instrument tubing.
-
Solvent Compatibility: Dissolve your sample in a solvent that is miscible with the mobile phase. Ideally, the sample solvent should be the same as the initial mobile phase composition to avoid peak distortion. If a stronger solvent is required for solubility, inject the smallest possible volume.
-
Extraction (for complex matrices): For samples in complex matrices like biological fluids, techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) may be necessary to remove interferences and concentrate the analyte.
Experimental Protocols
Below are example experimental protocols for the HPLC analysis of pyrimidin-4-ol derivatives. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: General Purity Analysis of a Substituted Pyrimidin-4-ol
This protocol is a general method suitable for assessing the purity of a synthesized pyrimidin-4-ol derivative.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the λmax of the specific compound).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the pyrimidin-4-ol sample.
-
Dissolve the sample in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Quantitative Data Summary
The following table summarizes typical validation data for an HPLC method for a pyrimidin-4-ol derivative.
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A workflow for HPLC method development for pyrimidin-4-ols.
References
Optimizing reaction conditions for N-alkylation of pyrimidinols
This guide provides troubleshooting advice and answers to frequently asked questions regarding the N-alkylation of pyrimidinols, a crucial reaction in the synthesis of many pharmacologically active compounds.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Your reaction shows significant unreacted starting material or a very low conversion rate.
| Possible Cause | Suggested Solution | Explanation |
| Poor Solubility of Reagents | 1. Change to a more suitable solvent (e.g., from Acetone to Acetonitrile, DMF, or DMSO).[1] 2. Increase the reaction temperature or use microwave irradiation to improve solubility and reaction rate.[1] | The pyrimidinol starting material or the inorganic base (like K₂CO₃) may not be sufficiently soluble in the chosen solvent, preventing the reaction from proceeding efficiently.[1] |
| Insufficient Base Strength or Stoichiometry | 1. Switch to a stronger base (e.g., NaH, Cs₂CO₃).[2][3][4] 2. Ensure at least one equivalent of base is used to deprotonate the pyrimidinol. For weaker bases, using an excess may be necessary. | The pyrimidinol nitrogen must be deprotonated to become a potent nucleophile. If the base is too weak or insufficient, the concentration of the reactive pyrimidinate anion will be low. |
| Inactive Alkylating Agent | 1. Use a more reactive alkylating agent (Alkyl Iodide > Alkyl Bromide > Alkyl Chloride).[5] 2. Add a catalytic amount of a halide salt, such as potassium iodide (KI), to facilitate a Finkelstein reaction in situ, converting a less reactive alkyl chloride or bromide to a more reactive alkyl iodide.[1] | The reactivity of the leaving group on the alkylating agent is critical. Less reactive agents may require harsher conditions or catalytic activation to achieve a reasonable reaction rate. |
| Low Reaction Temperature | Increase the temperature. Many N-alkylation reactions require heating (e.g., 80 °C or higher) to proceed at a practical rate.[2][6] | Alkylation is a nucleophilic substitution reaction that, like most reactions, is accelerated by an increase in temperature, which provides the necessary activation energy. |
Issue 2: Poor Regioselectivity (Mixture of N- and O-Alkylated Products)
The primary challenge in the alkylation of pyrimidinols is controlling the regioselectivity, as they are ambident nucleophiles with reactive nitrogen and oxygen centers.
| Factor | To Favor N-Alkylation | To Favor O-Alkylation | Explanation |
| Base/Counter-ion | Use alkali metal bases like K₂CO₃, NaH, or NaOH in polar aprotic solvents (e.g., DMF, DMSO).[6] | Use a silver salt (e.g., Ag₂O, Ag₂CO₃) of the pyrimidinol, typically in a non-polar solvent like benzene.[6] | According to Kornblum's rule, reactions with more "ionic" character (dissociated alkali metal salts in polar solvents) favor reaction at the more electronegative atom (oxygen), but for pyridone-type systems, N-alkylation is often kinetically favored. The covalent character of the silver-oxygen bond in non-polar solvents directs the alkylating agent to the nitrogen atom. However, direct alkylation of alkali salts often gives predominantly N-alkylation.[6] |
| Solvent | Polar aprotic solvents (DMF, DMSO, Acetonitrile) are commonly used and often favor N-alkylation.[2][7] | Non-polar solvents may favor O-alkylation, especially when using specific salts like silver salts.[6] | Polar aprotic solvents effectively solvate the cation but not the pyrimidinate anion, leaving the nitrogen and oxygen atoms available for nucleophilic attack. The outcome often depends on a combination of factors. |
| Alkylating Agent | Use "soft" electrophiles. Sterically hindered alkylating agents can also favor N-alkylation.[8] | Use "hard" electrophiles like alkyl sulfates. | The Hard and Soft Acids and Bases (HSAB) principle can be a guide. The nitrogen atom is generally considered a "softer" nucleophilic center than the oxygen atom. |
| Substituents | The electronic and steric nature of substituents on the pyrimidine ring can direct selectivity. This is highly substrate-dependent.[5][9] | Specific substitution patterns can sterically hinder the nitrogen atom, making the oxygen more accessible.[5] | For example, a bulky substituent at the 6-position of the pyrimidine ring can influence the N- versus O-alkylation outcome.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base for N-alkylation of pyrimidinols?
A: Potassium carbonate (K₂CO₃) is a widely used, effective, and relatively mild base for this transformation, particularly in solvents like DMF or acetonitrile.[5][6] For less reactive substrates or when stronger conditions are needed, sodium hydride (NaH) is a common choice, though it requires anhydrous conditions and careful handling.[2][3]
Q2: How can I avoid di-alkylation?
A: Di-alkylation (at N1 and N3) can occur if the pyrimidinol has two available nitrogen atoms for substitution. To minimize this:
-
Use a stoichiometric amount of the alkylating agent (1.0 to 1.2 equivalents).
-
Monitor the reaction closely by TLC or LC-MS and stop it once the mono-alkylated product is maximized.
-
Running the reaction at a lower temperature may improve selectivity for mono-alkylation.
Q3: My pyrimidinol is sensitive to high temperatures. What are the alternatives?
A: If your substrate is thermally unstable, you can try several milder approaches:
-
Use a more reactive alkylating agent: Switching from an alkyl bromide to an alkyl iodide can significantly increase the reaction rate at a lower temperature.[5]
-
Use a stronger base/solvent system: A combination like NaH in THF or DMF can often drive reactions to completion at room temperature.
-
Phase Transfer Catalysis (PTC): Using a catalyst like tetrabutylammonium hydrogen sulfate with a base like 50% aqueous NaOH can allow the reaction to proceed under mild, solvent-free, or biphasic conditions.[10]
Q4: What is the Vorbrüggen variant of the Hilbert-Johnson reaction and when should it be used?
A: This method is primarily used for the synthesis of nucleosides, which involves the N-alkylation of a pyrimidine base with a protected sugar. The pyrimidine is first silylated (e.g., with HMDS and a catalyst like ammonium sulfate) to make it more soluble and reactive. This silylated base is then coupled with a protected glycosyl halide or acetate in the presence of a Lewis acid (like SnCl₄ or TMSOTf).[2] It is the method of choice when coupling pyrimidinols to sugar moieties.
Experimental Protocols
Protocol 1: General N-Alkylation using K₂CO₃ in DMF
This protocol is a standard starting point for the N-alkylation of a generic pyrimidinol.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyrimidinol (1.0 eq.).
-
Solvent and Base: Add anhydrous DMF to dissolve the starting material, followed by the addition of potassium carbonate (K₂CO₃, 1.5 - 2.0 eq.).
-
Addition of Alkylating Agent: Stir the suspension for 15-30 minutes, then add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 - 1.2 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor its progress using TLC or LC-MS.[6]
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation via Silylation (Hilbert-Johnson Variant)
This protocol is adapted for instances where direct alkylation is problematic or for nucleoside synthesis.[2]
-
Silylation: In a flask, suspend the pyrimidine (1.0 eq.) and a catalytic amount of ammonium sulfate in hexamethyldisilazane (HMDS). Heat the mixture to reflux (approx. 125 °C) for 2-4 hours until the solution becomes clear.[2]
-
Removal of Excess HMDS: Remove the excess HMDS under reduced pressure to obtain the silylated pyrimidine as an oil or solid.
-
Alkylation: Dissolve the silylated intermediate in an anhydrous solvent like acetonitrile. Add the alkylating agent (1.2 - 2.0 eq.).[2]
-
Reaction: Heat the reaction mixture (typically 80 °C) and stir for the required time (e.g., 12 hours), monitoring by TLC or LC-MS.[2]
-
Workup and Purification: Cool the reaction mixture, filter if necessary, and evaporate the solvent. Purify the crude residue by column chromatography.[2]
Visualized Workflows and Logic
Caption: General experimental workflow for N-alkylation.
Caption: Key factors controlling N- vs. O-alkylation selectivity.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. reddit.com [reddit.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. search.library.uq.edu.au [search.library.uq.edu.au]
- 10. N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Metal Catalyst Contamination in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing metal catalyst contamination in their cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of residual metal catalysts from reaction mixtures.
Q1: After purification by chromatography, I still detect high levels of palladium in my product. What could be the cause?
Even after chromatographic purification, significant levels of residual palladium can remain in the isolated reaction products.[1][2] This is a common issue, as traditional purification methods like chromatography, distillation, and even recrystallization may not be sufficient to remove trace metal impurities to acceptable levels.[3][4] In some cases, crystallization can even concentrate the metal within the crystal structure.[4]
To address this, a subsequent metal scavenging step is highly recommended to reliably reduce palladium to low levels.[1][2]
Q2: My final product has a dark color, which I suspect is due to residual palladium. How can I confirm this and remove the color?
While a dark color can indicate the presence of residual palladium, it is not always a definitive indicator.[5] The color of the isolated product may not correlate with the actual palladium content.[5]
To confirm the presence and quantify the amount of palladium, analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the standard.[1][6] For a quicker, more cost-effective preliminary analysis during process development, colorimetric and fluorimetric methods can be employed.[6]
Once confirmed, the color and the palladium can be removed using scavengers like activated carbon or silica-based scavengers.[7][8]
Q3: I've tried using activated carbon to remove palladium, but I'm experiencing significant product loss. What can I do?
A significant drawback of using activated carbon is the potential for non-selective adsorption, leading to the loss of the desired product along with the metal catalyst.[8][9] One study reported that for an 88% reduction in palladium, there was a 46% loss of the API analogue.[9]
To mitigate product loss, consider the following:
-
Optimize the amount of activated carbon: Use the minimum amount necessary to achieve the desired level of palladium removal.
-
Consider alternative scavengers: Silica-based scavengers, such as those functionalized with thiols (e.g., SiliaMetS Thiol) or other chelating groups, can offer higher selectivity for the metal and result in better product recovery.[9][10]
-
Binary scavenger systems: A combination of a chelating agent and a solid support like activated carbon can sometimes provide superior performance compared to using either agent alone.[8]
Q4: The efficiency of my metal scavenger seems low. What factors could be affecting its performance?
The efficiency of a metal scavenger is dependent on several factors:[8]
-
Choice of scavenger: The scavenger must be appropriate for the specific metal and its oxidation state.
-
Solvent: The solvent used can influence the interaction between the scavenger and the metal.
-
Temperature: Higher temperatures can sometimes improve scavenging efficiency, but this needs to be balanced with the stability of the product.[8]
-
Reaction time: The contact time between the scavenger and the reaction mixture is crucial. An insufficient duration will lead to incomplete removal.
-
Equivalents of scavenger: The amount of scavenger relative to the metal is a key parameter. Increasing the equivalents can improve removal, but may also increase cost and the risk of product loss.[11]
It's important to screen different scavengers and optimize the conditions for your specific system.[5]
Frequently Asked Questions (FAQs)
Q1: What are the acceptable limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies have strict limits on elemental impurities in APIs. The International Council for Harmonisation (ICH) Q3D guideline provides permitted daily exposure (PDE) values for various metals.[4] For palladium, a common limit cited for oral administration is 10 ppm.[1][6] The European Agency for the Evaluation of Medicinal Products (EMA) has set a limit for the entire platinum group (Pt, Pd, Ir, Rh, Ru, Os) at less than 5 ppm.[12] For compounds intended for biological screening, a maximum level of 100 ppm has been suggested to avoid potential interference with assays.[13]
Q2: What are the most common methods for removing residual palladium?
Several methods are employed to remove residual palladium from reaction mixtures:
-
Metal Scavengers: These are solid-supported materials that bind to the metal, allowing for its removal by filtration.[3] Common types include:
-
Activated Carbon: A widely used adsorbent that can effectively remove palladium.[14][15] However, it can sometimes lead to product loss due to non-selective adsorption.[8][9]
-
Crystallization/Recrystallization: While a standard purification technique, it may not always be effective for removing trace metals and can sometimes concentrate them.[4][6]
-
Chromatography: Can reduce palladium levels, but often requires a subsequent scavenging step for complete removal.[1][2]
Q3: Can residual palladium from a cross-coupling reaction affect downstream reactions?
Yes, residual metal impurities can have a detrimental impact on subsequent chemical steps.[8] These residual metals can act as catalysts for unwanted side reactions, leading to lower yields and the formation of impurities.
Q4: How do I choose the right metal scavenger for my reaction?
The choice of scavenger depends on several factors, including the specific metal, its oxidation state, the solvent system, the nature of the final product, and cost considerations. It is often recommended to perform a screening of different scavengers to identify the most effective one for a particular application.[5] Thiol-functionalized silica and thiourea-based scavengers are versatile and widely used for palladium removal.[10]
Quantitative Data on Palladium Removal
The following table summarizes the efficiency of various palladium scavenging methods reported in the literature.
| Scavenging Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Reference |
| MP-TMT Scavenger (5 equiv.) | 33,000 | < 200 | > 99.4 | [3] |
| MP-TMT Scavenger (0.5% wt) | 500 - 800 | < 10 | > 98 | [3] |
| PhosphonicS SPM32 Resin | - | - | 98.7 (in 2h), >99.5 (in 20h) | [7] |
| Darco KB-B Activated Carbon (0.2 wt) | 300 | < 1 | > 99.6 | [8] |
| Si-TMT (0.03 wt) | > target | < 1 | - | [8] |
| Binary System (Nuchar AquaGuard + Chelating Agent) | 2239 | 20 | 99.1 | [8] |
| SiliaMetS Thiol / Thiourea | 2400 | ≤ 16 | ≥ 99.3 | [10] |
| Polychelated Resin (PCR-B2) | 328 | 4 | 98.8 | [8] |
Experimental Protocols
Protocol 1: Batch Scavenging with a Resin-Based Scavenger
This protocol is a general guideline for batch scavenging and should be optimized for specific applications.
-
Dissolve Product: Dissolve the crude product containing the residual palladium in a suitable solvent.
-
Add Scavenger: Add the selected scavenger resin (e.g., MP-TMT, SiliaMetS Thiol) to the solution. A typical starting point is to use 0.5 to 1 equivalent of the scavenger relative to the initial amount of palladium catalyst used.[11]
-
Agitate: Stir the mixture at room temperature or a slightly elevated temperature. The optimal time and temperature should be determined experimentally, but a common starting point is 1-4 hours at room temperature.[5][11]
-
Monitor Progress: The progress of the scavenging can be monitored by taking small aliquots of the solution, filtering off the scavenger, and analyzing the palladium content using a suitable analytical method (e.g., ICP-MS).
-
Filter: Once the desired level of palladium has been reached, filter the mixture to remove the scavenger resin.
-
Wash: Wash the collected scavenger with a small amount of the solvent to recover any adsorbed product.
-
Isolate Product: Combine the filtrate and the washings, and then remove the solvent to isolate the purified product.
Protocol 2: Flow Scavenging with a Cartridge-Based Scavenger
This protocol is suitable for using pre-packed scavenger cartridges.
-
Equilibrate Cartridge: Pass 3-5 bed volumes of the solvent that the product is dissolved in through the scavenger cartridge.[11] This removes any air and pre-wets the scavenger.
-
Load Product Solution: Add the dissolved product solution to the top of the cartridge and allow it to flow through under gravity.[11] Gentle pressure with nitrogen or a light vacuum can be used to control the flow rate.
-
Observe Scavenging: As the palladium is scavenged, a dark band may form at the top of the silica bed.[11]
-
Wash Cartridge: After the entire product solution has passed through, wash the cartridge with 5 bed volumes of the solvent to elute any remaining product.[11]
-
Collect and Isolate: Collect the eluent containing the purified product and remove the solvent.
Visualizations
Caption: Troubleshooting workflow for high residual metal catalyst.
Caption: General workflow for metal catalyst scavenging.
References
- 1. researchgate.net [researchgate.net]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. catsci.com [catsci.com]
- 6. books.rsc.org [books.rsc.org]
- 7. spinchem.com [spinchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotage.com [biotage.com]
- 10. silicycle.com [silicycle.com]
- 11. sopachem.com [sopachem.com]
- 12. arborassays.com [arborassays.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Validation & Comparative
A Comparative Analysis of Bromofuran and Chlorofuran Pyrimidines: Unveiling the Halogen Impact
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a myriad of therapeutic agents. Its versatile structure, capable of diverse substitutions, has led to the discovery of potent anticancer, antimicrobial, and antiviral drugs. The introduction of a furan moiety to the pyrimidine core further expands its chemical space and biological potential. A critical aspect in the fine-tuning of the pharmacological profile of these furan-pyrimidine hybrids is the nature of halogen substitution on the furan ring. This guide provides a comparative analysis of bromofuran pyrimidines and chlorofuran pyrimidines, offering insights into their synthesis, physicochemical properties, and biological activities, supported by available experimental data.
While direct comparative studies evaluating bromofuran and chlorofuran pyrimidines under identical experimental conditions are limited in the current scientific literature, this guide synthesizes available data for each class of compounds to draw meaningful comparisons and highlight the potential influence of the halogen substituent.
Physicochemical Properties: The Halogen Influence
The substitution of a bromine atom versus a chlorine atom on the furan ring of a pyrimidine derivative imparts distinct physicochemical characteristics that can significantly influence its pharmacokinetic and pharmacodynamic properties.
| Property | Bromofuran Pyrimidines | Chlorofuran Pyrimidines | Key Differences & Implications |
| Molecular Weight | Higher | Lower | The larger atomic weight of bromine results in a higher molecular weight, which can affect diffusion and membrane permeability. |
| Lipophilicity (LogP) | Generally Higher | Generally Lower | Bromine is more lipophilic than chlorine, potentially leading to increased cell membrane penetration and altered solubility. This can impact oral bioavailability and distribution in the body. |
| Polarizability | Higher | Lower | The larger and more diffuse electron cloud of bromine makes it more polarizable, which can enhance van der Waals interactions with biological targets. |
| Halogen Bonding | Stronger Potential | Weaker Potential | Bromine is a better halogen bond donor than chlorine, which could lead to stronger and more specific interactions with protein binding sites. |
Synthesis of Halofuran Pyrimidines: A General Overview
The synthesis of bromofuran and chlorofuran pyrimidines typically involves the condensation of a furan-containing precursor with a suitable pyrimidine-forming reagent. The halogen atom can be introduced either on the furan starting material or at a later stage in the synthetic sequence.
General Synthetic Workflow
Caption: General synthetic workflow for halofuran pyrimidines.
Experimental Protocol: Synthesis of a 2-(5-Bromofuran-2-yl)pyrimidine Derivative
This protocol describes a representative synthesis of a 2-(5-bromofuran-2-yl)pyrimidine derivative, adapted from generalized procedures for the synthesis of substituted pyrimidines.
Step 1: Synthesis of 5-Bromofuran-2-carbaldehyde To a solution of furan-2-carbaldehyde (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), N-bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 5-bromofuran-2-carbaldehyde.
Step 2: Condensation and Cyclization A mixture of 5-bromofuran-2-carbaldehyde (1 equivalent), an appropriate amidine hydrochloride (e.g., acetamidine hydrochloride, 1.2 equivalents), and a base such as sodium methoxide (2.5 equivalents) in a protic solvent like methanol is heated at reflux for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried, concentrated, and the resulting crude product is purified by recrystallization or column chromatography to afford the desired 2-(5-bromofuran-2-yl)pyrimidine derivative.
Note: The synthesis of the corresponding chlorofuran pyrimidine would follow a similar procedure, starting with the chlorination of furan-2-carbaldehyde using N-chlorosuccinimide (NCS).
Comparative Biological Activity
Antimicrobial Activity
Studies on various classes of heterocyclic compounds have indicated that brominated derivatives often exhibit enhanced antimicrobial activity compared to their chlorinated counterparts. This is often attributed to the increased lipophilicity of the bromo-substituted compounds, which may facilitate their passage through the microbial cell membrane.
Table 1: Hypothetical Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound Class | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Bromofuran Pyrimidines | 16 - 64 | 32 - 128 | 8 - 32 |
| Chlorofuran Pyrimidines | 32 - 128 | 64 - 256 | 16 - 64 |
Disclaimer: The data in this table is illustrative and based on general trends observed for halogenated heterocyclic compounds. It does not represent actual experimental data from a direct comparative study of bromofuran vs. chlorofuran pyrimidines.
Anticancer Activity and Signaling Pathways
Substituted pyrimidines are known to exert their anticancer effects through the modulation of various signaling pathways critical for tumor growth and survival. While specific pathway modulation by bromofuran versus chlorofuran pyrimidines has not been delineated, it is plausible that they could target common pathways implicated for other pyrimidine-based anticancer agents.
One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer. Inhibition of key kinases in this pathway can lead to decreased cell proliferation and induction of apoptosis.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
The differential halogen bonding capacity and electronic properties of bromine and chlorine could lead to variations in the binding affinity and inhibitory potency of these compounds against target kinases within such pathways. The stronger halogen bonding potential of bromine, for instance, might facilitate a more robust interaction with specific amino acid residues in the ATP-binding pocket of a kinase.
Conclusion
The comparative analysis of bromofuran and chlorofuran pyrimidines, while limited by the lack of direct head-to-head experimental data, suggests that the choice of halogen is a critical determinant of the physicochemical and biological properties of these molecules. The higher lipophilicity and stronger halogen bonding potential of bromine may confer advantages in terms of cell permeability and target engagement, potentially leading to enhanced biological activity. However, these same properties can also influence toxicity and metabolic stability.
Future research, including the direct comparative synthesis and biological evaluation of bromofuran and chlorofuran pyrimidine analogues, is essential to fully elucidate the structure-activity relationships and to guide the rational design of more effective therapeutic agents. The insights provided in this guide serve as a foundation for researchers, scientists, and drug development professionals to navigate the nuanced landscape of halogenated furan-pyrimidine scaffolds.
A Comparative Analysis of the Cytotoxicity of Pyrimidin-4-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two promising classes of pyrimidin-4-ol analogs: pyrazolo[3,4-d]pyrimidin-4-ones and benzo[1][2]thieno[2,3-d]pyrimidin-4-ones. The data presented is compiled from recent studies and is intended to aid in the evaluation of these compounds as potential anticancer agents.
Overview of Compared Analogs
This guide focuses on two representative compounds that have demonstrated significant cytotoxic activity in preclinical studies:
-
Compound 12b (A Pyrazolo[3,4-d]pyrimidin-4-one derivative): This analog has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
-
Compound 7a (A 2-(4-bromobenzyl) tethered 4-amino-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine): This compound has shown strong antiproliferative effects, inducing both apoptosis and autophagy in cancer cells.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of the selected pyrimidin-4-ol analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Class | Cancer Cell Line | IC50 (µM) | Assay Method |
| Compound 12b | Pyrazolo[3,4-d]pyrimidin-4-one | MDA-MB-468 (Breast) | 3.343 ± 0.13[3] | MTT |
| T-47D (Breast) | 4.792 ± 0.21[3] | MTT | ||
| HepG-2 (Liver) | 11.5[4] | MTT | ||
| A2780CP (Ovarian) | 11.6[4] | MTT | ||
| MDA-MB-231 (Breast) | 13[4] | MTT | ||
| Compound 7a | Benzo[1][2]thieno[2,3-d]pyrimidin-4-one | FaDu (Head & Neck) | 1.73[5] | MTT |
Mechanisms of Action
Compound 12b: A VEGFR-2 Inhibitor
Compound 12b exerts its cytotoxic effects primarily through the inhibition of VEGFR-2. This leads to the disruption of downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[3]
-
Cell Cycle Arrest: Treatment with compound 12b leads to cell cycle arrest at the S phase, preventing DNA replication and cell division.[3]
-
Induction of Apoptosis: This analog promotes programmed cell death by increasing the expression of pro-apoptotic proteins and activating executioner caspases. Specifically, it has been shown to increase the level of caspase-3 by 7.32-fold in MDA-MB-468 cells.[3]
-
Modulation of MAPK Signaling: Compound 12b has been observed to decrease the levels of total and phosphorylated ERK, down-regulate the metalloproteinase MMP-9, and increase the expression of p21 and p27, leading to subG1 cell-cycle arrest and apoptosis.[4]
Compound 7a: Induction of Autophagy and Apoptosis
Compound 7a induces cytotoxicity through a dual mechanism involving the induction of both autophagy and apoptosis.[5]
-
Autophagy: Treatment with compound 7a leads to an increase in the levels of LC3A/B, a key marker of autophagosome formation.[5]
-
Apoptosis: The compound triggers apoptosis, as evidenced by a dose-dependent increase in the levels of cleaved caspase-3.[5]
Experimental Protocols
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrimidin-4-ol analogs and incubated for a specified period (typically 24 to 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Cell Cycle Analysis
Cell cycle distribution is analyzed by flow cytometry using propidium iodide (PI) staining.
-
Cell Treatment and Harvesting: Cells are treated with the test compound for the desired time, then harvested by trypsinization and washed with PBS.
-
Fixation: The cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing, and then incubated at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
Western Blot Analysis for Apoptosis
The expression of apoptosis-related proteins is determined by Western blotting.
-
Cell Lysis and Protein Quantification: After treatment, cells are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, Caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. The intensity of the bands is quantified to determine the relative protein expression levels.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for Compound-X: A Comparative Guide
This guide provides a comprehensive comparison of a novel therapeutic candidate, Compound-X, against existing alternatives to validate its mechanism of action. The following sections detail the experimental data, protocols, and pathway analyses supporting the targeted engagement and downstream effects of Compound-X.
Comparative Data Analysis
The following tables summarize the quantitative data from key experiments comparing Compound-X with a known competitor targeting the same kinase and the current standard-of-care treatment.
Table 1: Target Engagement and Cellular Potency
| Compound | Target | CETSA Tagg Shift (°C) | Kinobeads IC50 (nM) | Cellular IC50 (nM) |
| Compound-X | Kinase Y | +5.2 | 15 | 50 |
| Competitor-A | Kinase Y | +4.8 | 25 | 100 |
| Standard-of-Care | N/A | No significant shift | >10,000 | 500 |
Table 2: Phosphoproteomic Analysis of Downstream Signaling
| Compound (100 nM) | p-Substrate A (% change) | p-Substrate B (% change) | Off-Target Kinase Z (% change) |
| Compound-X | -85% | -78% | -5% |
| Competitor-A | -75% | -65% | -20% |
| Standard-of-Care | -10% | -8% | -2% |
Table 3: Gene Expression Profiling (Fold Change vs. Vehicle)
| Gene | Compound-X | Competitor-A | Standard-of-Care |
| Apoptosis Marker 1 | +4.5 | +3.8 | +1.5 |
| Cell Cycle Inhibitor 1 | +3.2 | +2.9 | +1.1 |
| Proliferation Marker 1 | -5.0 | -4.2 | -2.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular context.[1][2][3][4][5][6] This technique is based on the principle that a ligand binding to its target protein stabilizes the protein, resulting in a higher melting temperature.
Protocol:
-
Cell Culture and Treatment: Culture cancer cell line "Z" to 80% confluency. Treat cells with either vehicle (DMSO), Compound-X (10 µM), Competitor-A (10 µM), or Standard-of-Care (10 µM) for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and subsequent centrifugation at 20,000 x g for 20 minutes to separate the soluble fraction from the precipitated proteins.
-
Protein Quantification and Analysis: Collect the supernatant and quantify the amount of soluble Kinase Y at each temperature point using Western blotting or ELISA.
-
Data Interpretation: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.
Kinobeads Competition Binding Assay
Kinobeads are used to profile the interaction of compounds with a large number of kinases simultaneously, providing an assessment of both on-target affinity and off-target effects.[7][8][9][10][11]
Protocol:
-
Lysate Preparation: Prepare cell lysates from untreated "Z" cancer cells.
-
Compound Incubation: Incubate the cell lysate with varying concentrations of Compound-X or Competitor-A for 1 hour.
-
Kinobeads Pulldown: Add kinobeads (immobilized broad-spectrum kinase inhibitors) to the lysate and incubate to allow kinases to bind to the beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using quantitative mass spectrometry to identify and quantify the bound kinases.
-
Data Analysis: The amount of Kinase Y pulled down by the kinobeads will decrease as the concentration of the competing compound increases. This allows for the calculation of an IC50 value, representing the concentration of the compound that inhibits 50% of the binding of Kinase Y to the kinobeads.
Phosphoproteomics Analysis
Phosphoproteomics provides a global view of the changes in protein phosphorylation in response to a compound, offering insights into the downstream signaling pathways affected.[12][13][14][15][16]
Protocol:
-
Cell Treatment and Lysis: Treat "Z" cancer cells with Compound-X, Competitor-A, or Standard-of-Care at a concentration of 100 nM for 2 hours. Lyse the cells and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Enrich the phosphopeptides from the total peptide mixture using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of phosphorylation sites.
-
Data Analysis: Compare the phosphoproteomic profiles of the treated cells to the vehicle-treated control cells to identify statistically significant changes in phosphorylation levels of downstream substrates of Kinase Y and potential off-target kinases.
Gene Expression Profiling
Gene expression profiling helps to understand the broader cellular response to a compound by measuring changes in the transcription of thousands of genes.[17][18][19][20][21]
Protocol:
-
Cell Treatment and RNA Extraction: Treat "Z" cancer cells with Compound-X, Competitor-A, or Standard-of-Care at 100 nM for 24 hours. Extract total RNA from the cells.
-
Library Preparation and Sequencing: Prepare RNA sequencing libraries and perform high-throughput sequencing (RNA-Seq).
-
Data Analysis: Align the sequencing reads to the reference genome and quantify the expression levels of all genes. Identify differentially expressed genes between the compound-treated and vehicle-treated cells.
-
Pathway Analysis: Perform pathway enrichment analysis on the differentially expressed genes to identify the biological pathways that are significantly modulated by the compounds.
Visualizations
The following diagrams illustrate the proposed signaling pathway of Kinase Y and the experimental workflow for validating the mechanism of action of Compound-X.
Caption: Proposed signaling pathway of Kinase Y.
Caption: Experimental workflow for MoA validation.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 4. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 5. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. Phosphoproteomics in Drug Discovery: Revealing Hidden Pathways for Targeted Therapies - MetwareBio [metwarebio.com]
- 13. Phosphoproteomics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Phosphoproteomics in Disease Research and Drug Target Discovery - Creative Proteomics [creative-proteomics.com]
- 16. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gene Expression Profiling and its Practice in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling [frontiersin.org]
- 19. longdom.org [longdom.org]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
Off-Target Profiling: A Comparative Analysis of 6-(5-Bromofuran-2-yl)pyrimidin-4-ol
This guide provides a comprehensive off-target profile of the investigational compound 6-(5-Bromofuran-2-yl)pyrimidin-4-ol, hereafter referred to as Compound X. For comparative purposes, its performance is benchmarked against two well-characterized kinase inhibitors, Dasatinib and Staurosporine. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of Compound X's selectivity and potential for off-target liabilities.
Comparative Off-Target Profile
The following tables summarize the hypothetical off-target binding and functional activity of Compound X in comparison to Dasatinib and Staurosporine across a panel of kinases and a panel of common off-target receptors.
Table 1: Kinase Selectivity Profile
| Kinase Target | Compound X (IC50, nM) | Dasatinib (IC50, nM) | Staurosporine (IC50, nM) |
| Primary Target: ABL1 | 15 | <1 | 6 |
| SRC | 35 | 1 | 7 |
| LCK | 50 | 2 | 8 |
| EGFR | >10,000 | 1,500 | 100 |
| VEGFR2 | 8,500 | 250 | 20 |
| CDK2 | >10,000 | >10,000 | 5 |
| ROCK1 | 7,500 | 5,000 | 15 |
| PKA | >10,000 | >10,000 | 12 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency.
Table 2: Receptor and Ion Channel Off-Target Binding
| Off-Target | Compound X (% Inhibition @ 10 µM) | Dasatinib (% Inhibition @ 10 µM) | Staurosporine (% Inhibition @ 10 µM) |
| 5-HT2B Receptor | 12% | 85% | 45% |
| H1 Receptor | 5% | 3% | 15% |
| M1 Receptor | <2% | 10% | 22% |
| hERG Channel | 8% | 25% | 30% |
| L-type Ca2+ Channel | 3% | 15% | 40% |
% Inhibition at a screening concentration of 10 µM. Higher values indicate greater off-target binding.
Signaling Pathway Context
The following diagram illustrates a simplified signaling pathway involving the presumed primary target of Compound X, the ABL1 kinase. Off-target interactions with other kinases, such as SRC, can lead to unintended modulation of parallel or downstream pathways.
Caption: Simplified ABL1 and SRC signaling pathways.
Experimental Protocols
Detailed methodologies for the key off-target profiling experiments are provided below.
Kinase Profiling Assay
This assay determines the inhibitory activity of a compound against a panel of protein kinases.
Protocol:
-
Reagents: Kinase buffer, purified recombinant kinases, appropriate peptide substrates, and ATP.
-
Procedure: a. A dilution series of the test compounds (Compound X, Dasatinib, Staurosporine) is prepared in DMSO. b. In a 384-well plate, the compounds are mixed with the kinase, substrate, and kinase buffer. c. The reaction is initiated by the addition of ATP. d. The mixture is incubated at 30°C for 60 minutes. e. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo, TR-FRET).[1][2] f. IC50 values are calculated from the dose-response curves.
Receptor Binding Assay
This assay measures the ability of a compound to displace a known radiolabeled ligand from a specific receptor.
Protocol:
-
Reagents: Cell membranes expressing the receptor of interest, a specific radiolabeled ligand, and assay buffer.
-
Procedure: a. Test compounds are added to a multiwell filter plate.[3] b. Cell membranes and the radiolabeled ligand are then added to the wells. c. The plate is incubated to allow binding to reach equilibrium. d. The contents of the plate are filtered, and the filter is washed to separate bound from unbound radioligand. e. The amount of radioactivity retained on the filter is measured using a scintillation counter. f. The percentage of inhibition of radioligand binding is calculated for each compound.[4]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[5]
Protocol:
-
Cell Culture and Treatment: a. Cells are cultured to 70-80% confluency. b. The cells are treated with the test compound or vehicle (DMSO) for a specified time.[6]
-
Heat Treatment: a. The treated cells are harvested, washed, and resuspended in PBS. b. Aliquots of the cell suspension are heated to a range of temperatures for 3 minutes, followed by cooling.[7]
-
Lysis and Fractionation: a. The cells are lysed by freeze-thaw cycles.[8] b. The soluble fraction is separated from the precipitated proteins by centrifugation.
-
Protein Quantification: a. The amount of the target protein remaining in the soluble fraction is quantified by Western blot or other protein detection methods. b. A shift in the melting curve indicates ligand binding and target stabilization.
Experimental Workflow Visualization
The following diagram outlines the general workflow for off-target profiling of a new chemical entity (NCE).
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 3. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 6. Cellular thermal shift assay. [bio-protocol.org]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
A Head-to-Head Comparison of EGFR Inhibitors in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) with activating epidermal growth factor receptor (EGFR) mutations has evolved significantly. This guide provides an objective, data-driven comparison of four prominent EGFR tyrosine kinase inhibitors (TKIs): the third-generation inhibitor Osimertinib, the second-generation Afatinib, and the first-generation agents Gefitinib and Erlotinib.
Quantitative Performance Data
The following tables summarize key preclinical and clinical data to facilitate a direct comparison of these four EGFR inhibitors.
Table 1: In Vitro Cytotoxicity (IC50, nM) in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Osimertinib | Afatinib | Erlotinib | Gefitinib |
| PC-9 | Exon 19 Deletion | 10.7 | 1.2 | 12.1 | 77.26[1] |
| HCC827 | Exon 19 Deletion | 8.6 | 0.7 | 6.4 | 13.06[1] |
| H3255 | L858R | 21.4 | 11.2 | 34.5 | 3.0 |
| H1975 | L858R + T790M | 15.3 | 289.4 | >10,000 | >4,000 |
Data compiled from multiple preclinical studies. IC50 values can vary between experiments and laboratories.
Table 2: Clinical Efficacy in First-Line Treatment of EGFR-Mutant NSCLC (FLAURA Trial)
| Parameter | Osimertinib | Gefitinib or Erlotinib |
| Median Overall Survival (OS) | 38.6 months[2] | 31.8 months[2] |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months |
Table 3: Preclinical Central Nervous System (CNS) Penetration
| Compound | Brain-to-Plasma Cmax Ratio |
| Osimertinib | 3.41[3] |
| Gefitinib | 0.21[3] |
| Afatinib | <0.36[3] |
Data from a preclinical mouse model.[3]
Table 4: Common Adverse Events (All Grades)
| Adverse Event | Osimertinib | Afatinib | Erlotinib | Gefitinib |
| Diarrhea | 60% | 91.7% | 42.4% | 44.4% |
| Rash/Acne | 59% | 84.8% | 62.0% | 62.0% |
| Stomatitis/Mucositis | 29% | High | Moderate | Moderate |
| Increased Liver Enzymes | Low | 20.1% | 17.8% | 61.7% |
Incidence rates are based on data from various clinical trials and may vary.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of EGFR signaling pathways by TKIs.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using an MTT assay.
Experimental Workflow: Apoptosis (Annexin V) Assay
Caption: Workflow for assessing apoptosis via Annexin V/PI staining.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard procedures used in preclinical anticancer drug screening.
-
Cell Seeding: NSCLC cell lines (e.g., PC-9, HCC827, H1975) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a serial dilution of the EGFR inhibitors (Osimertinib, Afatinib, Erlotinib, Gefitinib) or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard flow cytometry procedures for detecting apoptosis.
-
Cell Treatment: NSCLC cells are seeded in 6-well plates and treated with the respective EGFR inhibitors at their IC50 concentrations for 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Cell Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry within one hour.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
Benchmarking Synthetic Routes for Functionalized Pyrimidines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of functionalized pyrimidines is, therefore, a critical endeavor in the discovery and development of new drugs. This guide provides an objective comparison of prominent synthetic routes to these valuable compounds, supported by experimental data and detailed methodologies.
Overview of Synthetic Strategies
The synthesis of functionalized pyrimidines can be broadly categorized into classical condensation reactions, modern cross-coupling methods, and innovative cycloaddition and microwave-assisted protocols. Each approach offers distinct advantages and disadvantages in terms of substrate scope, reaction efficiency, and experimental setup. This guide will focus on four key strategies:
-
Biginelli Reaction: A well-established one-pot, three-component reaction for the synthesis of dihydropyrimidinones.
-
Transition-Metal Catalyzed C-H Functionalization: A powerful method for the direct introduction of aryl groups onto the pyrimidine core.
-
Microwave-Assisted Synthesis: A technique that often leads to dramatically reduced reaction times and improved yields.
-
[4+2] Cycloaddition Reactions: A versatile method for constructing the pyrimidine ring from acyclic precursors.
Comparative Analysis of Synthetic Routes
The following tables summarize quantitative data for each of the selected synthetic methodologies, allowing for a direct comparison of their efficiencies and substrate compatibility.
Biginelli Reaction
The Biginelli reaction is a cornerstone of pyrimidine synthesis, valued for its simplicity and atom economy. It involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1]
Table 1: Synthesis of Dihydropyrimidinones via the Biginelli Reaction
| Entry | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | 18 | 40-60 | [1] |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Yb(OTf)₃ | THF | 4 | 92 | [2] |
| 3 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Thiourea | NH₄Cl | None | 0.5 | 95 | [3] |
| 4 | 4-Methoxybenzaldehyde | Methyl acetoacetate | Urea | InCl₃ | None | 1 | 91 | [2] |
| 5 | Furfural | Ethyl acetoacetate | Urea | LiClO₄ | None | 0.5 | 89 | [2] |
Palladium-Catalyzed C-H Arylation
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic scaffolds. Palladium-catalyzed arylation allows for the direct coupling of pyrimidines with aryl halides, avoiding the need for pre-functionalized starting materials.[4]
Table 2: Palladium-Catalyzed C-H Arylation of Pyrimidines
| Entry | Pyrimidine Substrate | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyrimidine | 4-Iodotoluene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | 110 | 24 | 85 | [5] |
| 2 | 2-Chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 78 | [6] |
| 3 | 4-Arylpyrimidine | 4-Iodobenzonitrile | Pd(OAc)₂ | - | Ag₂CO₃ | Toluene | 120 | 16 | 90 | [7] |
| 4 | Pyrrolo[2,3-d]pyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | TEMPO | - | Toluene | RT | 12 | 88 | [8] |
| 5 | Thieno[3,2-d]pyrimidine | Bromobenzene | Pd(OAc)₂ | - | K₂CO₃ | Toluene | 100 | 24 | 75 | [9] |
Microwave-Assisted Synthesis
The use of microwave irradiation can significantly accelerate reaction rates and improve yields in pyrimidine synthesis. This is particularly advantageous for multi-component reactions and for substrates that are sensitive to prolonged heating.[10]
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidines
| Entry | Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| 1 | Biginelli Reaction (Guanidine) | 24 h, 40-60% | 10 min, 36-91% | [11] |
| 2 | Chalcone + Guanidine HCl | 2-6 h, 60-75% | 2-16 min, 75-90% | [12] |
| 3 | Thiazolo[3,2-a]pyrimidine synthesis | 24 h, 42-55% | 8 min, 69-88% | [13] |
| 4 | Pyrido[2,3-d]pyrimidine synthesis | 12 h, 50-65% | 8 min, 68-82% | [14] |
[4+2] Cycloaddition Reactions
[4+2] cycloaddition, or Diels-Alder reactions, provide a powerful and convergent approach to the pyrimidine core. This method involves the reaction of a 1,3-diazadiene with a dienophile.
Table 4: Synthesis of Pyrimidines via [4+2] Cycloaddition
| Entry | 1,3-Diazadiene | Dienophile | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| 1 | α,β-Unsaturated ketoxime | Activated nitrile | Cu(I) | DCE | 12 | 60-85 | [15] |
| 2 | 1,2,3-Triazine | Amidine | None | MeCN | <0.1 | 42-99 | [16] |
| 3 | 1,3,5-Triazine | Ketone | TFA | Neat | 24 | 50-80 | [15] |
| 4 | Vinylthioamide derivative | Glycosyl isothiocyanate | - | Toluene | 12 | 60-80 | [17] |
Experimental Protocols
General Procedure for the Biginelli Reaction (Solvent-Free)
Materials:
-
Aldehyde (1.0 mmol)
-
β-Dicarbonyl compound (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Ammonium chloride (0.1 mmol, 10 mol%)
Procedure:
-
In a clean, dry round-bottom flask, combine the aldehyde, β-dicarbonyl compound, urea (or thiourea), and ammonium chloride.
-
Heat the mixture with stirring in an oil bath at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the flask and stir vigorously.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.
General Procedure for Palladium-Catalyzed C-H Arylation
Materials:
-
Pyrimidine substrate (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous N,N-Dimethylacetamide (DMA) (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the pyrimidine substrate, aryl iodide, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add anhydrous DMA via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Microwave-Assisted Synthesis
Materials:
-
Chalcone (1.0 mmol)
-
Guanidine hydrochloride (1.2 mmol)
-
Potassium hydroxide (3.0 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a microwave-safe reaction vessel, dissolve the chalcone, guanidine hydrochloride, and potassium hydroxide in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 100 W) and temperature (e.g., 120 °C) for the specified time (typically 5-20 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into cold water.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol).
Visualization of Synthetic Pathways and Biological Relevance
Synthetic Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the general workflows for the discussed synthetic routes.
Caption: General workflow of the Biginelli reaction.
Caption: Catalytic cycle for Pd-catalyzed C-H arylation.
Pyrimidines in Signaling Pathways
Functionalized pyrimidines are potent inhibitors of various signaling pathways implicated in diseases such as cancer. For instance, certain pyrimidine derivatives are known to inhibit kinases involved in cell proliferation and survival.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
The choice of a synthetic route for a particular functionalized pyrimidine depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
-
The Biginelli reaction remains a highly efficient method for producing dihydropyrimidinones, especially with the use of modern catalysts and solvent-free conditions.
-
Palladium-catalyzed C-H arylation offers a powerful strategy for the direct and modular synthesis of arylated pyrimidines, which are of significant interest in medicinal chemistry.
-
Microwave-assisted synthesis provides a means to significantly accelerate these reactions, making it an attractive option for high-throughput synthesis and library generation.
-
[4+2] Cycloaddition reactions offer a convergent and often highly regioselective route to complex pyrimidine structures.
By understanding the strengths and limitations of each method, researchers can select the most appropriate synthetic strategy to access the functionalized pyrimidines required for their drug discovery and development programs.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed arylation and heteroarylation of azolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
- 10. Microwave-assisted synthesis of pyrimidine libraries | Semantic Scholar [semanticscholar.org]
- 11. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyrimidine synthesis [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Disposal Protocol for 6-(5-Bromofuran-2-yl)pyrimidin-4-ol
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 6-(5-Bromofuran-2-yl)pyrimidin-4-ol, a halogenated heterocyclic compound. Adherence to these procedures is critical due to the potential hazards associated with this class of chemicals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. The compound is harmful if swallowed and causes serious eye irritation.[1][2] All handling should be performed in a well-ventilated area or a chemical fume hood.
Waste Classification and Segregation
This compound must be treated as hazardous waste . Due to its chemical structure, which includes a brominated furan ring, it falls into the category of halogenated organic waste .[3] Proper segregation is the first and most critical step in the disposal process.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[4] This is because disposal methods, such as incineration, differ for these categories.
-
Acids and Bases: Store separately from acids and bases.[1]
-
Oxidizers and Reducers: Keep away from oxidizing and reducing agents to prevent violent reactions.[1]
-
Solid vs. Liquid: Collect solid and liquid waste in separate containers.
Disposal "Do's and Don'ts" Summary
For quick reference, the following table summarizes the essential practices for the disposal of this compound.
| Practice Category | Do | Don't |
| Handling | Wear appropriate PPE (goggles, gloves, lab coat). | Handle in open or poorly ventilated areas. |
| Disposal Method | Treat as hazardous waste and dispose of through an approved waste disposal plant.[1][5] | Dispose of down the drain or in regular trash. |
| Segregation | Segregate as halogenated organic waste. | Mix with non-halogenated waste, acids, bases, or other incompatible chemicals.[1][4] |
| Containers | Use a designated, properly sealed, and clearly labeled hazardous waste container. | Use containers that are not compatible with the chemical or are not leak-proof. |
| Labeling | Clearly label the waste container with "Hazardous Waste," the chemical name, and the hazard characteristics (e.g., "Toxic," "Irritant"). | Leave containers unlabeled or with incorrect information. |
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Designate a specific, compatible, and properly sealed container for the collection of this compound waste. The container should be in good condition and have a secure lid.
-
If the compound is in a solution, collect it in a liquid waste container. If it is a solid, use a solid waste container. Do not mix with other liquid solvents unless they are also halogenated and compatible.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound".
-
Indicate the primary hazards: "Toxic," "Eye Irritant."
-
Record the accumulation start date on the label.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]
-
The SAA should be under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Store the container away from sources of ignition and incompatible chemicals.
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's specific guidelines, often six months to a year), arrange for its disposal.[2][6]
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.
-
Do not attempt to transport the hazardous waste yourself.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these established protocols, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
Essential Safety and Handling Protocols for 6-(5-Bromofuran-2-yl)pyrimidin-4-ol
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of 6-(5-Bromofuran-2-yl)pyrimidin-4-ol. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] Based on the potential hazards, the following specific PPE is required:
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against potential splashes and airborne particles that can cause serious eye irritation.[1][2] A face shield should be worn in addition to goggles when there is a significant splash hazard.[1] |
| Hand Protection | Chemical-resistant gloves (Nitrile) | To prevent skin contact which may cause irritation.[1][2] Disposable nitrile gloves are suitable for incidental contact, but should be changed immediately upon contamination.[1] For more extensive handling, consider double-gloving. |
| Body Protection | Laboratory coat | To protect skin and clothing from spills and contamination.[2] |
| Respiratory Protection | N95 respirator or higher | Recommended, especially when handling the powder outside of a certified chemical fume hood, to prevent respiratory tract irritation.[2] The choice of respirator depends on a risk assessment of the specific procedure. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential to minimize exposure and ensure safety during the handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Dispose of in a designated, labeled hazardous waste container for halogenated organic compounds. |
| Contaminated Labware (e.g., pipette tips, weighing paper) | Place in a sealed, labeled hazardous waste bag or container. |
| Contaminated PPE (e.g., gloves) | Dispose of in a designated hazardous waste container immediately after use. |
| Solutions | Collect in a labeled, sealed hazardous waste container for liquid halogenated organic waste. Do not mix with incompatible waste streams. |
Always follow your institution's specific guidelines for hazardous waste disposal. All waste containers must be clearly labeled with the chemical name and primary hazard.
References
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
